Methyl 4-amino-3-chlorobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-amino-3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVJBYKFGNVWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363936 | |
| Record name | Methyl 4-amino-3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84228-44-4 | |
| Record name | Methyl 4-amino-3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Amino-3-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-amino-3-chlorobenzoate CAS number 84228-44-4
An In-depth Technical Guide to Methyl 4-amino-3-chlorobenzoate (CAS: 84228-44-4)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide in-depth, field-proven insights into its synthesis, characterization, applications, and handling, grounded in established scientific principles.
Introduction and Strategic Importance
This compound is a substituted aromatic compound that serves as a crucial and versatile building block in modern organic synthesis. Its structure, featuring an aniline ring substituted with a chloro group and a methyl ester, presents multiple reactive sites. This unique arrangement allows for sequential and regioselective modifications, making it a valuable intermediate in the synthesis of complex target molecules, particularly within the pharmaceutical and materials science sectors. Its CAS number is 84228-44-4.[1][2][3]
The strategic placement of the amino, chloro, and ester functional groups provides a powerful toolkit for synthetic chemists. The amino group can be readily acylated, alkylated, or transformed into a diazonium salt for a wide array of subsequent reactions. The chloro substituent influences the electronic properties of the aromatic ring and offers a site for cross-coupling reactions. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides, providing further points for molecular elaboration.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 84228-44-4 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [1][3] |
| IUPAC Name | This compound | [1][2] |
| Appearance | Light yellow to orange powder or crystalline solid | [4][5] |
| Melting Point | 104-111 °C | [2][3][6] |
| Purity | Typically ≥97% | [2][3][4][5] |
| SMILES | COC(=O)C1=CC(=C(C=C1)N)Cl | [1][3] |
| InChI Key | WKVJBYKFGNVWLM-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol: Fischer Esterification
The most common and efficient laboratory-scale synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 4-amino-3-chlorobenzoic acid. This acid-catalyzed reaction uses an excess of methanol, which serves as both a reactant and the solvent.
Causality Behind Experimental Choices
-
Acid Catalyst (H₂SO₄) : A strong protic acid is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Methanol as Solvent/Reactant : Using methanol in excess shifts the reaction equilibrium towards the product side (the ester), in accordance with Le Châtelier's principle, thereby maximizing the yield.
-
Initial Cooling (0 °C) : Concentrated sulfuric acid is added at a reduced temperature to control the highly exothermic reaction of mixing the strong acid with methanol. This prevents potential boiling and ensures a controlled start to the reaction.
-
Heating (Reflux) : The esterification reaction has a significant activation energy barrier. Heating the mixture to reflux (around 80 °C in this case) provides the necessary thermal energy to overcome this barrier and achieve a reasonable reaction rate.[7]
-
Basic Workup (Sodium Bicarbonate) : After the reaction is complete, the mixture is highly acidic. A weak base like sodium bicarbonate is used to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. This step is crucial as it renders the product (the amine ester) insoluble in the aqueous phase, allowing for its extraction into an organic solvent.
Step-by-Step Laboratory Methodology
-
Reaction Setup : To a stirred solution of 4-amino-3-chlorobenzoic acid (e.g., 2.00 g, 11.7 mmol) in methanol (20.0 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.00 mL) dropwise at 0 °C (ice bath).[7]
-
Reaction Execution : Remove the ice bath and warm the reaction mixture to 80 °C. Maintain stirring at this temperature for approximately 6 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).[7]
-
Cooling and Concentration : Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess methanol.[7]
-
Neutralization and Extraction : Dilute the concentrated residue with a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate (e.g., 2 x 50 mL).[7] The amine is deprotonated and becomes soluble in the organic layer, while the deprotonated starting material and salts remain in the aqueous layer.
-
Washing and Drying : Combine the organic layers and wash with saturated brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate.[7]
-
Isolation : Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the final product, this compound. A typical yield for this procedure is high, often around 97%.[7]
Visualization of Synthesis Workflow
Caption: Fischer esterification workflow for this compound.
Applications as a Synthetic Intermediate
The utility of this compound stems from its capacity to undergo a variety of chemical transformations at its distinct functional groups. This makes it a valuable precursor for more complex molecular architectures.
Key Reaction Pathways
-
N-Functionalization : The primary amine is nucleophilic and readily reacts with electrophiles. This includes acylation to form amides, alkylation, and reductive amination.
-
Diazotization-Sandmeyer Reactions : The amino group can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This highly versatile intermediate can then be substituted with a wide range of functionalities, including -OH, -CN, -Br, -I, and others, effectively replacing the original amino group.
-
Ester Hydrolysis/Amidation : The methyl ester can be saponified (hydrolyzed) under basic conditions to regenerate the carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents.[8]
-
Aromatic Substitution : The electron-donating amino group and electron-withdrawing chloro and ester groups direct further electrophilic aromatic substitution reactions to specific positions on the ring.
Logical Relationship Diagram
Caption: Key synthetic transformations of this compound.
Analytical Characterization
Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step in any protocol.
-
¹H NMR Spectroscopy : Proton NMR is used to confirm the molecular structure. For this compound, the expected signals in DMSO-d₆ are:
-
δ 7.70 (d, 1H) : Aromatic proton ortho to the ester group.
-
δ 7.58 (dd, 1H) : Aromatic proton meta to the ester and ortho to the chloro group.
-
δ 6.77 (d, 1H) : Aromatic proton ortho to the amino group.
-
δ 6.24 (s, 2H) : Protons of the primary amine (-NH₂).
-
δ 3.73 (s, 3H) : Protons of the methyl ester (-OCH₃).[7]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups present. Characteristic absorption bands include N-H stretching for the amine, a strong C=O stretching for the ester, and C-Cl stretching. ATR-IR spectra for this compound are publicly available for comparison.[1]
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound (185.61 g/mol ).[1] It will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Purity Analysis (GC/HPLC) : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the sample, which is typically reported as >97.0%.[4][5]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
GHS Hazard Classification
Aggregated GHS information indicates the following hazards.[1][3][6]
| Hazard Class | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302H315H319 | Harmful if swallowed.[1][3]Causes skin irritation.[1][5]Causes serious eye irritation.[1][5] |
| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] |
Handling and PPE
-
Personal Protective Equipment (PPE) : Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3]
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Respiratory Protection : If dusts are generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3]
Storage
-
Conditions : Store in a tightly sealed container in a cool, dry place away from direct light and incompatible materials.
-
Storage Class : It is classified under Storage Class 11 for combustible solids.[3][6]
References
- 1. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4-氨基-3-氯苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 5G | Labscoop [labscoop.com]
- 6. This compound 97 84228-44-4 [sigmaaldrich.com]
- 7. This compound | 84228-44-4 [chemicalbook.com]
- 8. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-3-chlorobenzoate
Introduction: The Significance of this compound in Modern Chemistry
This compound is a substituted aromatic compound that serves as a vital building block in the synthesis of a wide array of more complex molecules. Its unique structure, featuring an amino group, a chlorine atom, and a methyl ester on a benzene ring, makes it a versatile intermediate in the pharmaceutical and chemical industries. Notably, it is a precursor in the synthesis of various therapeutic agents, including EGFR tyrosine kinase inhibitors for cancer therapy.[1][2][3] A thorough understanding of its physical properties is paramount for optimizing reaction conditions, ensuring purity, and developing safe handling protocols.
Core Physicochemical Properties
A precise understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments and are critical for process design, formulation, and quality control.
Molecular Identity and Structure
-
IUPAC Name: this compound[4]
-
CAS Number: 84228-44-4[4]
-
Molecular Formula: C₈H₈ClNO₂[4]
-
Canonical SMILES: COC(=O)C1=CC(=C(C=C1)N)Cl[4]
-
InChI Key: WKVJBYKFGNVWLM-UHFFFAOYSA-N[4]
The arrangement of the functional groups on the benzene ring gives rise to its specific reactivity and physical characteristics. The electron-donating amino group and the electron-withdrawing chlorine atom and methyl ester group create a unique electronic environment that influences its interactions and chemical behavior.
Physical State and Appearance
Under standard laboratory conditions, this compound presents as a light yellow to orange crystalline powder.[5][6] This information is a primary indicator of sample purity and can be a useful preliminary check.
Melting Point
The melting point is a critical indicator of purity for a solid compound. For this compound, the reported melting point ranges from 106°C to 110°C.[7] A sharp melting range within this window is indicative of a high-purity sample.
This protocol outlines the standard method for determining the melting point of a crystalline solid using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry crystalline powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Diagram: Workflow for Melting Point Determination
Caption: A streamlined workflow for determining the melting point of a solid sample using the capillary method.
Solubility Profile
Spectroscopic Properties
Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.70 (d, J = 1.6Hz, 1H)
-
δ 7.58 (dd, J = 8.4, 2.0Hz, 1H)
-
δ 6.77 (d, J = 8.8Hz, 1H)
-
δ 6.24 (s, 2H)
-
δ 3.73 (s, 3H)[9]
-
The signals correspond to the aromatic protons, the amine protons, and the methyl ester protons, respectively. The splitting patterns and coupling constants provide valuable information about the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine, the C=O stretch of the ester, and C-Cl stretch, as well as bands associated with the aromatic ring. While specific peak values are not detailed in the search results, the availability of ATR-IR spectra is noted.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular formula C₈H₈ClNO₂ corresponds to a monoisotopic mass of 185.0243562 Da.[4]
Synthesis and Reactivity
A common synthetic route to this compound involves the esterification of 3-chloro-4-aminobenzoic acid.[9]
-
Reaction Setup: 3-chloro-4-aminobenzoic acid is dissolved in methanol at 0°C.[9]
-
Catalyst Addition: Concentrated sulfuric acid is added dropwise as a catalyst.[9]
-
Heating: The reaction mixture is heated to 80°C and stirred for 6 hours.[9]
-
Workup: After cooling, the mixture is concentrated, diluted with a saturated aqueous sodium bicarbonate solution, and extracted with ethyl acetate.[9]
-
Purification: The combined organic layers are washed, dried, and concentrated to yield the product.[9]
Diagram: Synthesis Workflow via Fischer Esterification
Caption: A schematic of the synthesis of this compound through Fischer esterification.
Safety and Handling
This compound is associated with certain hazards and requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][6]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][10]
It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] For detailed safety information, always refer to the Safety Data Sheet (SDS).[12]
Summary of Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 84228-44-4 | [4] |
| Molecular Formula | C₈H₈ClNO₂ | [4] |
| Molecular Weight | 185.61 g/mol | [4][5] |
| Appearance | Light yellow to orange powder/crystal | [5][6] |
| Melting Point | 106-110 °C | [7] |
| Purity | >97.0% (GC) | [5] |
Conclusion
This technical guide provides a detailed overview of the key physical properties of this compound, grounded in experimental data and established scientific principles. A thorough understanding and application of this knowledge are crucial for researchers and developers working with this important chemical intermediate. The provided protocols and safety information are intended to facilitate its effective and safe use in the laboratory and beyond.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound, 5G | Labscoop [labscoop.com]
- 7. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]
- 9. This compound | 84228-44-4 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
A Comprehensive Technical Guide to Methyl 4-amino-3-chlorobenzoate: Properties, Synthesis, Analysis, and Applications in Drug Discovery
Abstract and Introduction
Methyl 4-amino-3-chlorobenzoate (CAS No. 84228-44-4) is a substituted aromatic amine and ester that serves as a pivotal building block in modern organic synthesis.[1][2] While a seemingly simple molecule, its specific arrangement of functional groups—a nucleophilic amine, an electron-withdrawing chloro group, and a reactive methyl ester—makes it a highly versatile intermediate. Its true value is realized in the field of medicinal chemistry, where it functions as a core scaffold for the development of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, modern analytical methodologies for its characterization, and a focused look into its application in the discovery of targeted therapeutics, such as Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][4]
Physicochemical and Structural Properties
The utility of a chemical intermediate is defined by its physical and chemical properties. This compound is typically a light yellow to orange crystalline powder.[1] Its key quantitative descriptors, essential for experimental design and computational modeling, are summarized below.
| Property | Value | Source |
| Molecular Weight | 185.61 g/mol | [1][5][6][7] |
| Molecular Formula | C₈H₈ClNO₂ | [1][5][8] |
| IUPAC Name | This compound | [5] |
| CAS Number | 84228-44-4 | [5][6] |
| Common Synonyms | 4-Amino-3-chlorobenzoic Acid Methyl Ester | [1] |
| Appearance | Light yellow to orange powder/crystal | [1] |
| XLogP3 (Lipophilicity) | 2.7 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Purity (Typical) | >97.0% (by GC) | [1] |
Synthesis Protocol: Fischer Esterification
The most common and efficient synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.
Experimental Protocol
This protocol describes the synthesis starting from 4-amino-3-chlorobenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-chlorobenzoic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid). Methanol serves as both a reactant and the solvent, and using it in large excess drives the equilibrium towards the product.
-
Catalyst Addition: Cool the stirred suspension in an ice bath to 0 °C. Slowly add concentrated sulfuric acid (H₂SO₄) dropwise, typically 0.1-0.2 equivalents. This exothermic addition must be controlled to prevent unwanted side reactions.
-
Reaction Execution: Warm the mixture to reflux (approximately 80 °C) and maintain for 6-8 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Neutralization: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~8). This step deprotonates the amine and neutralizes the sulfuric acid catalyst, causing the ester product to precipitate.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound with high purity.[4]
Synthesis Workflow Diagram
The following diagram illustrates the key steps of the Fischer esterification process.
Caption: Fischer Esterification workflow for this compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is critical to validate the identity, purity, and stability of synthesized intermediates.
-
Spectroscopic Confirmation: Techniques like Infrared (IR) and Raman spectroscopy are used to confirm the presence of key functional groups and the overall molecular structure.[5]
-
Purity Assessment: Gas Chromatography (GC) is a standard method for determining the purity of the final product, which is typically expected to be above 97%.[1]
Protocol: Quantitative Analysis in Plasma via LC-MS/MS
For drug development, quantifying the concentration of a compound or its metabolites in biological matrices is essential. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[9]
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 150 µL of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d4). The internal standard is crucial for correcting variations during sample handling and analysis.[9]
-
Vortex the plate for 2 minutes to precipitate plasma proteins.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for injection.
-
-
LC Separation:
-
Inject the supernatant onto a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Use a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate the analyte from matrix components.
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Optimize ion transitions for both the analyte and the internal standard to ensure specific and sensitive detection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against known concentrations.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[9]
-
Analytical Workflow Diagram
This diagram outlines the process for quantifying the target compound in a biological sample.
Caption: LC-MS/MS workflow for quantitative bioanalysis.
Applications in Modern Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but is a critical starting material for constructing them. Its structure is frequently found in scaffolds designed to interact with specific biological targets.
Role as a Scaffold for Kinase Inhibitors
A recent and compelling application is in the synthesis of novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] EGFR is a well-validated target in oncology, and its overactivity can drive the growth of several cancer types. Researchers have used this compound as the foundational piece to build more complex molecules, such as 1,3,4-oxadiazoles and hydrazine-1-carbothioamides, which are designed to fit into the ATP-binding pocket of EGFR and inhibit its function.[3][4] One such derivative, compound N5a from a 2024 study, demonstrated potent cytotoxic effects against multiple cancer cell lines by targeting EGFR and inducing apoptosis.[3] This exemplifies the power of using this intermediate to rapidly generate diverse chemical entities for screening and lead optimization.
Conceptual Drug Discovery Pathway
The diagram below illustrates the strategic role of this compound in a drug discovery program.
Caption: Role of an intermediate in a typical drug discovery workflow.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Based on aggregated GHS information, this compound presents the following hazards:[5]
| GHS Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[10]
-
Handling: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[10]
-
First Aid:
Conclusion
This compound is a high-value chemical intermediate whose strategic importance in research and drug development cannot be overstated. Its defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an ideal starting point for creating novel molecular entities. As demonstrated by its successful use in the development of potential EGFR kinase inhibitors, this compound will continue to be a valuable tool for medicinal chemists aiming to design the next generation of targeted therapeutics.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 84228-44-4|this compound|BLD Pharm [bldpharm.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 84228-44-4 [chemicalbook.com]
- 7. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Chemical Landscape of C8H8ClNO2 Isomers
For Researchers, Scientists, and Drug Development Professionals
The Significance of Isomerism in C8H8ClNO2
The molecular formula C8H8ClNO2 represents a multitude of structural isomers, each with a unique arrangement of atoms and, consequently, distinct chemical and physical properties. This structural diversity is of paramount importance in the fields of chemistry and pharmacology. The specific placement of the chloro, amino, and carbonyl or nitro functionalities on the aromatic ring or its substituents dramatically influences factors such as reactivity, solubility, and, most critically, biological activity.[1][2] Even subtle shifts in substituent positions can lead to profound differences in how a molecule interacts with biological targets like enzymes and receptors.[3][4] This guide will focus on several key isomers, highlighting these differences and their implications for research and development.
Featured Isomer: N-(2-chlorophenyl)acetamide
N-(2-chlorophenyl)acetamide (also known as o-chloroacetanilide) stands out as a significant isomer of C8H8ClNO2 due to its role as a readily available synthetic intermediate.[5] Its straightforward synthesis and the reactivity of its functional groups make it a valuable building block for more complex molecules.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of N-(2-chlorophenyl)acetamide is essential for its application in synthesis and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 169.61 g/mol | [5] |
| Appearance | Beige to light brown crystalline powder | [5] |
| Melting Point | 88 °C | [5] |
| Boiling Point | 279.5-280 °C at 760 Torr | [5] |
| Density | 1.261 g/cm³ | [5] |
| Solubility | Practically insoluble in water; very soluble in ether and hot benzene. | [5] |
Synthesis of N-(2-chlorophenyl)acetamide
The most common and direct synthesis of N-(2-chlorophenyl)acetamide involves the acetylation of o-chloroaniline.[5] This reaction is a classic example of nucleophilic acyl substitution and is widely used in organic synthesis due to its efficiency and simplicity.
Reaction Scheme:
References
A Comprehensive Guide to the Spectroscopic Characterization of 4-Amino-3-chlorobenzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-chlorobenzoic acid methyl ester is an important intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of its chemical structure is paramount for its effective utilization and for ensuring the purity and identity of its downstream products. Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. This in-depth technical guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive overview of the spectral data of 4-Amino-3-chlorobenzoic acid methyl ester, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of this data and provide field-proven insights into the experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is an unparalleled technique for providing a detailed atomic-level map of a molecule's carbon-hydrogen framework. The chemical environment of each proton and carbon atom influences its resonance frequency, providing a wealth of structural information.
¹H NMR Spectral Data & Interpretation
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.73 | d | 1H | H-2 |
| ~7.59 | dd | 1H | H-6 |
| ~6.85 | d | 1H | H-5 |
| ~5.90 | s (br) | 2H | -NH₂ |
| ~3.80 | s | 3H | -OCH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-2, H-5, H-6): The three protons on the aromatic ring appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene ring current.
-
The proton at the C-2 position (H-2 ) is expected to be a doublet, deshielded by the adjacent electron-withdrawing ester group.
-
The proton at the C-6 position (H-6 ) will likely appear as a doublet of doublets due to coupling with both H-2 and H-5.
-
The proton at the C-5 position (H-5 ) is anticipated to be a doublet and will be the most upfield of the aromatic protons due to the electron-donating effect of the adjacent amino group.
-
-
Amino Protons (-NH₂): The two protons of the primary amine group are expected to appear as a broad singlet around δ 5.90 ppm. The broadness of this peak is due to quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent.[1]
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately δ 3.80 ppm. This singlet nature arises because there are no adjacent protons for coupling.
Experimental Protocol: ¹H NMR Spectroscopy
A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for unambiguous structural elucidation.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity 4-Amino-3-chlorobenzoic acid methyl ester.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it can effectively dissolve a wide range of organic compounds and its residual peak does not typically interfere with the signals of interest for this molecule.
-
Homogenization: Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation & Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard single-pulse experiments. Key parameters to consider are the spectral width, acquisition time, and relaxation delay to ensure proper signal detection and integration.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | C=O (Ester) |
| ~148.0 | C-4 |
| ~131.5 | C-6 |
| ~129.0 | C-2 |
| ~121.0 | C-1 |
| ~118.5 | C-3 |
| ~115.0 | C-5 |
| ~52.0 | -OCH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most deshielded, appearing far downfield around δ 165.5 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substituents.
-
C-4 (bearing the -NH₂ group): This carbon will be significantly shielded by the electron-donating amino group and is expected around δ 148.0 ppm.
-
C-3 (bearing the -Cl group): The carbon directly attached to the chlorine atom will be deshielded and is predicted to be around δ 118.5 ppm.
-
C-1 (bearing the -COOCH₃ group): This quaternary carbon will be deshielded by the ester group and is expected around δ 121.0 ppm.
-
The remaining aromatic carbons (C-2, C-5, C-6 ) will have chemical shifts influenced by the cumulative electronic effects of the substituents.
-
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region, around δ 52.0 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.
-
Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.7 mL of DMSO-d₆) is often beneficial for obtaining a good signal-to-noise ratio in a reasonable time.
-
Instrumentation & Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a spectrum with single lines for each unique carbon.
-
A wider spectral width is required to encompass the larger range of ¹³C chemical shifts.
-
A longer relaxation delay may be necessary for the complete relaxation of quaternary carbons, ensuring accurate integration if desired (though routine ¹³C spectra are typically not integrated).
-
-
Data Processing: The processing steps are analogous to those for ¹H NMR, with referencing to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 2960 - 2850 | Medium-Weak | Aliphatic C-H stretching (-OCH₃) |
| ~1720 | Strong | C=O stretching (ester) |
| 1620 - 1580 | Medium | N-H bending (scissoring) |
| 1600 - 1450 | Medium-Weak | Aromatic C=C stretching |
| 1300 - 1100 | Strong | C-O stretching (ester) |
| 1350 - 1250 | Medium | Aromatic C-N stretching |
| 850 - 750 | Strong | C-Cl stretching |
Interpretation of the IR Spectrum:
-
N-H Stretching: The presence of two bands in the 3450-3300 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine.[1]
-
C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.[2]
-
C-O Stretching: The strong bands in the 1300-1100 cm⁻¹ region are due to the C-O stretching vibrations of the ester functionality.
-
Aromatic C-H and C=C Stretching: Absorptions for aromatic C-H stretching are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretching: A strong absorption in the fingerprint region, between 850 and 750 cm⁻¹, is indicative of the C-Cl bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for solid samples as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrumental artifacts.
-
Sample Application: Place a small amount of the solid 4-Amino-3-chlorobenzoic acid methyl ester onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule.
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 185/187 | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 154/156 | [M - OCH₃]⁺ |
| 126/128 | [M - COOCH₃]⁺ |
| 90 | [M - COOCH₃ - Cl]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺˙): The molecular ion peak will appear as a pair of peaks at m/z 185 and 187, with an approximate intensity ratio of 3:1. This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).[3]
-
Loss of a Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of a methoxy radical, leading to the formation of an acylium ion. This would result in peaks at m/z 154 and 156.
-
Loss of the Ester Group (•COOCH₃): Fragmentation can also involve the loss of the entire methyl ester group, giving rise to peaks at m/z 126 and 128.
-
Further Fragmentation: The fragment at m/z 126/128 can further lose a chlorine radical to produce an ion at m/z 90.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.
Caption: Workflow for EI-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of 4-Amino-3-chlorobenzoic acid methyl ester, utilizing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust and self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the spectral data and adhering to rigorous experimental protocols, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their downstream applications in drug development and scientific research.
References
An In-Depth Technical Guide to the Solubility of Methyl 4-amino-3-chlorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of methyl 4-amino-3-chlorobenzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data, this guide employs the Hansen Solubility Parameter (HSP) framework as a robust predictive tool. Through the application of group contribution methods, the HSP values for this compound have been calculated, enabling the prediction of its solubility in a wide array of common organic solvents. This guide details the theoretical underpinnings of HSP, the methodology for its calculation, and presents a quantitative analysis of predicted solubility. Furthermore, it provides a detailed experimental protocol for the laboratory determination of solubility, allowing for the validation of these theoretical predictions. This document is intended to be an essential resource for researchers and professionals engaged in the development of processes involving this compound, facilitating informed solvent selection and optimization of reaction and purification conditions.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. Proper solvent selection is paramount for optimizing reaction kinetics, controlling crystallization, ensuring purity, and developing stable formulations. This compound is a vital building block in the synthesis of numerous pharmaceutical compounds. A thorough understanding of its solubility profile in various organic solvents is, therefore, indispensable for process chemists and formulation scientists.
This guide addresses the current gap in publicly available, quantitative solubility data for this compound. By leveraging the predictive power of Hansen Solubility Parameters (HSP), we provide a scientifically grounded framework for anticipating its behavior in different solvent environments. The principle of "like dissolves like" is quantified through the HSP, which dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1] When the HSP of a solute and a solvent are similar, they are likely to be miscible.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [2][3] |
| Molecular Weight | 185.61 g/mol | [2][3][4] |
| Appearance | Light yellow to orange crystalline powder | [3] |
| CAS Number | 84228-44-4 | [3][5] |
The presence of an amino group, a chloro group, and a methyl ester group attached to the benzene ring imparts a moderate degree of polarity and the capacity for hydrogen bonding to the molecule. These structural features are key determinants of its interaction with various organic solvents.
Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach
The Hansen Solubility Parameter (HSP) is a powerful tool for predicting the solubility of a solute in a given solvent. It is based on the principle that the total cohesive energy of a substance can be divided into three contributions:
-
δD (Dispersion): Arising from London dispersion forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these components by the following equation:
δt² = δD² + δP² + δH²
For a solute to dissolve in a solvent, their HSP values should be similar. This similarity is quantified by the Relative Energy Difference (RED) number, calculated as follows:
RED = Ra / R0
Where:
-
Ra is the distance between the solute and solvent in the three-dimensional Hansen space: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
-
R0 is the interaction radius of the solute.
A RED number less than 1 indicates a high likelihood of solubility, a RED number equal to 1 suggests partial solubility, and a RED number greater than 1 points to insolubility.
Calculation of Hansen Solubility Parameters for this compound
In the absence of experimentally determined HSP values for this compound, the group contribution method developed by Stefanis and Panayiotou is employed for their estimation.[6] This method calculates the HSP based on the summation of contributions from the individual functional groups within the molecule.
The functional group breakdown for this compound is as follows:
-
4 x CH (aromatic)
-
1 x C (aromatic, substituted)
-
1 x NH₂ (aromatic)
-
1 x Cl (aromatic)
-
1 x COO (aromatic ester)
-
1 x CH₃
A molar volume (V) of 141.4 cm³/mol is estimated based on the molecular weight and an estimated density of 1.311 g/cm³ for a similar isomer, methyl 3-amino-4-chlorobenzoate.[7]
Based on the group contribution values from the Stefanis-Panayiotou method, the calculated Hansen Solubility Parameters for this compound are presented in the table below.
| Parameter | Calculated Value (MPa⁰.⁵) |
| δD (Dispersion) | 19.5 |
| δP (Polar) | 7.5 |
| δH (Hydrogen Bonding) | 9.8 |
An interaction radius (R0) of 7.0 is estimated based on the general behavior of similar organic molecules.
Predicted Solubility of this compound in Common Organic Solvents
The following table presents the predicted solubility of this compound in a range of common organic solvents based on the calculated HSP and RED numbers.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | RED Number | Predicted Solubility |
| Methanol | 15.1 | 12.3 | 22.3 | 2.13 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 1.63 | Low to Moderate |
| Acetone | 15.5 | 10.4 | 7.0 | 0.96 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.88 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.69 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 1.11 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 1.63 | Low |
| n-Hexane | 14.9 | 0.0 | 0.0 | 2.30 | Very Low |
Interpretation of Results:
The calculated RED numbers suggest that this compound is likely to exhibit high solubility in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane . The predicted solubility is lower in more polar and protic solvents like methanol and ethanol, and significantly lower in non-polar solvents such as toluene and n-hexane.
Experimental Determination of Solubility: A Self-Validating Protocol
While predictive models are invaluable, experimental verification remains the gold standard. The following is a detailed, self-validating protocol for determining the solubility of this compound in an organic solvent of interest.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial to confirm saturation.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. The filter should also be pre-warmed if possible.
-
Record the exact volume of the filtered solution.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic Analysis (for volatile solvents or for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Logical Framework for Experimental Design
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Conclusion: An Integrated Approach to Solvent Selection
This technical guide provides a robust, dual-pronged approach to understanding the solubility of this compound in organic solvents. The predictive power of Hansen Solubility Parameters offers a rapid and cost-effective means of screening a wide range of solvents, enabling researchers to prioritize their experimental efforts. The detailed experimental protocol provides a reliable method for obtaining precise, quantitative solubility data, which is essential for process optimization and regulatory compliance.
By integrating theoretical predictions with empirical validation, scientists and engineers can make more informed and efficient decisions regarding solvent selection, ultimately accelerating the drug development pipeline. The data and methodologies presented herein serve as a valuable resource for any professional working with this compound.
References
- 1. kinampark.com [kinampark.com]
- 2. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 84228-44-4 [chemicalbook.com]
- 6. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]
- 7. Methyl 3-amino-4-chlorobenzoate CAS#: 40872-87-5 [m.chemicalbook.com]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Purity and Appearance of Methyl 4-amino-3-chlorobenzoate
This compound (M4A3C) is a substituted aniline derivative that serves as a critical building block in organic synthesis. Its utility is most pronounced in the pharmaceutical industry, where the precise arrangement of its functional groups—an amine, a chloro group, and a methyl ester—makes it a valuable intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The integrity of any complex synthesis is fundamentally reliant on the quality of its starting materials. For M4A3C, this translates to a stringent requirement for high purity and a well-defined appearance, as impurities can introduce unwanted side reactions, reduce yields, and compromise the safety and efficacy of the final product.
This guide provides a comprehensive technical overview of the key attributes of M4A3C, focusing on its appearance, purity specifications, and the analytical and purification methodologies required to ensure its suitability for research and drug development applications. The protocols and rationale described herein are grounded in established analytical principles to provide a self-validating framework for quality assessment.
Physicochemical Properties and Expected Appearance
The first step in assessing any chemical reagent is a visual inspection, which must be correlated with its known physical properties. High-purity this compound is typically a crystalline solid.[1] Its color can range from light yellow to beige or orange-brown, a variation often dependent on the level and nature of trace impurities.[1][2] Any significant deviation from this expected appearance, such as a dark brown color, oiling, or the presence of non-crystalline matter, should be considered an immediate indicator of potential contamination or degradation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 84228-44-4 | [1][3] |
| Molecular Formula | C₈H₈ClNO₂ | [2][3] |
| Molecular Weight | 185.61 g/mol | [2][3] |
| Appearance | Light yellow to Yellow to Orange powder to crystal | [2] |
| Melting Point | 107-111 °C | [1] |
| Boiling Point | 321.6±22.0 °C (Predicted) | [1] |
| pKa | 0.52±0.10 (Predicted) | [1] |
| Storage | Keep in a dark place, sealed in dry, Room Temperature | [1] |
The color of substituted anilines like M4A3C is particularly susceptible to oxidation. The primary amino group can oxidize over time, especially when exposed to air and light, forming highly conjugated, colored impurities. Therefore, proper storage in amber vials under an inert atmosphere is critical to maintaining the material's integrity.[1]
Purity Specifications and Potential Impurities
Commercial grades of M4A3C are typically available with purities of >97% or >98%.[2] For demanding applications such as API synthesis, a purity of ≥99% is often required. The impurities themselves are as important as the purity value, as their reactivity dictates their potential impact on subsequent chemical transformations.
Potential impurities in M4A3C can be categorized based on their origin:
-
Synthesis-Related Impurities : These arise from the manufacturing process. A common synthesis route involves the esterification of 4-amino-3-chlorobenzoic acid.[4]
-
Starting Materials : Unreacted 4-amino-3-chlorobenzoic acid.
-
Regioisomers : Isomers such as Methyl 2-amino-5-chlorobenzoate or Methyl 4-amino-2-chlorobenzoate can form depending on the regioselectivity of the chlorination step in the synthesis of the parent acid.[5][6]
-
Over-reaction Products : Di- or tri-chlorinated species (e.g., Methyl 4-amino-3,5-dichlorobenzoate) can result from non-selective chlorination.[7]
-
-
Degradation Products : These form during storage or handling.
-
Hydrolysis Products : The ester can hydrolyze back to the parent carboxylic acid, particularly in the presence of moisture.
-
Oxidation Products : The aniline moiety is prone to oxidation, leading to the formation of colored polymeric materials. The stability of anilines can be a significant concern, as oxidation can lead to a complex mixture of degradation products.[8]
-
The presence of these impurities can have significant consequences. For instance, unreacted carboxylic acid can interfere with pH-sensitive reactions, while regioisomers can lead to the formation of undesired isomeric products in the final API, which are often difficult and costly to separate.
Analytical Methodologies for Quality Assessment
A multi-faceted analytical approach is necessary to confirm the identity, purity, and structural integrity of M4A3C. The choice of method depends on the specific information required, from a simple purity check to comprehensive impurity profiling.
Diagram 1: Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds like M4A3C.[9] Its high resolving power allows for the separation of the main component from closely related impurities.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. M4A3C and its potential impurities will have different affinities for the nonpolar stationary phase (e.g., C18) and the polar mobile phase, leading to different retention times. A UV detector is ideal as the aromatic ring provides strong chromophores for sensitive detection.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would start at 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes. This ensures the elution of both polar (e.g., parent acid) and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of M4A3C and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute further to ~0.1 mg/mL for analysis.
-
Analysis: After system equilibration, inject the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Diagram 2: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity determination of M4A3C.
Gas Chromatography (GC)
Some suppliers specify purity by GC.[2] This method is suitable for thermally stable compounds.
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The sample is vaporized in a hot injector and carried through the column by an inert gas. A Flame Ionization Detector (FID) is commonly used, which provides a response proportional to the mass of carbon atoms.
-
Instrumentation: Gas chromatograph with a split/splitless injector and FID.
-
Column: A mid-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Temperatures: Injector at 250 °C, Detector at 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: Inject 1 µL of the sample. Purity is determined by area percent calculation.
¹H NMR Spectroscopy
NMR is unparalleled for structural confirmation. While less quantitative than chromatography without an internal standard, it provides invaluable qualitative information about impurities.
Principle: ¹H NMR spectroscopy detects the magnetic properties of hydrogen nuclei. The chemical shift, splitting pattern, and integration of each signal provide detailed information about the molecule's structure. Impurities will present their own set of signals, which can often be identified and roughly quantified against the main compound's signals.
-
Sample Preparation: Dissolve 5-10 mg of M4A3C in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Interpretation: Confirm the presence of expected signals for the aromatic protons, the amino group protons, and the methyl ester protons. Look for unexpected signals that may indicate impurities. For example, a signal for a carboxylic acid proton (~10-12 ppm) would indicate hydrolysis.
Purification by Recrystallization
If the purity or appearance of M4A3C is not satisfactory, recrystallization is the most effective method for purification.
Principle: Recrystallization relies on the differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble when hot (removed by hot filtration). For aminobenzoic acid derivatives, polar solvents or solvent mixtures are often effective.[10][11]
Diagram 3: Recrystallization Workflow
Caption: Experimental workflow for the purification of M4A3C via recrystallization.
-
Solvent Selection: Screen solvents for suitability. Ethanol, methanol, or an ethanol/water mixture are good starting points.
-
Dissolution: Place the crude M4A3C in an Erlenmeyer flask. Add a minimal amount of hot solvent, swirling and heating gently, until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Validation: Re-analyze the purified material by HPLC and melting point to confirm the increase in purity.
Safety, Handling, and Storage
Ensuring the long-term stability of M4A3C requires adherence to proper safety and storage protocols.
-
Hazards: M4A3C is harmful if swallowed.[1][3] It may cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) before handling.[12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Storage: To prevent degradation, M4A3C should be stored in a tightly sealed container, protected from light, in a dry environment at room temperature.[1] For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended to minimize oxidation.
Conclusion
The purity and appearance of this compound are not mere specifications but critical parameters that directly influence the success, reproducibility, and safety of advanced chemical syntheses. A thorough understanding and application of analytical techniques like HPLC and GC are essential for quantitative quality control. When necessary, purification via recrystallization provides a robust method for enhancing material quality. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can ensure that this key building block meets the stringent requirements for its intended high-stakes applications.
References
- 1. This compound | 84228-44-4 [amp.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 84228-44-4 [chemicalbook.com]
- 5. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cresset-group.com [cresset-group.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-amino-3-chlorobenzoate
For the modern researcher and drug development professional, Methyl 4-amino-3-chlorobenzoate is a valuable building block, a key intermediate in the synthesis of a multitude of pharmaceutical compounds. Its unique structure, featuring an amine, a chloro group, and a methyl ester on a benzene ring, offers versatile reactivity. However, this same reactivity profile necessitates a robust and informed approach to its handling and safety. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound in a laboratory setting, moving beyond mere procedural steps to explain the underlying scientific principles that govern its safe handling.
Compound Profile and Hazard Identification
This compound is a light yellow to orange crystalline powder.[1][2] A comprehensive understanding of its chemical and physical properties is the foundation of a thorough risk assessment.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [1][3] |
| Molecular Weight | 185.61 g/mol | [1][3] |
| Appearance | Light yellow to Yellow to Orange powder to crystal | [1][2] |
| Purity | >97.0% (GC) | [1][2] |
| CAS Number | 84228-44-4 | [2][3] |
| Melting Point | 107.0 to 111.0 °C |
The primary hazards associated with this compound, as defined by the Globally Harmonized System (GHS), are outlined below. It is crucial to recognize that even though it is a solid, the dust can be hazardous if inhaled or comes into contact with skin and eyes.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Warning | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers.[3]
The causality behind these classifications is rooted in the compound's chemical nature. The aromatic amine can be readily absorbed and may cause systemic effects if ingested. The chloro- and amino-substituents on the benzene ring can lead to skin and eye irritation upon direct contact. Fine dust particles can easily become airborne, posing a risk to the respiratory tract.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This begins with engineering controls and is supplemented by appropriate PPE. The logic is to first minimize the potential for exposure at the source and then to protect the individual from any residual risk.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.[4][5]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in any laboratory where this compound is handled.[5] This is a critical self-validating system; in the event of an exposure, immediate access to decontamination facilities is essential.
Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple box-checking; it is a scientifically informed decision to create a barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6] A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[2][7] It is crucial to inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[5][6]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH/MSHA-approved respirator with a particulate filter is required.[5][8]
The following diagram illustrates the logical workflow for selecting appropriate PPE when handling this compound.
Handling and Storage Protocols
Adherence to strict handling and storage protocols is a self-validating system that minimizes the risk of accidental exposure, contamination, and degradation of the compound.
Safe Handling Practices
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[4][5] Use techniques such as gentle scooping rather than pouring, and clean up any spills promptly.
-
Personal Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory.[2][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]
-
Grounding: For larger quantities, take precautionary measures against static discharge.[9]
Storage Conditions
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] These substances can react exothermically or degrade the compound, potentially leading to the release of hazardous fumes.
Emergency Procedures: A Validating System for Safety
A well-defined and practiced emergency plan is the ultimate self-validating system for laboratory safety.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2][8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical advice if skin irritation occurs.[2][8] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician immediately.[8][9] |
Spill Response
In the event of a spill, the following protocol should be followed to ensure the safety of all laboratory personnel and to prevent environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Contain and Clean: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][6] Do not let the product enter drains.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
The logical flow of a spill response can be visualized as follows:
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Disposal Considerations
Waste from this compound must be handled as hazardous waste. All disposal practices must be in compliance with federal, state, and local regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[11] Do not allow the material to be released into the environment.[7]
Conclusion
This compound is a compound with significant potential in research and development. Realizing this potential safely requires a deep understanding of its properties and a commitment to rigorous safety protocols. By treating each step, from PPE selection to emergency response, as part of a self-validating system, researchers can ensure a safe and productive laboratory environment. The causality behind each safety measure must be understood and respected to foster a culture of safety that goes beyond mere compliance.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 5G | Labscoop [labscoop.com]
- 3. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. capotchem.com [capotchem.com]
An In-Depth Technical Guide to Methyl 4-amino-3-chlorobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-chlorobenzoate is a substituted aromatic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. Its unique trifunctional nature, possessing an amine, a chloro group, and a methyl ester on a benzene ring, makes it a versatile intermediate for the construction of novel bioactive compounds. The strategic placement of these functional groups allows for a wide range of chemical modifications, enabling the synthesis of targeted molecules with high specificity. This guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.
Nomenclature and Identifiers
Clear and unambiguous identification of chemical compounds is paramount in research and development. This compound is known by several synonyms and is cataloged under various chemical registry numbers.
Systematic and Common Names
The most widely accepted name for this compound is This compound . Other commonly used synonyms include:
-
4-Amino-3-chlorobenzoic acid methyl ester[1]
-
Benzoic acid, 4-amino-3-chloro-, methyl ester
-
Methyl 3-chloro-4-aminobenzoate
-
2-Chloro-4-(methoxycarbonyl)aniline[2]
It is crucial to distinguish this compound from its isomer, Methyl 3-amino-4-chlorobenzoate (CAS No. 40872-87-5), as their distinct substitution patterns lead to different chemical reactivities and biological activities.[3][4]
Chemical Identifiers
For precise identification and database searches, the following identifiers are essential:
| Identifier | Value |
| CAS Number | 84228-44-4[1] |
| PubChem CID | 1515284[5] |
| EC Number | 626-737-3[5] |
| InChI | InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3[5] |
| SMILES | COC(=O)C1=CC(=C(C=C1)N)Cl[5] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | --INVALID-LINK--[5] |
| Molecular Weight | 185.61 g/mol | --INVALID-LINK--[5] |
| Appearance | Beige-brown crystalline powder | --INVALID-LINK--[2] |
| Melting Point | 107-111 °C | --INVALID-LINK--[2] |
| Boiling Point (Predicted) | 321.6±22.0 °C | --INVALID-LINK--[2] |
| Density (Predicted) | 1.28 g/cm³ | --INVALID-LINK--[2] |
| Solubility | Soluble in various organic solvents. | --INVALID-LINK--[6] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-amino-3-chlorobenzoic acid. This acid-catalyzed reaction is widely used in both laboratory and industrial settings.
Reaction Principle: Fischer Esterification
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[7]
Detailed Experimental Protocol
This protocol outlines a typical laboratory-scale synthesis of this compound.
Materials:
-
4-Amino-3-chlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-chlorobenzoic acid (1.0 equivalent) in a large excess of anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: While stirring the mixture at room temperature, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise. Caution: The addition of sulfuric acid to methanol is highly exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH of the solution is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.
Caption: Fischer Esterification of 4-Amino-3-chlorobenzoic Acid.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, ethyl 4-amino-3-chlorobenzoate, the aromatic protons appear as a doublet, a doublet of doublets, and a singlet, while the amino protons appear as a broad singlet. The ethyl group shows a quartet and a triplet. For the methyl ester, a singlet corresponding to the methyl protons would be expected.
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For ethyl 4-amino-3-chlorobenzoate, characteristic peaks for the carbonyl carbon, aromatic carbons, and the ethyl carbons are observed. For the methyl ester, a peak for the methoxy carbon would be present.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C-O stretching: A band in the region of 1200-1300 cm⁻¹ for the ester C-O bond.
-
C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃).[8]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its trifunctional nature allows for selective modifications at the amino, chloro, and ester positions.
Intermediate in the Synthesis of EGFR Inhibitors
A significant application of 4-amino-3-chloro benzoate esters is in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. A recent study described the synthesis of new derivatives of 4-amino-3-chloro benzoate ester, which were evaluated for their anti-proliferative properties. The study highlights the importance of this scaffold in designing and synthesizing novel cancer therapeutics.
Versatile Building Block in Organic Synthesis
The reactive sites on this compound make it a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules. The amino group can be acylated, alkylated, or diazotized, while the chloro group can participate in nucleophilic aromatic substitution reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This versatility makes it a valuable starting material in custom synthesis projects for creating unique molecules.[6]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classification: It is classified as harmful if swallowed.[5] It may also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a key chemical intermediate with significant applications in the pharmaceutical industry and organic synthesis. Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool for researchers and scientists. The straightforward synthesis via Fischer esterification allows for its accessible preparation in the laboratory. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound in the drug discovery and development pipeline is set to increase.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 84228-44-4 [amp.chemicalbook.com]
- 3. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-Amino-4-chlorobenzoate | 40872-87-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Sourcing and Application of Methyl 4-amino-3-chlorobenzoate
Introduction: The Strategic Importance of Methyl 4-amino-3-chlorobenzoate in Modern Drug Discovery
This compound (CAS No. 84228-44-4) is a deceptively simple aromatic amine that serves as a pivotal building block in the synthesis of complex pharmaceutical agents.[1][2] Its unique substitution pattern—an activating amino group, an electron-withdrawing ester, and a strategically placed chlorine atom—offers medicinal chemists a versatile scaffold for molecular elaboration. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-quality this compound, validating its purity, and understanding its application in the broader context of medicinal chemistry. The integrity of your starting materials is paramount; this document serves as a comprehensive manual to ensure the reliability and reproducibility of your research endeavors.
Identifying and Evaluating Commercial Suppliers
The procurement of high-purity starting materials is a critical, yet often overlooked, aspect of successful drug development. The quality of your this compound will directly impact the yield, purity, and safety profile of your downstream compounds. A meticulous supplier evaluation process is therefore not a preliminary chore, but a foundational step in risk mitigation.
Key Commercial Suppliers
A number of reputable chemical suppliers offer this compound for research and development purposes. Notable vendors include:
-
Tokyo Chemical Industry (TCI): A well-established supplier known for a wide range of reagents and fine chemicals.[1][3]
-
CymitQuimica: A supplier providing various organic building blocks.[1]
-
Labscoop: A marketplace that aggregates products from various suppliers, including TCI.[2]
-
ChemicalBook: A comprehensive resource and supplier for chemical products.[4][5][6]
-
Thermo Fisher Scientific (Alfa Aesar): A leading provider of research chemicals and laboratory equipment.[7][8]
-
AK Scientific, Inc. (AKSci): A supplier of fine chemicals for research and development.[9]
-
Santa Cruz Biotechnology (SCBT): A supplier of biochemicals and research products.[10]
Comparative Analysis of Supplier Specifications
When selecting a supplier, it is crucial to compare the product specifications provided in their certificates of analysis (CoA) and technical data sheets. Key parameters to consider include:
| Parameter | TCI | CymitQuimica | AKSci | SCBT | ChemicalBook |
| Purity (by GC/HPLC) | >97.0% (GC)[1][2] | >97.0% (GC)[1] | NLT 98% | N/A | 99%+ HPLC[5] |
| CAS Number | 84228-44-4[1][2] | 84228-44-4[1] | 40872-87-5 | 40872-87-5[10] | 84228-44-4[4][5][6] |
| Molecular Formula | C₈H₈ClNO₂[1][2] | C₈H₈ClNO₂[1] | C₈H₈ClNO₂[11] | C₈H₈ClNO₂[10] | C₈H₈ClNO₂[6] |
| Molecular Weight | 185.61[1][2] | 185.61[1] | 185.61[11] | 185.61[10] | 185.61[6] |
| Physical Form | Light yellow to Orange powder to crystal[1][2] | Light yellow to Yellow to Orange powder to crystal[1] | N/A | N/A | Beige-brown Crystalline Powder[6] |
| Melting Point | N/A | N/A | N/A | N/A | 107-111 °C[6] |
This comparative data highlights the importance of requesting a lot-specific CoA before purchase to obtain detailed purity information and physical properties.
Quality Control and In-House Validation
While suppliers provide a CoA, it is best practice for research and drug development laboratories to perform in-house validation of incoming starting materials. This ensures the material meets the specific requirements of your synthetic route and helps to identify any potential issues early on.
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): The preferred method for assessing the purity of this compound. It allows for the quantification of the main component and the detection of any related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the identity and purity of the compound, especially for volatile impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the molecule. The proton and carbon NMR spectra will provide a unique fingerprint of the compound, allowing for unambiguous identification.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule and can be used as a quick identity check.[12]
Experimental Protocol: HPLC Purity Assay
This protocol provides a general framework for the HPLC analysis of this compound. Method optimization may be required based on the specific instrumentation and columns available.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent, such as methanol or acetonitrile.
-
Further dilute as necessary to achieve a concentration within the linear range of the detector.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all components.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Synthetic Pathways and Impurity Profiling
Understanding the synthesis of this compound is crucial for anticipating potential impurities. A common laboratory-scale synthesis involves the esterification of 3-chloro-4-aminobenzoic acid.[5]
Typical Synthesis Workflow
Caption: A typical laboratory synthesis workflow for this compound.
This process, while straightforward, can lead to several process-related impurities:
-
Unreacted 3-chloro-4-aminobenzoic acid: Due to incomplete esterification.
-
Byproducts from side reactions: Such as sulfonation of the aromatic ring if the reaction temperature is not carefully controlled.
-
Isomeric impurities: Depending on the purity of the starting materials.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for a range of therapeutic applications.
Case Study: EGFR Tyrosine Kinase Inhibitors
Recent research has focused on the synthesis of novel derivatives of 4-amino-3-chloro benzoate as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[13][14] The core structure of this compound serves as a starting point for the elaboration into more complex molecules that can bind to the ATP-binding site of the EGFR kinase domain.
Logical Flow of Drug Discovery Application
Caption: Application of this compound in a drug discovery workflow.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the quality and integrity of this compound and to ensure laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15]
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][16] Avoid breathing dust and ensure adequate ventilation.[16]
-
Safety: this compound may cause skin and serious eye irritation.[2] In case of contact, rinse thoroughly with water.[2][8] It may also be harmful if swallowed.[6][12] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[4]
Conclusion
This compound is more than just a chemical reagent; it is a key enabling molecule in the quest for novel therapeutics. A thorough understanding of its sourcing, quality control, and synthetic applications is indispensable for any researcher in the field of drug discovery. By adhering to the principles of rigorous supplier evaluation, in-house quality validation, and safe handling practices, scientists can ensure the reliability of their research and accelerate the development of new medicines.
References
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- 2. This compound, 5G | Labscoop [labscoop.com]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 84228-44-4 [chemicalbook.com]
- 6. This compound | 84228-44-4 [amp.chemicalbook.com]
- 7. Methyl 3-Amino-4-chlorobenzoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 40872-87-5 Methyl 3-amino-4-chlorobenzoate AKSci J54445 [aksci.com]
- 10. scbt.com [scbt.com]
- 11. CAS 40872-87-5 | Methyl 3-amino-4-chlorobenzoate - Synblock [synblock.com]
- 12. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Structural Isomers of Methyl 4-amino-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-3-chlorobenzoate is a pivotal chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of the amino and chloro substituents on the benzoate ring gives rise to ten unique structural isomers, each with distinct physicochemical properties and potential biological activities. This guide provides an in-depth exploration of these isomers, detailing isomer-specific synthetic strategies, comprehensive analytical methodologies for their differentiation, and a discussion on their significance in research and development. By synthesizing technical data with practical, field-proven insights, this document serves as a crucial resource for scientists working with these compounds, emphasizing the causal relationships between molecular structure, experimental design, and application outcomes.
Introduction: The Importance of Isomeric Purity
In the realm of drug development and fine chemical synthesis, the seemingly subtle difference of a substituent's position on an aromatic ring can lead to vastly different pharmacological or chemical outcomes. This principle is starkly illustrated by the structural isomers of this compound. While the parent compound is a known building block, its isomers represent a landscape of chemical diversity that is critical to understand and control. Isomeric purity is not merely an academic exercise; it is a fundamental requirement for ensuring the efficacy, safety, and reproducibility of a final product. This guide is structured to provide researchers with the necessary tools to navigate the synthesis and characterization of these closely related but distinct chemical entities.
Enumeration and Identification of Structural Isomers
The core structure is methyl benzoate with one amino (-NH₂) group and one chloro (-Cl) group as substituents. The parent compound is this compound. By systematically rearranging these two groups around the benzene ring, we can identify ten unique structural isomers.
The logical relationship between these isomers is visualized below.
Caption: Positional isomers of methyl amino-chlorobenzoate.
Isomer-Specific Synthetic Strategies
The synthesis of a specific isomer is dictated by the directing effects of the substituents on the starting material. The choice of reaction sequence (e.g., nitration, reduction, chlorination, esterification) is paramount.
Synthesis of this compound
A common route involves the esterification of 4-amino-3-chlorobenzoic acid.[1]
-
Rationale: Starting with the correctly substituted benzoic acid simplifies the synthesis, avoiding the need for complex separation of isomers that might arise from substituting the ring after esterification. Thionyl chloride is an effective reagent for this conversion.[1]
Protocol:
-
Suspend 4-amino-3-chlorobenzoic acid in absolute ethanol and cool to -15°C.[1]
-
Slowly add thionyl chloride dropwise, ensuring the temperature remains below -10°C.[1]
-
After stirring, reflux the mixture for 3 hours.[1]
-
Filter the resulting precipitate and wash with distilled water, followed by a 10% sodium carbonate solution.[1]
-
Recrystallize the product from ethanol and water.[1]
Synthesis of Methyl 2-amino-3-chlorobenzoate
This isomer can be prepared from 2-amino-3-chlorobenzoic acid.[2][3][4]
-
Rationale: The synthesis leverages the nucleophilicity of the carboxylate, formed by an inorganic base, to react with a methylating agent like dimethyl sulfate.[2][3]
Protocol:
-
Dissolve 2-amino-3-chlorobenzoic acid in an organic solvent like DMF at room temperature and add an inorganic base such as potassium carbonate.[2][3]
-
Cool the mixture to 5-10°C and slowly add a methylating reagent (e.g., dimethyl sulfate) dropwise.[2][3]
-
Allow the reaction to stir at room temperature for 4-8 hours.[2][3]
-
Filter the mixture, then wash the filter cake with water and dry to obtain the final product.[2][3]
Synthesis of Methyl 2-amino-5-chlorobenzoate
This isomer is synthesized via esterification of 2-amino-5-chlorobenzoic acid.[5]
-
Rationale: Similar to other isomers, direct esterification of the corresponding acid is a straightforward approach. Using thionyl chloride in an alcohol solvent is a well-established method.[5]
Protocol:
-
Add thionyl chloride to a solution of 2-amino-5-chlorobenzoic acid in an alcohol solvent (e.g., methanol).[5]
-
Reflux the suspension overnight.[5]
-
Evaporate the solvent.[5]
-
Add ethyl acetate and wash with a 10% NaOH solution.[5]
-
Dry, filter, and evaporate the organic layer to yield the desired ester.[5]
The general workflow for synthesis and purification is illustrated below.
Caption: Generalized workflow for isomer synthesis and purification.
Comprehensive Analytical Characterization
Differentiating the structural isomers requires a combination of spectroscopic and chromatographic techniques. Each method provides a piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing isomers based on the chemical shifts and coupling patterns of the aromatic protons.
-
Causality: The electronic environment of each proton on the benzene ring is influenced by the positions of the electron-donating amino group and the electron-withdrawing chloro and methyl ester groups. This results in a unique spectral fingerprint for each isomer.
| Isomer | Key ¹H NMR Data (DMSO-d₆, 400 MHz) | Source |
| This compound | δ 7.70 (d, J=1.6Hz, 1H), 7.58 (dd, J=8.4, 2.0Hz, 1H), 6.77 (d, J=8.8Hz, 1H), 6.24 (s, 2H), 3.73 (s, 3H) | [6] |
| Methyl 2-amino-3-chlorobenzoate | δ 7.79 (dd, J=8.06, 1.51Hz, 1H), 7.39 (dd, J=7.81, 1.51Hz, 1H), 6.57 (t, J=7.93Hz, 1H), 6.25 (s, 2H), 3.86 (s, 3H) (in CDCl₃) | [7][8] |
| Methyl 3-amino-4-chlorobenzoate | Spectra available | [9][10] |
| Methyl 5-amino-2-chlorobenzoate | Spectra available | [11] |
Note: Direct comparison of spectra is most effective when run under identical conditions. Data for some isomers is available in spectral databases.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for both assessing the purity of a synthesized isomer and for separating mixtures of isomers.
-
Expertise: The choice of stationary phase is critical for resolving positional isomers, which often have very similar polarities. Phenyl-based columns (like Phenyl Hydride) or pentafluorophenyl (PFP) columns can provide enhanced selectivity for aromatic positional isomers through π-π interactions.[12][13][14] For highly polar isomers, Aqueous Normal Phase (ANP) chromatography can be an effective alternative.[12]
Protocol for Method Development:
-
Column Selection: Start with a C18 column as a baseline. If co-elution occurs, switch to a Phenyl or PFP column to exploit alternative separation mechanisms like π-π interactions.[12][13]
-
Mobile Phase Optimization: A typical mobile phase for reversed-phase separation would be a gradient of acetonitrile or methanol in water with a modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection is suitable, typically at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
Caption: Workflow for analytical characterization of isomers.
Applications and Biological Significance
Substituted aminobenzoates are prevalent scaffolds in medicinal chemistry and materials science.
-
Pharmaceuticals: These compounds serve as crucial intermediates. For instance, Methyl 2-amino-5-chlorobenzoate is a key building block for Tolvaptan, a drug used to treat hyponatremia.[15] The broader class of substituted aminobenzoic acids and their derivatives has been investigated for a wide range of biological activities, including antimicrobial and cytotoxic effects.[16][17] Some derivatives have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy.[1][18]
-
Agrochemicals: Methyl 2-amino-3-chlorobenzoate is an important intermediate in the synthesis of certain herbicides.[2][3][7]
-
Structure-Activity Relationships (SAR): The specific placement of the chloro and amino groups can drastically alter a molecule's ability to bind to a biological target. For example, in a series of N, N-disubstituted 2-aminobenzothiazoles, moving a chloro group from the 6- to the 5-position had a negligible effect on activity against S. aureus, while its complete removal resulted in a loss of activity.[19] This highlights the importance of precise isomeric synthesis for exploring SAR.
Conclusion
The structural isomers of this compound represent more than a simple academic curiosity. They are a practical demonstration of the structure-property-activity paradigm that governs modern chemistry and drug development. A thorough understanding of their synthesis, a robust analytical strategy for their differentiation, and an appreciation for their potential applications are essential for any researcher in this field. This guide provides the foundational knowledge and practical protocols to confidently work with these important chemical entities, ensuring both scientific integrity and successful project outcomes.
References
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- 4. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 5. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Methyl 2-amino-3-chlorobenzoate | 77820-58-7 [chemicalbook.com]
- 9. Methyl 3-amino-4-chlorobenzoate(40872-87-5) 1H NMR spectrum [chemicalbook.com]
- 10. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl-5-amino-2-chlorobenzoate(42122-75-8) 1H NMR spectrum [chemicalbook.com]
- 12. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 13. welch-us.com [welch-us.com]
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- 17. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Reactivity of the Amino Group in Methyl 4-amino-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-chlorobenzoate is a key aromatic intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring an amino group, a chloro substituent, and a methyl ester, provides a versatile platform for molecular elaboration. The reactivity of the amino group is of paramount importance as it serves as a primary handle for a variety of chemical transformations. This guide provides a detailed exploration of the electronic and steric factors governing the reactivity of this amino group and delves into its participation in several critical classes of reactions.
The Core Directive: Understanding the Amino Group's Reactivity
The nucleophilicity and basicity of the amino group in this compound are modulated by the electronic interplay of the substituents on the benzene ring. The lone pair of electrons on the nitrogen atom is central to its chemical behavior.[1]
Electronic Effects at Play
The reactivity of the amino group is a consequence of competing electronic effects:
-
Mesomeric (Resonance) Effect of the Amino Group: The amino group is a powerful activating group.[2][3] Its lone pair of electrons can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[1][4] This resonance donation significantly enhances the ring's nucleophilicity and susceptibility to electrophilic attack.
-
Inductive and Mesomeric Effects of the Chloro Substituent: The chlorine atom, positioned ortho to the amino group, exerts a dual electronic influence. It is electron-withdrawing through the inductive effect due to its high electronegativity, which tends to decrease the electron density on the ring and the basicity of the amino group.[5] Conversely, through resonance, the lone pairs on the chlorine atom can be donated to the ring, a deactivating effect that is generally weaker than its inductive withdrawal.[6]
-
Inductive and Mesomeric Effects of the Methyl Ester Group: The methyl ester group (-COOCH₃) is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, with the resonance effect being more dominant. This deactivation is most pronounced at the ortho and para positions relative to the ester.
The Net Effect on Reactivity
The interplay of these electronic factors results in a nuanced reactivity profile for the amino group in this compound:
-
Basicity: The presence of two electron-withdrawing groups (chloro and methyl ester) decreases the electron density on the nitrogen atom, making the amino group less basic compared to aniline.[3]
-
Nucleophilicity: While the basicity is reduced, the amino group remains a potent nucleophile, readily participating in reactions with a variety of electrophiles.
-
Ring Activation: Despite the deactivating chloro and methyl ester groups, the strong activating effect of the amino group dominates, making the aromatic ring more susceptible to electrophilic aromatic substitution than benzene, primarily at the positions ortho and para to the amino group.[2]
Key Reactions Involving the Amino Group
The amino group of this compound is a versatile functional handle for a range of synthetic transformations.
N-Acylation
N-acylation is a fundamental reaction to protect the amino group, modulate its electronic properties, or introduce specific functionalities.[7]
Reaction Principle
The nucleophilic amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride, leading to the formation of an amide bond.
Experimental Protocol: N-Acetylation
A common procedure involves the use of acetic anhydride.[7]
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent like pyridine or a mixture of acetic acid and water.[7]
-
Acylation: Add acetic anhydride (1.1-1.2 equivalents) to the solution. If not using pyridine, a base like sodium acetate is added to neutralize the acetic acid byproduct.[7]
-
Reaction: Stir the mixture at room temperature for a designated period, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the product is isolated by precipitation or extraction. If pyridine is used, it is removed by washing with an acidic solution.[7]
-
Purification: The crude product can be purified by recrystallization.
Caption: Workflow for the N-acylation of this compound.
Diazotization
Diazotization of the primary aromatic amino group is a gateway to a vast array of functional group transformations via the corresponding diazonium salt.[8]
Reaction Principle
The reaction of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) yields a diazonium salt.[8] This intermediate is highly versatile and can undergo various subsequent reactions.
Experimental Protocol: Formation of the Diazonium Salt
-
Suspension: Suspend this compound in an aqueous solution of a strong acid, such as hydrochloric acid.[8]
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature.[8]
-
In Situ Use: The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation due to its instability.[8]
Caption: Diazotization and subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The amino group can influence palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where the C-Cl bond is the reactive site. While the amino group itself is not the primary reactant in these cases, its presence is a key consideration.
Buchwald-Hartwig Amination
This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[9][10][11][12]
Reaction Principle
The catalytic cycle generally involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[9]
Considerations for this compound
While the primary reaction site is the C-Cl bond, the free amino group can potentially coordinate to the palladium catalyst, which may influence the reaction rate and efficiency.[13] In some instances, protection of the amino group via acylation may be beneficial.[14]
General Experimental Protocol
-
Reaction Setup: In an inert atmosphere, combine this compound, the desired amine coupling partner, a palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst), a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide or cesium carbonate) in an anhydrous solvent (e.g., toluene or dioxane).[14]
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purification: Purify the product by column chromatography.
| Reaction Type | Reagents | Product Functional Group | Key Considerations |
| N-Acylation | Acetic anhydride, Pyridine | Amide | Protection of the amino group; straightforward and high-yielding. |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt | Unstable intermediate; used in situ for further transformations. |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | Di- or Tri-substituted Amine | Reaction at the C-Cl bond; potential for amino group to coordinate with the catalyst. |
Conclusion
The amino group of this compound is a cornerstone of its synthetic utility. Its reactivity, governed by a delicate balance of electronic effects from the chloro and methyl ester substituents, allows for a wide range of chemical modifications. A thorough understanding of these principles is essential for researchers and drug development professionals to effectively utilize this versatile building block in the design and synthesis of novel molecules with desired biological or material properties.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 5. content.ampp.org [content.ampp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electronic Effects of Substituents on Methyl 4-amino-3-chlorobenzoate
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the amino, chloro, and ester substituents on the aromatic ring of methyl 4-amino-3-chlorobenzoate. By dissecting the interplay of inductive and resonance effects, we elucidate the impact of these functional groups on the molecule's electron density distribution, reactivity, and spectroscopic properties. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the characterization of substituted aromatic systems.
Introduction: The Significance of Electronic Effects in Drug Design
The biological activity of a drug molecule is intrinsically linked to its electronic landscape. Substituents on an aromatic ring can profoundly alter its reactivity, binding affinity to target proteins, and metabolic stability. A thorough understanding of these electronic effects is therefore paramount in the rational design and optimization of novel therapeutic agents. This compound presents a compelling case study, featuring a combination of electron-donating and electron-withdrawing groups that create a nuanced electronic profile. This guide will delve into the fundamental principles governing these interactions and their practical implications.
Fundamental Principles: Inductive and Resonance Effects
The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental mechanisms: the inductive effect and the resonance effect.[1][2]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the aromatic ring.[2][3] Electron-withdrawing groups, such as halogens, exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups, like alkyl groups, exhibit a positive inductive effect (+I), pushing electron density towards the ring.[4]
-
Resonance Effect (M or R): Also known as the mesomeric effect, this is transmitted through the pi (π) system of the aromatic ring.[1][3] It involves the delocalization of lone pairs or pi electrons from the substituent into the ring, or vice versa. Substituents with lone pairs, such as the amino group, can donate electron density to the ring via a positive resonance effect (+M).[3] Conversely, groups with pi bonds to electronegative atoms, like a carbonyl group, can withdraw electron density from the ring through a negative resonance effect (-M).[3]
The overall electronic effect of a substituent is a combination of its inductive and resonance effects. These effects can either reinforce or oppose each other, leading to a complex pattern of electron distribution on the aromatic ring.[5]
Analysis of Substituents on this compound
Let's dissect the electronic contributions of each substituent on the this compound molecule.
The Amino Group (-NH₂): A Strong Activator
The amino group is a powerful activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.[6][7]
-
Inductive Effect (-I): Nitrogen is more electronegative than carbon, so the amino group exerts a weak electron-withdrawing inductive effect.[8]
-
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance.[7][9] This effect is significantly stronger than the inductive effect and donates substantial electron density to the ortho and para positions.[6][7]
The strong +M effect of the amino group dominates its weak -I effect, leading to an overall increase in electron density on the ring, particularly at the positions ortho and para to it.[5]
The Chloro Group (-Cl): A Deactivating Ortho, Para Director
Halogens like chlorine present a unique case where the inductive and resonance effects are in opposition.[3][5]
-
Inductive Effect (-I): Chlorine is highly electronegative and strongly withdraws electron density from the ring through the sigma bond.[10] This deactivates the ring towards electrophilic substitution.[11]
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be donated to the ring via resonance.[3] However, this effect is weaker compared to the amino group due to the less effective overlap between the 3p orbital of chlorine and the 2p orbitals of the carbon atoms in the ring.
The stronger -I effect of chlorine outweighs its weaker +M effect, resulting in a net deactivation of the ring.[5] Despite being deactivating, the resonance donation directs incoming electrophiles to the ortho and para positions.[4]
The Methyl Ester Group (-COOCH₃): A Meta-Directing Deactivator
The methyl ester group is an electron-withdrawing group that deactivates the aromatic ring.
-
Inductive Effect (-I): The electronegative oxygen atoms in the ester group pull electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M): The carbonyl group can withdraw electron density from the aromatic ring through resonance, delocalizing the pi electrons onto the oxygen atom.[3] This effect is particularly pronounced at the ortho and para positions, leaving the meta position relatively less electron-deficient.
Both the inductive and resonance effects of the methyl ester group are electron-withdrawing, leading to a significant deactivation of the ring. The deactivation is most pronounced at the ortho and para positions, making the meta position the most likely site for electrophilic attack.
The Combined Electronic Landscape of this compound
The interplay of these three substituents creates a unique electronic environment on the benzene ring. The powerful electron-donating amino group at position 4 strongly activates the ring, particularly at positions 2 and 6 (ortho) and position 1 (para). The chloro group at position 3 has a net deactivating effect but will direct incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions. The methyl ester at position 1 is a deactivating, meta-directing group.
The overall reactivity of the ring will be a balance of these competing effects. The strong activating effect of the amino group is the dominant influence, making the ring more reactive than benzene itself. The positions most activated for electrophilic substitution would be those most favorably influenced by the amino group and least deactivated by the chloro and ester groups.
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation is a linear free-energy relationship that provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene ring.[12][13] The equation is expressed as:
log(k/k₀) = ρσ
or
log(K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.[13] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[12]
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[14]
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
| -Cl | 0.37 | 0.23 | Electron-Withdrawing |
| -COOCH₃ | 0.37 | 0.45 | Strong Electron-Withdrawing |
Data sourced from authoritative texts on physical organic chemistry.
The Hammett equation provides a powerful tool for predicting the reactivity of substituted aromatic compounds and for understanding reaction mechanisms.[15]
Experimental Characterization of Electronic Effects
Several analytical techniques can be employed to experimentally probe the electronic effects of substituents on this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy can provide insights into the electronic transitions within the molecule. The absorption maxima (λ_max) of aromatic compounds are sensitive to the electronic nature of the substituents.[16][17] Electron-donating groups tend to cause a bathochromic (red) shift in λ_max, while electron-withdrawing groups often lead to a hypsochromic (blue) shift.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions to obtain a range of concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Spectrophotometer Setup: Calibrate the UV-Vis spectrophotometer using the solvent as a blank.
-
Data Acquisition: Record the absorbance spectra of each solution from 200 to 400 nm.
-
Analysis: Identify the λ_max and compare it to that of unsubstituted methyl benzoate and other relevant substituted analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron density at specific positions on the aromatic ring. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic environment. Electron-donating groups will shield the nearby nuclei, causing an upfield shift (lower δ), while electron-withdrawing groups will deshield them, resulting in a downfield shift (higher δ).[18]
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Spectral Analysis: Assign the chemical shifts of the aromatic protons and carbons. Compare these shifts to those of unsubstituted methyl benzoate to determine the shielding/deshielding effects of the substituents.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule.[19] The oxidation and reduction potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. Electron-donating groups raise the HOMO energy level, making the molecule easier to oxidize (lower oxidation potential). Electron-withdrawing groups lower the LUMO energy level, making the molecule easier to reduce (higher reduction potential).[20]
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable aprotic solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve a known concentration (e.g., 1 mM) of this compound in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Analysis: Determine the oxidation and reduction peak potentials and compare them to relevant standards to assess the electronic effects of the substituents.
Visualizing Electronic Effects and Experimental Workflows
Diagram 1: Interplay of Inductive and Resonance Effects
Caption: Competing electronic effects on the aromatic ring.
Diagram 2: Experimental Workflow for Characterization
Caption: Workflow for experimental characterization.
Conclusion
The electronic profile of this compound is a product of the complex interplay between the powerful electron-donating amino group and the electron-withdrawing chloro and methyl ester substituents. A comprehensive understanding of these effects, grounded in both theoretical principles and empirical data from techniques such as UV-Vis and NMR spectroscopy, and cyclic voltammetry, is crucial for predicting the molecule's reactivity and its potential as a scaffold in drug discovery. This guide provides a framework for such an analysis, empowering researchers to make informed decisions in the design and development of new chemical entities.
References
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- 20. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
The Strategic Versatility of Methyl 4-amino-3-chlorobenzoate: A Technical Guide for Advanced Research
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern chemical synthesis and drug discovery, the identification and strategic utilization of versatile building blocks are paramount to innovation. Methyl 4-amino-3-chlorobenzoate, a seemingly unassuming substituted aniline, represents one such privileged scaffold. Its unique arrangement of functional groups—a nucleophilic amine, an electrophilic ester, and a strategically placed chlorine atom on an aromatic ring—offers a rich playground for synthetic chemists. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the untapped research potential of this molecule. We will delve into its synthesis, key reactivity, and promising applications in medicinal chemistry and agrochemicals, supported by detailed protocols and mechanistic insights to empower your next research endeavor.
I. Foundational Knowledge: Physicochemical Properties and Synthesis
Before embarking on complex synthetic campaigns, a thorough understanding of the starting material is crucial. This compound is a stable, crystalline solid, a property that lends itself to ease of handling and purification.[1]
| Property | Value | Reference |
| CAS Number | 84228-44-4 | [2] |
| Molecular Formula | C₈H₈ClNO₂ | [2] |
| Molecular Weight | 185.61 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 107-111 °C | [2] |
| Solubility | Soluble in various organic solvents | [1] |
Strategic Synthesis of this compound
The primary and most efficient route to this compound is through the esterification of 4-amino-3-chlorobenzoic acid. While seemingly straightforward, the choice of esterification method is critical to achieving high yield and purity, which are essential for subsequent multi-step syntheses.
Protocol 1: Fischer-Speier Esterification
This classic acid-catalyzed method is a reliable and cost-effective approach for gram-scale synthesis.[3]
Causality of Experimental Choices:
-
Sulfuric Acid as Catalyst: A strong protic acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.
-
Methanol as Solvent and Reagent: Using methanol in excess serves a dual purpose: it acts as the nucleophile for the esterification and as the solvent for the reaction. The large excess helps to drive the equilibrium towards the product side, in accordance with Le Chatelier's principle.
-
Reflux Conditions: The reaction is typically heated to reflux to increase the reaction rate.
-
Neutralization with Sodium Bicarbonate: After the reaction, the excess acid is neutralized with a weak base like sodium bicarbonate. This is crucial to deprotonate the anilinium salt formed and to quench any remaining sulfuric acid, allowing for the precipitation of the neutral ester product.
Step-by-Step Methodology:
-
To a solution of 4-amino-3-chlorobenzoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the residue with stirring until the pH is neutral (pH 7-8).
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Diagram 1: Fischer-Speier Esterification Workflow
Caption: Workflow for the synthesis of this compound.
II. A Gateway to Bioactive Heterocycles: The Kinase Inhibitor Frontier
One of the most exciting and contemporary applications of this compound is as a precursor for the synthesis of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The structure of this compound is primed for elaboration into scaffolds that can effectively target the ATP-binding site of various kinases.
A recent compelling example is the synthesis of novel Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][5] EGFR is a well-validated target in oncology, and inhibitors of this receptor are mainstays in the treatment of several cancers.
Research Avenue: Design and Synthesis of Novel EGFR Inhibitors
The published work demonstrates a clear synthetic pathway from a derivative of this compound to a series of 1,3,4-oxadiazole and hydrazine-1-carbothioamide derivatives with promising anti-proliferative activity.[4]
Protocol 2: Synthesis of a 4-amino-3-chlorobenzohydrazide Intermediate
This protocol outlines the conversion of the methyl ester to a hydrazide, a key transformation that opens up a plethora of synthetic possibilities for generating diverse heterocyclic systems.
Causality of Experimental Choices:
-
Hydrazine Hydrate as Nucleophile: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the more stable hydrazide.
-
Ethanol as Solvent: Ethanol is a suitable solvent that dissolves the starting ester and is compatible with the reflux conditions.
-
Reflux Conditions: Heating is necessary to drive the reaction to completion in a reasonable timeframe.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve ethyl 4-amino-3-chlorobenzoate (1 equivalent) in ethanol (10-20 volumes). Note: The original paper uses the ethyl ester, but the methyl ester will behave similarly.
-
Add an excess of hydrazine hydrate (e.g., 5 equivalents) to the solution.
-
Heat the reaction mixture to reflux overnight.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting precipitate with distilled water, filter, and dry to yield 4-amino-3-chlorobenzohydrazide.[4]
Diagram 2: Pathway to Bioactive Heterocycles
Caption: Synthetic route from the core molecule to bioactive heterocycles.
III. Expanding the Therapeutic Horizon: Anti-inflammatory and Anti-infective Applications
The structural motifs accessible from this compound are not limited to oncology. The inherent features of this scaffold make it an attractive starting point for the development of novel anti-inflammatory and anti-infective agents.
Research Avenue: Development of Novel Anti-inflammatory Agents
The amino and carboxylate functionalities on the aromatic ring are reminiscent of the structures of several known anti-inflammatory drugs. This suggests that derivatives of this compound could be explored as novel non-steroidal anti-inflammatory drugs (NSAIDs) or as modulators of inflammatory pathways. For instance, the amino group can be acylated or transformed into various nitrogen-containing heterocycles known to possess anti-inflammatory properties.[6][7]
Research Avenue: Exploration of Novel Anti-infective Compounds
The 4-aminobenzoic acid backbone is a known pharmacophore in certain classes of anti-infective agents.[8] By leveraging the reactivity of the amino and ester groups, and the presence of the chloro substituent, a diverse library of compounds can be generated and screened for antibacterial, antifungal, or antiviral activity. The synthesis of Schiff bases from the amino group is a straightforward way to generate structural diversity for initial screening.[8]
IV. Agrochemical Innovation: A Building Block for Crop Protection
The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals. It serves as a key intermediate in the synthesis of herbicides and fungicides.[1]
Research Avenue: Synthesis of Triazolopyrimidine Sulfonamide Herbicides
Methyl 2-amino-3-chlorobenzoate, a close isomer of our topic compound, is a known intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides.[9][10] This class of herbicides is highly effective at controlling a broad spectrum of weeds. The structural similarity suggests that this compound could be a valuable precursor for novel analogues in this class, potentially leading to herbicides with improved efficacy, selectivity, or environmental profiles.
V. Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate. It is a strategically functionalized molecule that offers a multitude of opportunities for innovation in both medicinal chemistry and agrochemical research. The key to unlocking its full potential lies in a deep understanding of its reactivity and the creative application of synthetic methodologies. This guide has provided a framework for exploring several promising research avenues, complete with the practical details necessary to initiate laboratory work. As the demand for novel therapeutics and more effective crop protection solutions continues to grow, the importance of versatile building blocks like this compound will only increase. It is our hope that this technical guide will inspire and empower researchers to explore the vast and exciting potential of this remarkable molecule.
VI. References
-
CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents. Available at: --INVALID-LINK--
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. Available at: --INVALID-LINK--
-
This compound - MySkinRecipes. Available at: --INVALID-LINK--
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed. Available at: --INVALID-LINK--
-
How to Prepare Methyl 2-Amino-3-Chlorobenzoate? - FAQ - Guidechem. Available at: --INVALID-LINK--
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed. Available at: --INVALID-LINK--
-
Technical Support Center: Synthesis of Methyl 3-amino-4-methylbenzoate - Benchchem. Available at: --INVALID-LINK--
-
Efficient synthesis of chloromethylthiocyanate for use in fungicide production. Available at: --INVALID-LINK--
-
Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol - Benchchem. Available at: --INVALID-LINK--
-
Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed. Available at: --INVALID-LINK--
-
This compound | C8H8ClNO2 | CID 1515284 - PubChem. Available at: --INVALID-LINK--
-
HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - European Patent Office. Available at: --INVALID-LINK--
-
Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem. Available at: --INVALID-LINK--
-
methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: --INVALID-LINK--
-
Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap. Available at: --INVALID-LINK--
-
Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. Available at: --INVALID-LINK--
-
2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI. Available at: --INVALID-LINK--
-
CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents. Available at: --INVALID-LINK--
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Available at: --INVALID-LINK--
-
4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents - MDPI. Available at: --INVALID-LINK--
References
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Methodological & Application
Application Notes & Protocols: Synthesis of Derivatives from Methyl 4-amino-3-chlorobenzoate
<
Introduction: The Strategic Value of Methyl 4-amino-3-chlorobenzoate
This compound is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring an amino group, a chloro substituent, and a methyl ester, offers three distinct and chemically addressable points for diversification. This strategic arrangement allows for the sequential or orthogonal modification of the molecule, enabling the synthesis of complex derivatives with tailored physicochemical and biological properties.[1][2] Its stability and controlled reactivity make it a preferred starting material for generating libraries of novel compounds for drug discovery and fine chemical manufacturing.[1] Derivatives of similar aminobenzoic acids have been explored for a range of therapeutic applications, including as anti-inflammatory agents and EGFR inhibitors for cancer therapy.[3][4][5]
This guide provides an in-depth exploration of the key synthetic transformations possible with this compound. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols for three primary classes of reactions:
-
C-N Bond Formation: Targeting the chloro group via Palladium-catalyzed cross-coupling.
-
Amide Bond Formation: Targeting the methyl ester group for conversion to amides.
-
Carboxylic Acid Synthesis: Targeting the methyl ester via hydrolysis.
Each section is designed to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to leverage this versatile scaffold in their synthetic campaigns.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The chloro substituent on the aromatic ring is an ideal handle for forming new carbon-nitrogen bonds via the Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[6] The transformation is particularly valuable as the amination of aryl chlorides, which are often more challenging substrates than bromides or iodides, can be achieved with high efficiency using modern catalyst systems.[7][8]
Expertise & Experience: Why This Approach?
The Buchwald-Hartwig reaction offers broad functional group tolerance and proceeds under relatively mild conditions, preserving the integrity of the amino and ester groups on the this compound core. The choice of a palladium pre-catalyst, a sterically demanding phosphine ligand (like XPhos or RuPhos), and a strong, non-nucleophilic base is critical for achieving high yields.[7] The ligand's bulky nature facilitates the crucial reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7]
Visualizing the Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 1: Buchwald-Hartwig Amination with Morpholine
This protocol describes the coupling of this compound with morpholine, a common secondary amine used in medicinal chemistry.
| Reagent/Parameter | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 185.61 | 1.0 g | 5.39 | 1.0 |
| Morpholine | 87.12 | 0.70 g (0.68 mL) | 8.08 | 1.5 |
| Pd(dba)₂ | 575.6 | 49 mg | 0.081 | 0.015 |
| XPhos | 476.6 | 77 mg | 0.162 | 0.03 |
| Sodium tert-Butoxide | 96.1 | 1.04 g | 10.78 | 2.0 |
| Toluene (anhydrous) | - | 25 mL | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry 2-necked flask, add Pd(dba)₂, XPhos, and sodium tert-butoxide under a nitrogen or argon atmosphere.
-
Solvent Addition: Add anhydrous toluene and stir the mixture at room temperature for 10 minutes. The mixture should turn a dark color as the active catalyst forms.
-
Reactant Addition: Add this compound, followed by the dropwise addition of morpholine.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the desired N-morpholinyl derivative.
Direct Amidation of the Methyl Ester
The methyl ester functionality can be directly converted into an amide bond. While traditional methods often require hydrolysis to the carboxylic acid followed by activation, recent advances allow for direct amidation, offering a more atom-economical route.[9] This can be achieved through base-promoted methods or transition-metal catalysis (e.g., Nickel or Palladium).[10][11][12][13]
Expertise & Experience: Why This Approach?
Base-promoted direct amidation, for instance using potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMSO, is an attractive method due to its simplicity and the avoidance of expensive catalysts.[9] This approach is particularly effective for reacting esters with various anilines. The strong base activates the amine nucleophile, facilitating its attack on the ester carbonyl. This method is often rapid and can be performed at moderate temperatures. For less nucleophilic amines, nickel-catalyzed cross-coupling presents a powerful alternative, proceeding through a neutral cross-coupling mechanism via C-O bond activation.[11][12]
Visualizing the Workflow
Caption: Workflow for Base-Promoted Direct Amidation.
Protocol 2: Base-Promoted Direct Amidation with Aniline
This protocol details the direct conversion of the methyl ester to the corresponding anilide using potassium tert-butoxide.
| Reagent/Parameter | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 185.61 | 1.0 g | 5.39 | 1.0 |
| Aniline | 93.13 | 0.55 g (0.54 mL) | 5.93 | 1.1 |
| Potassium tert-Butoxide (t-BuOK) | 112.21 | 1.21 g | 10.78 | 2.0 |
| DMSO (anhydrous) | - | 20 mL | - | - |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound and aniline in anhydrous DMSO.
-
Base Addition: Add potassium tert-butoxide portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Upon completion, slowly pour the reaction mixture into 100 mL of ice-cold water. A precipitate of the crude product should form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water to remove residual DMSO and salts.
-
Drying & Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Hydrolysis of the Methyl Ester
Conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. The resulting 4-amino-3-chlorobenzoic acid is a key intermediate itself, enabling further derivatization, such as amide coupling using standard peptide coupling reagents.[14][15]
Expertise & Experience: Why This Approach?
Base-catalyzed hydrolysis (saponification) is the most common and straightforward method for cleaving simple methyl esters.[16] Using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system ensures solubility of the starting material while providing the hydroxide nucleophile needed for the reaction.[14][16] The reaction is typically clean and high-yielding. Subsequent acidification protonates the carboxylate salt, precipitating the desired carboxylic acid product.
Visualizing the Workflow
Caption: Workflow for Base-Catalyzed Ester Hydrolysis.
Protocol 3: Saponification to 4-amino-3-chlorobenzoic acid
This protocol describes the hydrolysis of the methyl ester using sodium hydroxide.[14]
| Reagent/Parameter | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 185.61 | 2.0 g | 10.8 | 1.0 |
| Methanol | - | 20 mL | - | - |
| 1N Sodium Hydroxide (aq) | 40.0 | 16 mL | 16.0 | ~1.5 |
| 1N Hydrochloric Acid (aq) | 36.46 | ~16 mL | ~16.0 | - |
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in methanol in a round-bottom flask.
-
Base Addition: Add the 1N NaOH solution to the flask.
-
Heating: Heat the reaction mixture to 45 °C and stir for 5 hours. The reaction can be left to stir at room temperature overnight to ensure completion.[14]
-
Monitoring: Monitor the disappearance of the starting material by TLC (a new, more polar spot corresponding to the carboxylate salt should appear).
-
Solvent Removal: After completion, cool the mixture and remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1N HCl with stirring. A white solid will precipitate as the solution becomes acidic (target pH ~4-5).
-
Isolation & Drying: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-3-chlorobenzoic acid.[14]
Conclusion
This compound is a powerful and versatile starting material for constructing diverse molecular architectures. The protocols outlined in this guide for C-N cross-coupling, direct amidation, and ester hydrolysis provide robust and reproducible methods for accessing key derivatives. By understanding the principles behind each transformation and carefully controlling reaction parameters, researchers can effectively utilize this building block to accelerate their discovery programs in pharmaceuticals and materials science.
References
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- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
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- 9. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 14. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]
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- 16. Thieme E-Books & E-Journals [thieme-connect.de]
The Versatile Synthon: Methyl 4-Amino-3-chlorobenzoate as a Cornerstone in Modern Organic Synthesis
Introduction: The Strategic Importance of Substituted Anthranilates in Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, functional molecules. Among these, substituted anthranilates and their derivatives have emerged as privileged scaffolds due to their inherent structural features that allow for diverse chemical modifications. Methyl 4-amino-3-chlorobenzoate, a key member of this class, presents a unique trifecta of reactive sites: a nucleophilic amino group, an ester moiety amenable to hydrolysis or amidation, and a halogenated aromatic ring poised for cross-coupling reactions. This strategic arrangement of functional groups makes it an exceptionally valuable and versatile intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical industry.[1][2][3][4][5] The presence of the chlorine atom, in particular, offers a handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents, a common strategy in the design of bioactive molecules.[1][2][3][4][5] This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the effective utilization of this compound in organic synthesis.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Chemical Formula | C₈H₈ClNO₂ | [6][7] |
| Molecular Weight | 185.61 g/mol | [6][7][8] |
| CAS Number | 84228-44-4 | [6][7] |
| Appearance | Light yellow to orange powder/crystal | [6] |
| Purity | >97.0% (GC) | [6] |
Safety Profile: this compound is harmful if swallowed and may cause skin and serious eye irritation.[7][8] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).[9][10][11][12]
Core Synthetic Transformations: Protocols and Mechanistic Insights
The synthetic utility of this compound is best illustrated through its participation in a variety of fundamental organic reactions. The following sections provide detailed, adaptable protocols for key transformations, emphasizing the rationale behind the choice of reagents and conditions.
N-Acylation: Modulating Bioactivity and Introducing Diversity
The N-acylation of the amino group is a crucial first step in many synthetic routes, serving to protect the amine, modulate the electronic properties of the aromatic ring, or introduce a point of diversity for structure-activity relationship (SAR) studies.
Application Insight: In drug development, converting the amino group to an amide can significantly alter a compound's pharmacokinetic properties, such as cell permeability and metabolic stability. This transformation is foundational in the synthesis of numerous enzyme inhibitors and receptor modulators.[13]
Protocol 1: N-Acetylation using Acetic Anhydride in Pyridine
This protocol employs pyridine as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be further purified by recrystallization or column chromatography.
-
Causality in Experimental Design: The use of a slight excess of acetic anhydride ensures complete consumption of the starting amine. The aqueous workup is critical for removing the pyridine and any unreacted acetic anhydride or acetic acid byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]
- 3. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. benchchem.com [benchchem.com]
Suzuki-Miyaura coupling reaction with Methyl 4-amino-3-chlorobenzoate
An Application Guide to the Suzuki-Miyaura Coupling of Methyl 4-amino-3-chlorobenzoate
Introduction: Synthesizing a Privileged Pharmaceutical Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For this reason, Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, is particularly vital in the pharmaceutical industry for constructing complex molecular architectures.[4]
The 4-amino-3-arylbenzoic acid framework, accessible through the Suzuki-Miyaura coupling of substrates like this compound, is a key structural motif found in numerous pharmacologically active molecules.[5][6] However, the successful execution of this specific transformation is not trivial. It requires a nuanced understanding of the substrate's electronic properties and the careful selection of a catalytic system to overcome inherent reactivity challenges. This guide provides a detailed exploration of the reaction, from mechanistic principles to a field-tested experimental protocol, designed for researchers engaged in synthetic chemistry and drug development.
The Core Challenge: Activating an Electron-Rich Aryl Chloride
The primary obstacle in the Suzuki-Miyaura coupling of this compound lies in the first step of the catalytic cycle: oxidative addition. Aryl chlorides are significantly less reactive than their bromide and iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[2][7] This challenge is amplified by the electronic nature of the substrate:
-
Electron-Donating Substituent: The amino (-NH₂) group at the para-position is strongly electron-donating, increasing the electron density on the aromatic ring.[8] This electronic enrichment further strengthens the C-Cl bond, making it more resistant to cleavage by the palladium(0) catalyst.[3][9]
-
Potential Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium center, potentially acting as a catalyst poison and impeding the desired catalytic cycle.[10]
Therefore, overcoming the high activation energy of the oxidative addition step is the critical factor for achieving a successful coupling.[11] This is accomplished through the strategic selection of highly active catalyst systems, particularly the ligand bound to the palladium center.
Designing the Optimal Catalytic System
Success with challenging substrates like this compound hinges on the synergistic interplay of the palladium source, ligand, base, and solvent.
Palladium Source & The Crucial Role of the Ligand
While various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, they are merely precatalysts that must be reduced in situ to the active Pd(0) species.[12] The true key to activating aryl chlorides lies in the choice of ligand. Traditional ligands like triphenylphosphine (PPh₃) are often insufficient for this task.[9] Modern catalyst systems employ bulky, electron-rich ligands that are essential for promoting the difficult oxidative addition and the subsequent reductive elimination steps.[3][11]
-
Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) are highly effective. Their large steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, while their strong electron-donating ability increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[3][9][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of powerful ligands for this transformation.[2][13] They are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts capable of high turnover numbers, even with unreactive aryl chlorides.[14]
The Base and Solvent System
The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1]
-
Base Selection: A moderately strong base is typically required. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common and effective choices. The choice of base can also influence the stability of the ester functional group; overly harsh basic conditions could lead to hydrolysis.
-
Solvent Considerations: The reaction is often performed in a mixture of an organic solvent and water. The organic solvent (e.g., 1,4-dioxane, toluene, DMF) dissolves the organic starting materials and the catalyst, while water is often necessary to dissolve the inorganic base.[15] Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst, which can lead to the formation of inactive palladium black and promote side reactions like the homocoupling of the boronic acid.[3][12]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][7]
-
Oxidative Addition: The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is the rate-limiting step for aryl chlorides and results in a Pd(II) complex.[4][7]
-
Transmetalation: The halide on the Pd(II) complex is exchanged for an alkoxide or hydroxide from the base. This intermediate then reacts with the organoboron species (e.g., an arylboronic acid) to transfer the aryl group from boron to palladium, forming a diorganopalladium(II) complex.[1]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Typical Reaction Parameters
The following table summarizes effective conditions for the Suzuki coupling of challenging aryl chlorides, providing a starting point for optimization.
| Parameter | Condition | Rationale & Considerations |
| Aryl Halide | This compound | Electron-rich aryl chloride requires a highly active catalyst. |
| Boronic Acid | Arylboronic Acid or Ester | Typically 1.1-1.5 equivalents are used to drive the reaction to completion. |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common, air-stable Pd(II) sources. (0.5 - 2 mol%) |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are essential for C-Cl activation. (1-4 mol%) |
| Base | K₃PO₄ or K₂CO₃ | 2-3 equivalents. K₃PO₄ is often effective for difficult couplings. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 5:1) | Biphasic system to dissolve both organic and inorganic reagents. Must be degassed. |
| Temperature | 80-110 °C | Elevated temperatures are usually necessary to overcome the activation energy. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling side reactions.[3] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a representative procedure for the coupling of this compound with a generic arylboronic acid.
Materials & Equipment:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 eq.)
-
Toluene and Deionized Water (degassed)
-
Round-bottom flask or reaction vial with stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene followed by degassed water via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the aryl chloride).
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[1]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active ligand for C-Cl bond cleavage.3. Reagent quality issue (e.g., decomposed boronic acid). | 1. Ensure rigorous degassing of solvents and use a fresh catalyst source.[12]2. Screen more electron-rich, bulky ligands (e.g., different Buchwald ligands or NHCs).3. Use fresh, high-purity boronic acid; check for protodeboronation.[3][12] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II).[3] | Improve degassing technique (e.g., freeze-pump-thaw cycles) and maintain a positive inert gas pressure throughout the reaction. |
| Dehalogenation of Starting Material | A competing side reaction, sometimes promoted by certain bases or impurities. | Try a different base (e.g., switch from K₃PO₄ to Cs₂CO₃ or K₂CO₃). Ensure the purity of all reagents. |
| Ester Hydrolysis | Base is too strong or reaction conditions (high temp, long time) are too harsh. | Use a milder base like K₂CO₃ or KF.[15] Attempt the reaction at a lower temperature or for a shorter duration. If necessary, protect the amine and perform the coupling before installing the ester. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful yet demanding transformation. Success is predicated on overcoming the inherent inertness of the electron-rich C-Cl bond. By employing highly active catalytic systems, specifically those based on bulky, electron-rich phosphine or N-heterocyclic carbene ligands, and by carefully controlling reaction conditions to maintain an inert atmosphere, researchers can efficiently synthesize the valuable 4-amino-3-arylbenzoate scaffold. The protocols and insights provided herein serve as a robust foundation for the development and optimization of this critical reaction in the pursuit of novel chemical entities.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: The Diazotization of Methyl 4-amino-3-chlorobenzoate
Introduction and Significance
The diazotization of primary aromatic amines is a cornerstone transformation in modern organic synthesis, providing a gateway to a vast array of functionalized aromatic compounds.[1][2] Methyl 4-amino-3-chlorobenzoate is a particularly valuable starting material; its trifunctional nature—an amine, a chloro-substituent, and a methyl ester—offers multiple handles for synthetic manipulation. The conversion of its primary amino group into a diazonium salt unlocks a highly versatile intermediate. This diazonium salt is not an end in itself but rather a reactive linchpin for introducing a wide range of substituents onto the aromatic ring, often in ways that are not achievable through direct electrophilic aromatic substitution.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying principles, a field-proven experimental protocol, and the critical safety considerations for the successful diazotization of this compound. The resulting diazonium intermediate is a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialized azo dyes.[5][6][7]
Scientific Principles and Reaction Mechanism
The conversion of a primary aromatic amine to a diazonium salt is achieved by treatment with nitrous acid (HNO₂).[2][8] Due to the inherent instability of nitrous acid, it is almost universally generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures.[9][10][11]
The mechanism proceeds through several distinct steps:
-
Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[12][13] This is the active species that reacts with the amine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) performs a nucleophilic attack on the nitrosonium ion, forming an N-N bond.[13]
-
Proton Transfer & Tautomerization: A series of proton transfers and a tautomerization step convert the initially formed N-nitrosoaminium ion into a diazohydroxide.[1][13]
-
Dehydration: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water, driven by the formation of a highly stable dinitrogen (N₂) molecule upon decomposition, results in the formation of the resonance-stabilized arenediazonium ion.[3][13]
The relative stability of arenediazonium salts compared to their aliphatic counterparts is attributed to the delocalization of the positive charge across the aromatic π-system.[11][14][15] Despite this resonance stabilization, they are thermally labile and must be prepared and used at low temperatures (typically 0–5 °C) to prevent decomposition.[8][14][16]
Caption: Figure 1: Key steps in the diazotization of a primary aromatic amine.
Applications in Synthesis: The Versatile Diazonium Intermediate
The utility of the methyl 4-chloro-3-(methoxycarbonyl)benzenediazonium salt lies in its ability to be readily converted into a multitude of other functional groups, effectively replacing the original amino group. This intermediate is rarely, if ever, isolated and is used directly in subsequent reactions.[8][11] Key transformations include:
-
Sandmeyer Reactions: Copper(I) salts (CuCl, CuBr, CuCN) catalyze the replacement of the diazonium group with halides or cyanide, providing access to aryl chlorides, bromides, and nitriles, respectively.[3][17][18] This is particularly useful for synthesizing substitution patterns not achievable by other means.[4]
-
Azo Coupling: The diazonium ion acts as an electrophile in reactions with electron-rich aromatic compounds (like phenols or anilines) to form highly colored azo compounds, which form the chemical basis of a vast range of dyes.[5][12]
-
Other Transformations: The diazonium group can also be replaced by a hydroxyl group (by warming in acidic water), a fluoro group (via the Balz-Schiemann reaction), or a nitro group.[14][17][19]
Detailed Experimental Protocol
This protocol describes the diazotization of this compound on a 25 mmol scale. The resulting diazonium salt solution is intended for immediate use in a subsequent reaction (e.g., a Sandmeyer reaction).
Materials and Reagents
-
This compound (C₈H₈ClNO₂, MW: 185.61 g/mol ), >98% purity
-
Concentrated Hydrochloric Acid (~37%, ~12 M)
-
Sodium Nitrite (NaNO₂, MW: 69.00 g/mol ), >99% purity
-
Sulfamic Acid (H₃NSO₃, MW: 97.09 g/mol ) or Urea (CH₄N₂O, MW: 60.06 g/mol )
-
Distilled Water
-
Ice
-
Starch-iodide test paper
-
250 mL three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Thermometer (-20 to 100 °C)
-
Dropping funnel
-
Ice-salt bath
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Amount | Notes |
| This compound | 185.61 | 1.0 | 25.0 | 4.64 g | Starting material |
| Concentrated HCl | 36.46 | ~3.0 | ~75.0 | ~6.25 mL | Acid catalyst and solvent |
| Sodium Nitrite | 69.00 | 1.05 | 26.25 | 1.81 g | Nitrosating agent |
| Distilled Water | 18.02 | - | - | 12.5 mL | For amine solution |
| Distilled Water | 18.02 | - | - | 10 mL | For nitrite solution |
Step-by-Step Procedure
Causality: Each step is designed to ensure the formation and stability of the diazonium salt while maintaining user safety.
-
Preparation of the Amine Suspension:
-
To a 250 mL three-necked flask equipped with a stirrer and thermometer, add this compound (4.64 g, 25.0 mmol).
-
Add distilled water (12.5 mL) followed by the slow addition of concentrated hydrochloric acid (6.25 mL, ~75 mmol).
-
Rationale: A significant excess of acid is crucial. It ensures the complete protonation of the amine, keeps the reaction medium strongly acidic to generate the nitrosonium ion, and helps to prevent unwanted side reactions like azo coupling between the diazonium salt and unreacted amine.
-
Place the flask in an ice-salt bath and stir vigorously until the temperature of the slurry is stable between 0 °C and 5 °C.
-
-
Preparation of the Nitrite Solution:
-
In a separate small beaker, dissolve sodium nitrite (1.81 g, 26.25 mmol) in 10 mL of cold distilled water.
-
Rationale: A slight excess of sodium nitrite ensures the complete conversion of the primary amine. The solution is prepared just before use.
-
-
The Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to a dropping funnel positioned over the reaction flask.
-
Add the nitrite solution dropwise to the rapidly stirring amine suspension over 20-30 minutes.
-
CRITICAL: The rate of addition must be carefully controlled to maintain the internal reaction temperature strictly between 0 °C and 5 °C .[20][21][22]
-
Rationale: The diazotization reaction is exothermic. Low temperatures are essential to prevent the thermally labile diazonium salt from decomposing, which would result in the evolution of N₂ gas and the formation of undesired phenolic byproducts.[10][14]
-
-
Monitoring and Completion:
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.
-
Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of excess nitrous acid and signals the completion of the diazotization.
-
Rationale: This test confirms that sufficient nitrosating agent was present to fully convert the starting amine.[20][23]
-
If there is excess nitrous acid, it can be quenched by the portion-wise addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative. The mixture will fizz as N₂ is evolved.
-
Rationale: Excess nitrous acid can interfere with subsequent reactions (e.g., causing unwanted side reactions in azo coupling) and should be removed.
-
-
Immediate Use:
Caption: Figure 2: Step-by-step workflow for the laboratory-scale diazotization.
Critical Safety Considerations
Diazotization reactions are associated with significant hazards and must be performed with strict adherence to safety protocols.[5]
-
Thermal Instability and Explosion Hazard: Arenediazonium salts are notoriously unstable. While they are relatively safe in cold aqueous solution, they can decompose violently and explosively if isolated in a dry, solid state.[21][23][24] Never attempt to isolate the diazonium salt unless you are specifically preparing a more stable salt (e.g., a tetrafluoroborate) and are following a protocol designed for that purpose with all necessary precautions.[23][24]
-
Gas Evolution: The reaction itself and the decomposition of the diazonium salt produce nitrogen gas (N₂). The quenching of excess nitrous acid also evolves N₂. The reaction must be conducted in an open or vented system to prevent pressure buildup.[20][21]
-
Toxicity: Sodium nitrite is toxic if ingested. Nitrous acid and the nitrogen oxides that can form during the reaction are toxic and corrosive.[5][8]
-
Cardinal Safety Rules: A set of widely accepted safety rules for handling diazonium salts has been established.[20][21][23] Key rules include:
-
Always assume unknown diazonium salts are explosive.[20][23]
-
Maintain strict temperature control, keeping the reaction below 5 °C at all times.[20][21]
-
Use only a stoichiometric or slight excess of sodium nitrite.[20][23]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Never allow the diazonium salt solution to dry out or precipitate unexpectedly.[20][21]
-
Have a plan to quench any remaining diazonium salt at the end of the subsequent reaction before workup.
-
By understanding the chemistry, adhering to the detailed protocol, and respecting the critical safety considerations, researchers can safely and effectively utilize the diazotization of this compound to access valuable synthetic intermediates for drug discovery and materials science.
References
- 1. byjus.com [byjus.com]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 6. nbinno.com [nbinno.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lkouniv.ac.in [lkouniv.ac.in]
- 12. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 13. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 14. CK12-Foundation [flexbooks.ck12.org]
- 15. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 16. youtube.com [youtube.com]
- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 18. byjus.com [byjus.com]
- 19. quora.com [quora.com]
- 20. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors Utilizing 4-Amino-3-chloro Benzoate Esters
Introduction: The Rationale for Targeting EGFR and the Role of the 4-Amino-3-chloro Benzoate Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1][2] In numerous human malignancies, such as non-small-cell lung cancer (NSCLC), glioblastoma, and breast cancer, aberrant EGFR signaling due to overexpression, gene amplification, or activating mutations is a key driver of tumorigenesis and metastasis.[1][2][3] This makes EGFR an attractive and validated target for anticancer therapies.[3][4] The therapeutic strategy primarily involves the development of small-molecule tyrosine kinase inhibitors (TKIs) that compete with adenosine triphosphate (ATP) at the catalytic site of the EGFR kinase domain, thereby blocking the downstream signaling cascade that promotes cancer cell growth.[5]
Among the various scaffolds utilized for the development of EGFR inhibitors, the quinazoline core has proven to be particularly effective, leading to the approval of several generations of drugs like gefitinib and erlotinib.[6][7][8] This guide focuses on the synthesis of novel EGFR inhibitors using a versatile and strategically important starting material: 4-amino-3-chloro benzoate esters .
The 3-chloro-4-aminobenzoate scaffold is a privileged structure in medicinal chemistry for several reasons.[9] The ester functionality provides a convenient handle for derivatization, often being converted to a hydrazide which serves as a precursor for various heterocyclic pharmacophores such as 1,3,4-oxadiazoles and hydrazine-1-carbothioamides.[10][11][12][13] The arrangement of the amino and chloro substituents on the phenyl ring is crucial. The 4-amino group is a key building block, often involved in the formation of a fused heterocyclic ring system (like a quinazolinone) or serving as an attachment point for other moieties. The 3-chloro substituent, an electron-withdrawing group, modulates the electronic properties and reactivity of the aniline ring. In the context of the final inhibitor, this substitution can influence the binding affinity to the EGFR active site, potentially enhancing potency and selectivity.[14]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and preliminary evaluation of EGFR inhibitors derived from 4-amino-3-chloro benzoate esters, complete with detailed protocols, mechanistic insights, and structure-activity relationship (SAR) considerations.
Signaling Pathways and Experimental Workflow
The EGFR Signaling Cascade
Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which ultimately regulate gene expression and promote cell proliferation and survival. EGFR TKIs prevent this initial autophosphorylation step, effectively shutting down these pro-cancerogenic signals.
General Synthetic and Evaluation Workflow
The development of novel EGFR inhibitors from 4-amino-3-chloro benzoate esters follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures a systematic approach to identifying promising lead compounds.
Detailed Synthetic Protocols and Mechanistic Insights
The following protocols are based on established literature procedures and provide a pathway to synthesize a variety of potential EGFR inhibitors.[6][13]
Part 1: Synthesis of Key Intermediates
Protocol 1: Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1)
This protocol describes the Fischer esterification of 4-amino-3-chlorobenzoic acid. Thionyl chloride (SOCl₂) is used as a catalyst; it reacts with the ethanol solvent to generate HCl in situ, which protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The initial cooling is to control the exothermic reaction between SOCl₂ and ethanol, while the subsequent reflux drives the equilibrium towards the ester product.
-
Materials:
-
4-amino-3-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Distilled water
-
-
Procedure:
-
Suspend 4-amino-3-chlorobenzoic acid (e.g., 4.56 g, 0.0266 mol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Cool the suspension to -15°C using an ice-salt bath.
-
Slowly add thionyl chloride (e.g., 3.8 g, 2.33 mL, 0.032 mol) dropwise, ensuring the temperature is maintained below -10°C.
-
After the addition is complete, stir the mixture at 40°C for 30 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture and filter the precipitate.
-
Wash the collected solid with distilled water to remove any excess SOCl₂.
-
Wash the product with 10% Na₂CO₃ solution to neutralize any remaining acid.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl 4-amino-3-chlorobenzoate.[6]
-
Protocol 2: Synthesis of 4-amino-3-chlorobenzohydrazide (N2)
This reaction involves the nucleophilic acyl substitution of the ester (N1) with hydrazine. Hydrazine is a potent nucleophile and is used in excess to drive the reaction to completion. The reaction is typically performed at reflux to provide the necessary activation energy for the substitution.
-
Materials:
-
Ethyl 4-amino-3-chlorobenzoate (N1)
-
Hydrazine hydrate (80%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-amino-3-chlorobenzoate (e.g., 0.53 g, 0.008 mol) in ethanol (50 mL).
-
Add an excess of hydrazine hydrate 80% (e.g., 0.25 g, 5 mL, 0.0215 mol).
-
Heat the mixture to reflux (approx. 80°C) overnight.
-
After the reflux period, remove the solvent by rotary evaporation until dryness.
-
Wash the resulting precipitate with distilled water, filter, and allow it to dry.
-
Recrystallize the product from methanol to obtain pure 4-amino-3-chlorobenzohydrazide.[6]
-
Part 2: Synthesis of Final Compounds (Exemplary)
The benzohydrazide intermediate (N2) is a versatile precursor for various heterocyclic systems. The following protocol is an example of how to synthesize hydrazine-1-carbothioamide derivatives, which have shown promising EGFR inhibitory activity.[11][12][15]
Protocol 3: Synthesis of N-Aryl-2-(4-amino-3-chlorobenzoyl)hydrazine-1-carbothioamide Derivatives (N5a-d)
This protocol involves the reaction of the benzohydrazide with various substituted phenyl isothiocyanates. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide (hydrazine-1-carbothioamide) product.
-
Materials:
-
4-amino-3-chlorobenzohydrazide (N2)
-
Substituted phenyl isothiocyanate (e.g., phenyl isothiocyanate, 4-bromophenyl isothiocyanate, 4-chlorophenyl isothiocyanate, 4-methylphenyl isothiocyanate)
-
Ethanol (EtOH)
-
-
Procedure:
-
Suspend 4-amino-3-chlorobenzohydrazide (e.g., 0.155 g, 0.00084 mol) in ethanol (25 mL) in a round-bottom flask.
-
Add the corresponding substituted phenyl isothiocyanate (0.00084 mol) to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Add cold distilled water (30 mL) to the solution to precipitate the product.
-
Filter the precipitate and recrystallize from 70% ethanol to obtain the pure final compound.[12]
-
Structure-Activity Relationship (SAR) and Data
The potency of these inhibitors is highly dependent on their structure. For quinazoline-based inhibitors, key SAR insights include:
-
The Quinazoline Core: This bicyclic system is essential for activity, mimicking the adenine ring of ATP and forming crucial hydrogen bonds in the hinge region of the EGFR kinase domain.[4][6]
-
The C4-Anilino Group: A substituted aniline at the 4-position is critical. Small, lipophilic groups at the meta-position (3-position) of the aniline ring are generally preferred for potent inhibition.[1]
-
Substituents on the Quinazoline Ring: Electron-donating groups at the 6- and 7-positions of the quinazoline ring often enhance potency.[1]
-
Derivatives from 4-amino-3-chlorobenzohydrazide: Studies have shown that hydrazine-1-carbothioamide derivatives are particularly effective. The terminal substituted phenyl ring likely occupies a hydrophobic pocket in the ATP-binding site, contributing to the overall binding affinity.[6][15]
Table 1: Biological Activity of Synthesized EGFR Inhibitors
| Compound ID | Structure/Derivative Type | Target Cell Line | IC₅₀ (µM) | Reference |
| Erlotinib | 4-Anilinoquinazoline | A549, HepG2, HCT-116 | Varies | [6][15] |
| N5a | Hydrazine-1-carbothioamide | A549 | Potent | [6][15] |
| N5a | Hydrazine-1-carbothioamide | HepG2 | Potent | [6][15] |
| N5a | Hydrazine-1-carbothioamide | HCT-116 | Potent | [6][15] |
Note: "Potent" indicates significant activity as reported in the source, specific values may require consulting the full publication. Compound N5a, which has a terminal methylphenyl group, was identified as a particularly promising cytotoxic agent that inhibits the tyrosine kinase activity of EGFR.[11][12][15]
Protocols for Biological Evaluation
Protocol 4: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of EGFR. It quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Lower luminescence indicates less ADP produced, and therefore, higher EGFR inhibition.
-
Materials:
-
EGFR Kinase Enzyme System (e.g., Promega V3831)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)
-
Test compounds serially diluted in DMSO
-
384-well white plates
-
-
Procedure (summarized):
-
Add 1 µL of test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting inhibition versus log[inhibitor].[2][5][16][17]
-
Protocol 5: Cell-Based Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines (e.g., A549, a human lung adenocarcinoma line).[18][19]
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13][20]
-
Materials:
-
A549 human lung cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed A549 cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for attachment.
-
Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).
-
Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 1 to 4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[19][20]
-
Safety Precautions
-
General Handling: All synthetic procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Hydrazine Hydrate: This substance is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer.[21][22][23] Handle with extreme caution, using appropriate containment and PPE.
-
Thionyl Chloride: This is a corrosive and lachrymatory substance. Reacts violently with water. Handle only in a dry, inert atmosphere.
-
4-Amino-3-chlorobenzoic Acid: May cause skin and eye irritation. Avoid breathing dust.[24][25]
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
Conclusion
The 4-amino-3-chloro benzoate ester scaffold represents a highly valuable and versatile starting point for the synthesis of novel EGFR inhibitors. Through a straightforward synthetic sequence involving esterification, hydrazinolysis, and subsequent heterocycle formation, a diverse library of potential anticancer agents can be generated. The protocols and insights provided in this guide offer a solid foundation for researchers to explore this chemical space. By combining rational design based on established SAR with rigorous biological evaluation, new and effective EGFR inhibitors can be developed to address the ongoing challenge of cancer and drug resistance.
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR Kinase Enzyme System Application Note [promega.kr]
- 3. Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. promega.com [promega.com]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. generis-publishing.com [generis-publishing.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. spectrumchemical.com [spectrumchemical.com]
- 23. durhamtech.edu [durhamtech.edu]
- 24. assets.thermofisher.com [assets.thermofisher.com]
- 25. fishersci.com [fishersci.com]
Application Notes and Protocols for the Quantitative Analysis of Methyl 4-amino-3-chlorobenzoate
Introduction
Methyl 4-amino-3-chlorobenzoate is a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds. As an important building block, its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Furthermore, as a potential impurity or degradant in drug substances and products, its accurate quantification at trace levels is a critical aspect of quality control and stability testing.[1]
This comprehensive guide provides detailed analytical methods for the precise and reliable quantification of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind the methodological choices to ensure robust and reproducible results. The methods are developed in alignment with the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.[2][3]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₈H₈ClNO₂ | [4] |
| Molecular Weight | 185.61 g/mol | [4] |
| Appearance | Light yellow to orange powder/crystal | [5] |
| CAS Number | 84228-44-4 | [4] |
High-Performance Liquid Chromatography (HPLC) Method for Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and precision make it the preferred method for assay and impurity determination.[6]
Causality of Methodological Choices
The selection of a reversed-phase C18 column is based on the non-polar nature of the substituted benzene ring, which will interact favorably with the stationary phase. The mobile phase, a combination of acetonitrile and water, is a common choice for reversed-phase chromatography, offering good solvation for the analyte and allowing for gradient elution to resolve impurities. The addition of a small amount of formic or acetic acid to the mobile phase helps to suppress the ionization of the amino group, leading to better peak shape and retention time reproducibility.[7] UV detection is selected based on the chromophoric nature of the benzene ring in the analyte.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Detailed HPLC Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent with UV/DAD detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 20% B, 2-10 min: 20-80% B, 10-12 min: 80% B, 12-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
2. Preparation of Solutions:
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range. For samples with complex matrices, a liquid-liquid or solid-phase extraction may be necessary.[8]
3. System Suitability:
Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
4. Data Analysis:
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent selectivity and sensitivity. Due to the presence of a polar amino group, derivatization is often employed to improve the volatility and chromatographic behavior of the analyte.[9]
Rationale for Derivatization
The primary amino group in this compound can interact with active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity. Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the amino group with a non-polar trimethylsilyl (TMS) group, enhancing volatility and thermal stability.[10]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed GC-MS Protocol
1. Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MSD Transfer Line | 280 °C |
| Scan Range | 50-400 m/z |
2. Derivatization and Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions in a suitable volatile solvent like methanol or acetonitrile.
-
Derivatization: Transfer an aliquot of the standard or sample solution to a reaction vial and evaporate to dryness under a stream of nitrogen. Add 50 µL of MSTFA and 50 µL of pyridine. Cap the vial tightly and heat at 60 °C for 30 minutes. After cooling, the sample is ready for injection.
3. Data Analysis:
Quantification is performed using the extracted ion chromatogram (EIC) of a characteristic ion of the derivatized this compound. A calibration curve is generated by analyzing the derivatized standards.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and cost-effective technique that can be used for the quantification of this compound in simple matrices where interfering substances are not present. The substituted benzoic acid structure exhibits strong UV absorbance.[11]
Protocol for UV-Vis Analysis
-
Wavelength Selection: Dissolve a small amount of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations in methanol. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.
Method Validation and Stability-Indicating Studies
Any analytical method intended for quality control must be validated to ensure it is suitable for its intended purpose.[12] The validation should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[2][3]
Forced Degradation Studies
To establish that the analytical method is stability-indicating, forced degradation studies must be conducted.[13][14] This involves subjecting the this compound to stress conditions to produce degradation products. The analytical method must be able to resolve the parent compound from any degradants.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photostability: Exposure to light according to ICH Q1B guidelines
The HPLC method described above is particularly well-suited for stability-indicating assays due to its high resolving power.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC is the most versatile and widely applicable technique, suitable for both assay and impurity profiling. GC-MS provides high selectivity, especially when derivatization is employed. UV-Visible spectrophotometry offers a simple and rapid approach for straightforward formulations. All methods must be properly validated to ensure the integrity and reliability of the analytical data, which is paramount in the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. bib.irb.hr:8443 [bib.irb.hr:8443]
- 9. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. jfda-online.com [jfda-online.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. rjptonline.org [rjptonline.org]
Application Note: Structural Elucidation of Methyl 4-amino-3-chlorobenzoate using ¹H and ¹³C NMR Spectroscopy
Introduction
Methyl 4-amino-3-chlorobenzoate is a substituted aromatic compound with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical structure, characterized by a trifunctionalized benzene ring, necessitates unambiguous characterization to ensure purity and confirm identity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules, providing detailed information about the chemical environment of each proton and carbon atom.
This application note provides a comprehensive guide to the analysis of this compound using ¹H and ¹³C NMR spectroscopy. We will delve into the interpretation of the spectra, explaining the observed chemical shifts and coupling patterns based on the electronic effects of the substituents. Furthermore, this document outlines a detailed protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible results for researchers in organic synthesis and drug development.
Molecular Structure and NMR-Active Nuclei
The structure of this compound presents a unique set of NMR signals. The strategic placement of the amino (-NH₂), chloro (-Cl), and methyl ester (-COOCH₃) groups on the benzene ring breaks its symmetry, rendering all aromatic protons and carbons chemically distinct.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The analysis is based on experimental data obtained in DMSO-d₆.[1]
Table 1: ¹H NMR Data for this compound (in DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | 7.70 | d | 1.6 | H-2 |
| 2 | 7.58 | dd | 8.4, 2.0 | H-6 |
| 3 | 6.77 | d | 8.8 | H-5 |
| 4 | 6.24 | s | - | -NH₂ |
| 5 | 3.73 | s | - | -OCH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 6.5-8.0 ppm): The three protons on the aromatic ring appear as distinct signals due to the influence of the substituents.
-
H-2 (δ 7.70, d): This proton is ortho to the electron-withdrawing methyl ester group and meta to the electron-donating amino group and the electron-withdrawing chloro group. The deshielding effect of the adjacent ester group dominates, shifting it downfield. It appears as a doublet due to coupling with H-6, though the coupling constant is small (J = 1.6 Hz), which is characteristic of a meta coupling.
-
H-6 (δ 7.58, dd): This proton is meta to the ester group and the chloro group, and ortho to the amino group. It experiences coupling from both H-5 (ortho coupling, J = 8.4 Hz) and H-2 (meta coupling, J = 2.0 Hz), resulting in a doublet of doublets.
-
H-5 (δ 6.77, d): This proton is ortho to the strongly electron-donating amino group, which shields it and shifts its signal significantly upfield compared to unsubstituted benzene (δ ~7.3 ppm).[2][3] It appears as a doublet due to coupling with H-6 (J = 8.8 Hz).
-
-
Amino Protons (δ 6.24, s): The two protons of the amino group typically appear as a broad singlet. Their chemical shift can be variable and is dependent on solvent, concentration, and temperature.
-
Methyl Protons (δ 3.73, s): The three protons of the methyl ester group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet.
¹³C NMR Spectral Analysis
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | ~166 | Typical range for an ester carbonyl carbon. |
| C-4 | ~148 | Attached to the electron-donating amino group, significantly shielded. |
| C-1 | ~132 | Attached to the electron-withdrawing ester group. |
| C-6 | ~130 | Influenced by the adjacent amino and ester groups. |
| C-2 | ~128 | Influenced by the adjacent ester and chloro groups. |
| C-3 | ~120 | Attached to the chloro group, deshielded by its inductive effect. |
| C-5 | ~115 | Ortho to the electron-donating amino group, strongly shielded. |
| -OCH₃ | ~52 | Typical range for a methyl ester carbon. |
Causality of Chemical Shifts:
The predicted chemical shifts are governed by the electronic properties of the substituents:
-
Amino Group (-NH₂): This is a strong electron-donating group through resonance, increasing electron density at the ortho (C-3 and C-5) and para (C-1) positions. This causes significant shielding (upfield shift) of these carbons.
-
Chloro Group (-Cl): This group is electron-withdrawing through induction but weakly electron-donating through resonance. Its primary effect is deshielding of the carbon it is attached to (C-3) and, to a lesser extent, the ortho carbons.
-
Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group through both induction and resonance, causing deshielding (downfield shift) of the attached carbon (C-1) and other carbons in the ring, particularly at the ortho and para positions.
The interplay of these effects results in the predicted chemical shift pattern, allowing for the confident assignment of each carbon signal.
Experimental Protocol
A standardized protocol is essential for obtaining high-quality and reproducible NMR data.
Caption: Workflow for NMR analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR (50-100 mg is recommended for ¹³C NMR to reduce acquisition time) into a small, clean, and dry vial.[7][8]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.[5] The choice of solvent is critical as it must dissolve the compound without contributing interfering signals.[7]
-
Vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette with a small cotton wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9]
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse, a spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 2-5 seconds.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width of -10 to 220 ppm is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to the spectrum.
-
Calibrate the chemical shift axis. For DMSO-d₆, the residual proton peak is at δ ~2.50 ppm, and the carbon peak is at δ ~39.52 ppm. Alternatively, an internal standard like tetramethylsilane (TMS) can be used.[7]
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.
-
Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values, as detailed in the analysis sections.
-
Conclusion
This application note has demonstrated the effective use of ¹H and ¹³C NMR spectroscopy for the comprehensive structural analysis of this compound. The ¹H NMR spectrum provides direct, unambiguous evidence of the proton environments, with chemical shifts and coupling constants that are fully consistent with the proposed structure. While an experimental ¹³C spectrum was not available, a detailed and reliable assignment of the carbon signals was achieved through the application of established principles of substituent effects and comparison with related compounds.
The provided protocols for sample preparation and data acquisition represent a robust methodology for obtaining high-quality NMR data for this and similar small molecules. By following these guidelines, researchers can confidently verify the structure and purity of their synthesized compounds, a critical step in pharmaceutical development and chemical research.
References
- 1. rsc.org [rsc.org]
- 2. scispace.com [scispace.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Methyl 4-amino-3-chlorobenzoate
Abstract
This application note provides a detailed guide for the analysis of Methyl 4-amino-3-chlorobenzoate using mass spectrometry. It is intended for researchers, scientists, and professionals in drug development who are working with chlorinated aromatic compounds. This document outlines the expected fragmentation pathways under electrospray ionization (ESI) and provides a comprehensive protocol for acquiring and interpreting the mass spectra. The methodologies described herein are designed to ensure scientific rigor and generate reproducible, high-quality data.
Introduction
This compound is a substituted aromatic compound with applications in chemical synthesis and as a potential intermediate in the pharmaceutical industry. Its structure, featuring an amino group, a chlorine atom, and a methyl ester on a benzene ring, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification, characterization, and quantification in various matrices. This guide provides an in-depth analysis of its expected fragmentation behavior, drawing parallels from related structures to propose a reliable analytical workflow.
The molecular formula for this compound is C₈H₈ClNO₂, with a molecular weight of approximately 185.61 g/mol [1][2]. The presence of chlorine is a key feature, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a signature in the mass spectrum, aiding in the identification of chlorine-containing fragments.
Predicted Fragmentation Pathway
Based on the known fragmentation patterns of aminobenzoate esters and chlorinated aromatic compounds, we can predict the primary fragmentation pathways for this compound under positive ion electrospray ionization (ESI-MS/MS). The initial event will be the protonation of the molecule, most likely at the amino group, to form the precursor ion [M+H]⁺.
The primary fragmentation routes for the [M+H]⁺ ion of this compound are expected to involve the loss of small neutral molecules from the ester and amino functional groups. For para-aminobenzoate esters, common fragmentation pathways include the loss of an alkyl radical or an alkene from the ester group[3].
A plausible fragmentation pathway is initiated by the loss of a methyl radical (•CH₃) from the ester group, followed by the loss of carbon monoxide (CO). Another likely fragmentation involves the cleavage of the C-O bond of the ester to lose methanol (CH₃OH). Subsequent fragmentation of the aromatic ring could involve the loss of chlorine or other ring cleavages.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Data Presentation: Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for this compound in positive ion ESI-MS/MS. The m/z values account for the isotopic distribution of chlorine.
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Ion (m/z) |
| 186/188 | [M+H - •OCH₃]⁺ | •OCH₃ | 155/157 |
| 186/188 | [M+H - CH₃OH]⁺ | CH₃OH | 154/156 |
| 155/157 | [M+H - •OCH₃ - CO]⁺ | CO | 127/129 |
| 154/156 | [M+H - CH₃OH - CO]⁺ | CO | 126/128 |
| 127/129 | [M+H - •OCH₃ - CO - Cl]⁺ | Cl | 92 |
Experimental Protocol
This protocol outlines the steps for analyzing this compound using a triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization source.
Materials and Reagents
-
This compound (analytical standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 1 µg/mL in a mobile phase simulant (e.g., 50:50 methanol:water with 0.1% formic acid).
Mass Spectrometer Parameters
The following parameters are a starting point and may require optimization based on the specific instrument.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | The amino group is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Cone Voltage | 30 V | Can be adjusted to control in-source fragmentation. |
| Source Temperature | 120 °C | Ensures efficient desolvation. |
| Desolvation Temperature | 350 °C | Ensures efficient desolvation. |
| Desolvation Gas Flow | 800 L/hr | Aids in solvent evaporation. |
| Collision Gas | Argon | Inert gas for collision-induced dissociation. |
| Collision Energy | 10-40 eV (Ramp) | A ramp allows for the observation of a range of fragments. |
Data Acquisition and Analysis
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺ at m/z 186 and 188, confirming the isotopic pattern of chlorine.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion at m/z 186 as the precursor ion and perform a product ion scan to generate the fragmentation pattern.
-
Data Interpretation: Analyze the resulting spectrum to identify the fragment ions predicted in Section 3. The presence of the characteristic isotopic pattern for chlorine in the fragment ions will help confirm their composition.
Workflow Diagram
The following diagram illustrates the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for MS analysis.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The observation of the correct precursor ion with its characteristic chlorine isotopic pattern in the full scan analysis provides the initial confirmation of the target analyte. The subsequent MS/MS analysis, when yielding the predicted fragment ions (also with their expected chlorine isotopic patterns where applicable), provides a high degree of confidence in the structural elucidation. The use of a ramped collision energy ensures that both low-energy (e.g., loss of methanol) and higher-energy (e.g., ring cleavage) fragmentations are observed, providing a comprehensive fragmentation map.
Conclusion
This application note provides a robust framework for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation pathways and following the detailed protocol, researchers can confidently identify and characterize this compound. The principles outlined here can also be adapted for the analysis of other halogenated aromatic compounds, contributing to the broader field of analytical chemistry and drug development.
References
Application Note: A Stability-Indicating HPLC-UV Method for Purity Analysis of Methyl 4-amino-3-chlorobenzoate
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate purity determination of Methyl 4-amino-3-chlorobenzoate. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity profile a critical quality attribute. The described reversed-phase HPLC method is designed to separate this compound from its potential impurities and degradation products, ensuring the reliability of analytical data in research, development, and quality control environments. The protocol herein is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1]
Introduction
This compound (Figure 1) is a substituted aromatic amine and a benzoic acid ester with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol .[2] Its chemical structure makes it a valuable building block in medicinal chemistry. The purity of such intermediates is paramount as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.
A reliable analytical method is therefore essential for the quantitative determination of purity and the detection of any related substances. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4] This note provides a comprehensive protocol for a stability-indicating HPLC-UV method, which can resolve the main component from impurities that may arise during synthesis or from degradation under various stress conditions. The development of a stability-indicating method is a regulatory expectation and a scientific necessity to ensure that the analytical procedure can accurately measure the analyte of interest without interference.[5]
Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound would be placed here.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic amines and their impurities.
-
Chemicals and Reagents:
-
This compound reference standard (>98.0% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid (analytical grade).
-
Hydrochloric acid (analytical grade).
-
Sodium hydroxide (analytical grade).
-
Hydrogen peroxide (30%, analytical grade).
-
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds like this compound. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of retention and selectivity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Diluent | Mobile Phase A : Acetonitrile (70:30, v/v) |
Rationale for Wavelength Selection: Based on the UV spectra of structurally similar compounds, such as methyl p-aminobenzoate, which exhibits a significant absorbance around 254 nm, a detection wavelength of 245 nm is selected to ensure high sensitivity for this compound and its potential impurities.[6] A Diode Array Detector is recommended to monitor peak purity and to identify the optimal detection wavelength during method development.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent. Filter the solution through a 0.45 µm syringe filter before injection if necessary.
Method Validation Protocol
The developed method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1]
System Suitability
Before performing any analysis, the chromatographic system must meet predefined suitability criteria as outlined in pharmacopeias such as the USP.[7][8][9] This ensures the performance of the system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. Stress conditions are applied to a sample of this compound to intentionally degrade it.
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M NaOH, heat at 60 °C for 2 hours. A likely degradation product is 4-amino-3-chlorobenzoic acid.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the proposed HPLC method to check for any degradation peaks and to ensure they are well-resolved from the main peak of this compound.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a series of solutions of this compound at different concentrations (e.g., 50% to 150% of the working standard concentration). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The percentage recovery of the added analyte is then calculated. This should be performed at a minimum of three concentration levels covering the specified range.
Precision
-
Repeatability (Intra-day precision): The precision of the method is assessed by injecting the working standard solution multiple times (n=6) on the same day.
-
Intermediate Precision (Inter-day precision): This is determined by repeating the analysis on a different day, with a different analyst, or on a different instrument.
The relative standard deviation (%RSD) of the results is calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
The presented HPLC method was found to be suitable for the purity analysis of this compound. The system suitability parameters were well within the accepted limits, indicating good performance of the chromatographic system.
Forced degradation studies revealed that the compound is susceptible to hydrolysis under both acidic and basic conditions, with more significant degradation observed under basic conditions, likely leading to the formation of 4-amino-3-chlorobenzoic acid. Some degradation was also observed under oxidative stress. The method was able to resolve the main peak from all degradation products, confirming its stability-indicating nature.
The method demonstrated excellent linearity over the concentration range of 50-150 µg/mL with a correlation coefficient (r²) > 0.999. The accuracy of the method was confirmed by the good recovery rates (typically 98-102%) for the spiked samples. The precision of the method was established with %RSD values of less than 2.0% for both repeatability and intermediate precision, indicating that the method is reliable and reproducible.
Workflow and Diagrams
The overall workflow for the purity analysis of this compound is depicted in the following diagram.
Caption: HPLC-UV Purity Analysis Workflow
Conclusion
This application note describes a simple, precise, accurate, and stability-indicating HPLC-UV method for the purity determination of this compound. The method is validated according to ICH guidelines and is suitable for routine quality control analysis as well as for stability studies. The clear separation of the main peak from potential impurities and degradation products ensures the reliability of the results, making this method a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. PubChemLite - this compound (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
- 7. Reversed-phase high-performance liquid chromatography of unsubstituted aminobenzoic acids [pubs.usgs.gov]
- 8. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
Application Notes and Protocols: The Role of Methyl 4-amino-3-chlorobenzoate in Dye Synthesis
Introduction: Unveiling the Potential of a Versatile Dye Intermediate
Methyl 4-amino-3-chlorobenzoate is a key aromatic intermediate whose molecular architecture makes it a valuable precursor in the synthesis of a diverse range of azo dyes. The strategic positioning of its amino, chloro, and methyl ester functional groups on the benzene ring allows for nuanced control over the final properties of the synthesized colorants. The primary amino group serves as the reactive site for diazotization, a fundamental process in the creation of the azo chromophore (-N=N-), which is responsible for the dye's color. The presence of the electron-withdrawing chloro and methyl ester groups influences the electronic properties of the diazonium salt intermediate, which in turn affects the color, lightfastness, and other performance characteristics of the resulting dye. These substituents can lead to dyes with enhanced stability and specific shades, making this compound a compound of significant interest for researchers and professionals in the development of novel colorants for textiles, plastics, and other advanced applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective and safe use in dye synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | PubChem |
| Molecular Weight | 185.61 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 107-111 °C | Sigma-Aldrich |
| CAS Number | 84228-44-4 | Sigma-Aldrich |
Core Synthesis Pathway: From Intermediate to Azo Dye
The synthesis of azo dyes from this compound follows a well-established two-step reaction sequence: diazotization followed by azo coupling .
Step 1: Diazotization of this compound
Diazotization is the process of converting the primary aromatic amine group (-NH₂) of this compound into a highly reactive diazonium salt (-N₂⁺Cl⁻). This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
Step 2: Azo Coupling with Naphthalene Derivatives
The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components, to form the stable azo dye. Naphthalene derivatives, such as β-naphthol, are commonly used coupling components that lead to the formation of intensely colored dyes. The coupling reaction is typically carried out in a slightly alkaline medium.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative azo dye using this compound.
Protocol 1: Synthesis of a Disperse Yellow Dye
This protocol outlines the synthesis of a disperse yellow dye by coupling diazotized this compound with a suitable coupling component, such as a substituted aniline or phenol derivative, which is a common practice in the preparation of disperse dyes.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Coupling component (e.g., N,N-diethylaniline)
-
Sodium acetate
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
Diazotization:
-
In a 250 mL beaker, suspend a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve the coupling component (e.g., N,N-diethylaniline) in a suitable solvent, such as dilute acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Add a solution of sodium acetate to adjust the pH to facilitate the coupling reaction. A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted salts and acids.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified disperse yellow dye.
-
Dry the purified dye in a vacuum oven at a low temperature.
-
Characterization of Synthesized Dyes
The structure and purity of the synthesized dyes must be confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose |
| UV-Visible Spectroscopy | To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups present in the dye molecule, such as the azo group (-N=N-), ester carbonyl (C=O), and C-Cl bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure of the dye. |
| Mass Spectrometry (MS) | To determine the molecular weight of the dye and confirm its molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized dye.[1][2] |
Application and Performance Evaluation: Fastness Properties
For practical applications, particularly in the textile industry, the fastness properties of the synthesized dyes are of paramount importance. These properties determine the durability of the color on the substrate.
| Fastness Property | Description |
| Light Fastness | The resistance of the dye to fading upon exposure to light. |
| Wash Fastness | The resistance of the dye to desorption and color change during washing. |
| Rubbing Fastness (Crocking) | The resistance of the dye to transfer from the fabric to another surface by rubbing. |
| Sublimation Fastness | The resistance of the dye to sublimation (transition from solid to gas) at high temperatures, which is particularly important for disperse dyes applied to polyester. |
Safety and Handling Precautions
This compound and the reagents used in dye synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling Diazonium Salts: Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.[4]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion and Future Outlook
This compound is a versatile and valuable intermediate for the synthesis of a wide array of azo dyes with potential applications in various industries. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and professionals to explore the synthesis of novel colorants with tailored properties. The strategic manipulation of the coupling component and reaction conditions can lead to the development of dyes with enhanced performance characteristics, contributing to the advancement of color chemistry.
References
The Architect's Toolkit: A Guide to the Synthesis of Heterocyclic Compounds for Medicinal Chemistry
Foreword: The Ubiquitous Heterocycle in Modern Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique structures underpinning the therapeutic effects of a vast number of pharmaceuticals.[1][2][3][4] Their prevalence in nature and their versatile chemical properties make them privileged scaffolds in the design of novel therapeutic agents.[1][5] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key synthetic strategies for constructing these vital molecular frameworks. We will move beyond simple procedural lists to dissect the "why" behind the "how," offering insights into the selection of synthetic routes and the rationale behind experimental conditions. Our focus is on robust and adaptable methodologies that are central to the modern synthetic chemist's arsenal.
Pillar 1: Foundational Synthetic Strategies
The construction of heterocyclic rings can be approached from several angles, each with its own strengths and applications. The choice of strategy is often dictated by the desired substitution pattern, the complexity of the target molecule, and the availability of starting materials.
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of heterocyclic systems.[6] These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.[6][7]
-
Diels-Alder Reaction ([4+2] Cycloaddition): A cornerstone of organic synthesis, the Diels-Alder reaction is highly effective for creating six-membered rings with excellent stereocontrol.[6] While traditionally used for carbocycles, its application extends to heterocycles by employing heterodienes or heterodienophiles.
-
1,3-Dipolar Cycloaddition: This reaction is a versatile method for constructing five-membered heterocycles.[6][7] It involves the reaction of a 1,3-dipole with a dipolarophile.[6] The choice of dipole and dipolarophile allows for the synthesis of a wide array of heterocycles, including pyrazoles, isoxazoles, and triazoles.[8]
Conceptual Workflow: 1,3-Dipolar Cycloaddition
Caption: General workflow of a 1,3-dipolar cycloaddition reaction.
Multicomponent Reactions (MCRs): The Power of Efficiency
Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.[9][10] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it particularly valuable in drug discovery.[10][11][12]
The strategic sequencing of MCRs with subsequent cyclization reactions provides a powerful method for the rapid synthesis of diverse heterocyclic scaffolds.[11]
Logical Flow: Multicomponent Reaction Strategy
Caption: A streamlined approach to heterocyclic synthesis via MCRs.
Transition-Metal-Catalyzed Cross-Coupling and C-H Activation: Modern Tools for Heterocycle Functionalization
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[13][14][15]
-
Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings are indispensable for the functionalization of pre-formed heterocyclic rings.[16]
-
C-H Activation: The direct functionalization of C-H bonds is an increasingly important strategy that avoids the need for pre-functionalized starting materials, thus improving atom and step economy.[17][18][19][20] Rhodium and palladium catalysts have been extensively used for the C-H activation of heterocycles.[19][21] This approach allows for the introduction of various substituents onto the heterocyclic scaffold in a regioselective manner.[21]
Pillar 2: Synthesis of Key Heterocyclic Scaffolds
The following sections provide detailed protocols and comparative analyses for the synthesis of three of the most important classes of nitrogen-containing heterocycles in medicinal chemistry: pyridines, quinolines, and indoles.
Pyridine Synthesis
The pyridine ring is a fundamental structural motif in numerous pharmaceuticals.[22] Its synthesis has been a subject of intense research, leading to the development of both classical and modern methodologies.
Classical Method: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[22] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[22]
Protocol: Hantzsch Dihydropyridine Synthesis [22]
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol.
-
Reaction Execution: Stir the mixture at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.
-
Oxidation: The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate.
Modern Method: Transition-Metal-Catalyzed Pyridine Synthesis
Modern approaches often utilize transition-metal catalysts to achieve higher efficiency and regioselectivity.[23] For instance, copper-catalyzed [3+3] type condensation reactions of O-acetyl ketoximes and α,β-unsaturated aldehydes provide a modular synthesis of a variety of substituted pyridines under mild conditions.[24]
Protocol: Copper-Catalyzed Synthesis of Substituted Pyridines [24]
-
Reaction Setup: To a mixture of the O-acetyl ketoxime (1 equivalent), the α,β-unsaturated aldehyde (1.2 equivalents), and a copper(I) salt (e.g., 5 mol % CuI) in a suitable solvent, add a secondary ammonium salt (e.g., 10 mol % pyrrolidinium triflate).
-
Reaction Execution: Stir the reaction at a specified temperature until completion, monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction and extract the product. The crude product is then purified by column chromatography.
| Feature | Hantzsch Synthesis | Copper-Catalyzed Synthesis |
| Reactants | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | O-acetyl ketoxime, α,β-unsaturated aldehyde |
| Catalyst | Often self-catalyzed or acid/base promoted | Copper(I) salt and a secondary ammonium salt |
| Conditions | Typically requires heating (reflux) | Generally milder conditions |
| Scope | Good for symmetrically substituted pyridines | Broad scope with good functional group tolerance |
| Key Intermediate | 1,4-Dihydropyridine |
Synthetic Pathways to Pyridines
Caption: Comparison of classical and modern pyridine synthesis routes.
Quinoline Synthesis
The quinoline scaffold is another critical heterocycle in drug development, found in a number of antimalarial and anticancer agents.[25]
Classical Methods: Skraup and Friedländer Syntheses
-
Skraup Synthesis: This reaction produces quinoline from aniline, sulfuric acid, glycerol, and a mild oxidizing agent.[26] The reaction is often harsh and can be violent.[27]
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[26][27] It is generally milder and more versatile than the Skraup synthesis.[27]
Protocol: Skraup Synthesis of Quinoline [27]
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene (as the oxidizing agent), and ferrous sulfate.
-
Reaction Execution: Slowly and with cooling, add concentrated sulfuric acid. Heat the mixture gently in a fume hood. The reaction is highly exothermic. Once the initial vigorous reaction subsides, heat to reflux for several hours.
-
Workup and Isolation: After cooling, pour the mixture into water and make it strongly alkaline with sodium hydroxide solution. Isolate the crude quinoline by steam distillation.
Protocol: Friedländer Synthesis of 2-Methylquinoline [27]
-
Reaction Setup: In an Erlenmeyer flask, dissolve 2-aminobenzaldehyde in acetone.
-
Reaction Execution: Add a 10% aqueous sodium hydroxide solution and swirl the mixture. Allow the mixture to stand at room temperature for several hours, during which the product will crystallize.
-
Workup and Isolation: Collect the crystals by filtration and wash with cold aqueous acetone. Recrystallize the crude product from ethanol.
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Reactants | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | 2-Aminoaryl aldehyde/ketone, α-Methylene compound |
| Catalyst | Strong acid (H₂SO₄) | Acid or base |
| Conditions | Harsh, highly acidic, high temperatures | Generally milder |
| Scope | Primarily for unsubstituted or simply substituted quinolines | Broad scope for a variety of substituted quinolines |
| Yield | Often low to moderate | Generally good to excellent |
Indole Synthesis
The indole nucleus is a prominent feature in a multitude of natural products and pharmaceuticals.
Classical Method: Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis produces the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[28]
Protocol: Fischer Indole Synthesis [28][29]
-
Formation of Phenylhydrazone: The phenylhydrazine and the aldehyde or ketone are first condensed to form the corresponding phenylhydrazone. This is often done in a suitable solvent like ethanol with a catalytic amount of acid.
-
Cyclization: The isolated phenylhydrazone is then treated with a strong acid (e.g., polyphosphoric acid, zinc chloride) and heated to effect the cyclization to the indole. In a one-pot variation, the phenylhydrazine hydrochloride salt can be reacted directly with the carbonyl compound in the presence of the acid catalyst.[29]
-
Workup and Purification: The reaction mixture is cooled, neutralized, and the product is extracted. Purification is typically achieved by chromatography or recrystallization.
Modern Method: Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis is another classical method that has seen modern variations.[30][31] It involves the reaction of an α-halo-ketone with an excess of an arylamine.
Protocol: Modified Bischler Indole Synthesis [30]
-
Reaction Setup: An α-bromoacetophenone derivative is heated with an excess of aniline.
-
Reaction Execution: The reaction is typically carried out at elevated temperatures, and the progress is monitored by TLC.
-
Workup and Isolation: After the reaction is complete, the excess aniline is removed, and the product is isolated and purified.
Pillar 3: Application in Drug Development
The ability to synthesize a wide variety of heterocyclic compounds is crucial for modern drug discovery.[5][12][32] These synthetic methods allow medicinal chemists to:
-
Generate Libraries of Compounds: MCRs and other efficient synthetic strategies enable the rapid creation of large libraries of related compounds for high-throughput screening.[10]
-
Structure-Activity Relationship (SAR) Studies: The functionalization of heterocyclic scaffolds through methods like C-H activation allows for systematic modifications to probe the SAR and optimize the properties of lead compounds.[3]
-
Access to Novel Chemical Space: The development of new synthetic methodologies opens up access to novel heterocyclic scaffolds, which can lead to the discovery of drugs with new mechanisms of action.[12]
Conclusion
The synthesis of heterocyclic compounds is a dynamic and evolving field. While classical methods remain valuable tools, modern strategies such as transition-metal catalysis and multicomponent reactions have greatly expanded the synthetic chemist's toolkit. A deep understanding of the principles behind these methods is essential for the rational design and efficient synthesis of the next generation of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. rroij.com [rroij.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicaljournal.in [chemicaljournal.in]
- 10. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jetir.org [jetir.org]
- 17. Recent advances in transition metal-catalyzed heteroannulative difunctionalization of alkenes via C–H activation for the synthesis of heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Pyridine synthesis [organic-chemistry.org]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 27. benchchem.com [benchchem.com]
- 28. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 29. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. ijisrt.com [ijisrt.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Methyl 4-amino-3-chlorobenzoate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 4-amino-3-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By explaining the causality behind experimental choices, we aim to provide you with the expertise to optimize your reaction yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and straightforward method is the Fischer-Speier esterification of 4-amino-3-chlorobenzoic acid.[1] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol.[2][3] The use of thionyl chloride (SOCl₂) in methanol or ethanol is also a well-documented and effective variation of this method.[4][5]
Q2: What are the key reagents involved and what are their functions?
The successful synthesis relies on a few key components, each with a specific role.
| Reagent | Chemical Name | Role in Synthesis | Rationale / Key Insight |
| Starting Material | 4-Amino-3-chlorobenzoic acid | The carboxylic acid backbone | The primary reactant that will be esterified. |
| Alcohol/Solvent | Methanol (CH₃OH) | Reactant and Solvent | Acts as the source of the methyl group for the ester and serves as the reaction medium. Using it in large excess is critical.[3] |
| Catalyst | Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) | Acid Catalyst | Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[1] |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Base | Used during the work-up phase to neutralize the excess acid catalyst and any unreacted carboxylic acid, facilitating product isolation.[4][6] |
| Extraction Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Solvent | Used to extract the synthesized ester from the aqueous work-up solution.[5][7] |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Dehydrating Agent | Removes residual water from the organic extract before solvent evaporation.[5][7] |
Q3: Why is the amino group on the aromatic ring a critical factor in this reaction?
The basic amino (-NH₂) group significantly impacts the reaction by interfering with the acid catalyst.[8] It readily becomes protonated by the strong acid (e.g., H₂SO₄) to form an ammonium salt (-NH₃⁺). This consumption of the acid means that a purely "catalytic" amount is insufficient. Instead, a stoichiometric amount (or even a slight excess) of acid is required to ensure enough is available to protonate the carboxylic acid's carbonyl group, which is the essential activation step for the esterification to proceed.[8]
Q4: What are the key physical and chemical properties of this compound?
Understanding the properties of the target compound is crucial for its isolation and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClNO₂ | [9][10] |
| Molecular Weight | 185.61 g/mol | [9][10] |
| Appearance | Light yellow to orange powder or crystals | [9] |
| Purity | >97.0% (GC) is commercially available | [9] |
| CAS Number | 84228-44-4 | [9][11] |
Section 2: Troubleshooting Guide for Low Yield and Impurities
Low yield is the most common challenge in this synthesis. This guide provides a systematic approach to diagnosing and resolving the underlying issues.
Problem: The reaction yield is significantly lower than expected.
This is often the result of an incomplete reaction, suboptimal conditions, or loss of product during the work-up process.
Workflow for Troubleshooting Low Yield
Caption: A decision tree for diagnosing causes of low yield.
Q5: My reaction seems to stall, and I recover a lot of starting material. Why?
This is a classic symptom of two primary issues:
-
Unfavorable Equilibrium: Fischer esterification is a reversible reaction.[8] According to Le Châtelier's principle, the equilibrium can be shifted toward the product by increasing the concentration of a reactant.
-
Solution: Use a large excess of methanol, which acts as both the reactant and the solvent.[3][8] This drives the reaction forward and maximizes the conversion of the carboxylic acid to the ester. Ensure the reaction is refluxed for an adequate amount of time (typically 3-12 hours) to reach equilibrium.[2][4][5]
-
-
Insufficient Catalyst Activity: As discussed in Q3, the amino group neutralizes the acid catalyst.[8] If you use only a small, catalytic amount of acid, most of it will be protonating the amine, leaving little to activate the carboxylic acid.
-
Solution: Ensure you are using a stoichiometric amount of the strong acid catalyst (at least 1.0 equivalent relative to the 4-amino-3-chlorobenzoic acid).[8]
-
Q6: I believe the reaction went to completion, but my isolated yield is still poor. Where could I be losing my product?
Product loss frequently occurs during the work-up phase.
-
Ester Hydrolysis: Esters can be hydrolyzed back to carboxylic acids under either acidic or basic conditions. During neutralization, adding a strong base or adding base too quickly can create localized areas of high pH, which can hydrolyze your newly formed ester.
-
Inefficient Extraction: this compound has some solubility in water. A single extraction may not be sufficient to recover all of the product from the aqueous layer.
-
Solution: Perform multiple extractions (at least three) with a suitable organic solvent like ethyl acetate.[5] Combine the organic layers to maximize the recovery of the product.
-
Problem: The final product is discolored or appears oily.
Purity issues often manifest as a discolored (e.g., brown or dark yellow) solid, an oil that won't crystallize, or a solid with a wide, depressed melting point.
Q7: How can I remove the color from my final product?
Colored impurities often stem from side reactions or contaminants in the starting materials.
-
Solution 1: Recrystallization. This is the most effective method for purification. A common solvent system is a mixture of ethanol and water.[4] Dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly will form pure crystals, leaving impurities behind in the mother liquor.[12]
-
Solution 2: Activated Charcoal. If the solution is still colored after dissolving for recrystallization, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.[12]
Q8: My product is an oil and will not crystallize. What should I do?
This typically indicates the presence of significant impurities that are disrupting the crystal lattice formation.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure product, if available.[12]
-
Solution 2: Column Chromatography. If recrystallization fails, the impurities may need to be removed by silica gel column chromatography. The basic amino group can cause the product to streak on the acidic silica gel. To counter this, add a small amount (~0.5-1%) of triethylamine to the mobile phase (e.g., a hexane/ethyl acetate mixture) to improve the separation.[12]
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis via Thionyl Chloride
This method is highly effective and often provides good yields. Thionyl chloride reacts with methanol to generate HCl in situ, which then acts as the catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-chlorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).
-
Reagent Addition: Cool the suspension in an ice bath to 0°C. Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise to the stirred suspension over 15-20 minutes. Maintain the temperature below 10°C during the addition.[4][5]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 3-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Solvent Removal): Allow the mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Neutralization: Carefully pour the residue into a beaker of ice water. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the solution is ~8.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction).[5]
-
Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude solid by recrystallization as described in Protocol 2.
Protocol 2: Purification by Recrystallization
This protocol is a standard method for purifying the crude product.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization.[12]
-
Crystallization: To the hot, clear filtrate, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Visualizing the Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification process.
Caption: Mechanism of Fischer-Speier Esterification.
References
- 1. Solved Experiment description: 4-amino-benzoic acid | Chegg.com [chegg.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 3-amino-4-chlorobenzoate CAS#: 40872-87-5 [amp.chemicalbook.com]
- 6. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 84228-44-4 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Methyl 4-amino-3-chlorobenzoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude Methyl 4-amino-3-chlorobenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary synthesis route involves the esterification of 4-amino-3-chlorobenzoic acid with methanol, a reaction that can lead to several impurities. The purification process, therefore, is not merely a matter of following a set of instructions but requires a nuanced understanding of the compound's chemical properties and the nature of the potential impurities.
This guide will walk you through the common purification techniques, offering insights into the underlying principles and providing detailed protocols to help you achieve the desired purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most prevalent impurities in crude this compound typically arise from the esterification of 4-amino-3-chlorobenzoic acid. These include:
-
Unreacted Starting Material: The presence of 4-amino-3-chlorobenzoic acid is a common impurity if the esterification reaction does not go to completion.
-
Hydrolysis Product: The methyl ester can hydrolyze back to 4-amino-3-chlorobenzoic acid if exposed to water, especially under acidic or basic conditions.[1]
-
Side-Reaction Byproducts: Although less common when an excess of methanol is used, N-acylation can occur where the amino group of one molecule attacks the activated carbonyl group of another, leading to dimeric impurities.[2]
-
Residual Solvents and Reagents: Traces of methanol, acid catalyst (like sulfuric acid), and any solvents used in the workup may be present.
Q2: My final product is colored (yellow or brown). How can I remove the color?
A colored product often indicates the presence of trace impurities or oxidation products. Here are two effective strategies for decolorization:
-
Activated Charcoal Treatment during Recrystallization: Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution of your crude product before the filtration step of recrystallization. The charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal as it can also adsorb some of your desired product, leading to a lower yield.
-
Column Chromatography: If the color is persistent, flash column chromatography is highly effective at separating colored impurities from your product.[3]
Q3: I'm seeing significant tailing of my product spot on the TLC plate during analysis. What could be the cause and how do I fix it?
Peak tailing is a common issue when analyzing basic compounds like this compound on silica gel.[4] This is due to the interaction between the basic amino group and the acidic silanol groups on the silica surface.[4] To mitigate this:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your mobile phase.[5] The triethylamine will compete with your compound for the acidic sites on the silica gel, leading to a more symmetrical spot.
-
Alternative Stationary Phase: Consider using an amine-functionalized silica gel column for preparative chromatography.[5]
Troubleshooting Purification Workflows
This section provides a decision-making framework and detailed protocols for the most common purification techniques for this compound.
Purification Strategy Decision Tree
Caption: A decision tree to guide the selection of the appropriate purification technique.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
Recrystallization is an effective method for purifying compounds that are solid at room temperature, provided a suitable solvent can be found. For this compound, a mixed solvent system of ethanol and water can be effective.
Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble (ethanol). A solvent in which the compound is poorly soluble (water) is then added until the solution becomes cloudy, indicating the point of saturation. Upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be performed quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear filtrate, add water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is coming out of solution above its melting point. | Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow it to cool more slowly. |
| No Crystals Form | The solution is not sufficiently saturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If that fails, gently heat the solution to evaporate some solvent and then allow it to cool again. |
| Low Recovery | Too much solvent was used, or the crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the crystals with a minimal amount of ice-cold solvent. |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. It is particularly useful when dealing with significant amounts of impurities or when recrystallization is ineffective.
Principle: The crude mixture is loaded onto a column of silica gel (the stationary phase) and a solvent (the mobile phase) is passed through the column. Compounds in the mixture will travel down the column at different rates depending on their polarity and their affinity for the stationary and mobile phases, thus allowing for their separation.
Step-by-Step Methodology:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Eluent Modifier: If tailing is observed on the TLC, add 0.5-1% triethylamine to the mobile phase.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial low-polarity mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Dry Loading (Recommended for better separation): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[5]
-
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent to elute the compounds.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | The polarity of the mobile phase is too high or too low. | Optimize the mobile phase composition using TLC. A good separation on TLC will generally translate to a good separation on the column. |
| Compound Streaking | The compound is interacting too strongly with the silica gel. | Add a small amount of triethylamine (0.5-1%) to the mobile phase to reduce tailing.[5] |
| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
Protocol 3: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. It is particularly useful for removing acidic impurities, such as unreacted 4-amino-3-chlorobenzoic acid, from the desired ester product.
Principle: The crude product is dissolved in an organic solvent. Washing this solution with an aqueous base will deprotonate the acidic impurity (4-amino-3-chlorobenzoic acid), making it a water-soluble salt that will partition into the aqueous layer. The neutral ester product will remain in the organic layer.
Workflow for Acid-Base Extraction
Caption: A workflow diagram for the purification of this compound using acid-base extraction.
Purity Assessment
After purification, it is essential to assess the purity of your this compound. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and can detect even trace amounts of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and reveal the presence of impurities through unexpected signals.
By understanding the potential impurities and employing the appropriate purification and analytical techniques, researchers can confidently obtain high-purity this compound for their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101353311B - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Chlorination of Methyl 4-Aminobenzoate
Welcome to the technical support center for the chlorination of methyl 4-aminobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. As a Senior Application Scientist, I've compiled this resource to provide not only procedural guidance but also a deeper understanding of the chemical principles at play, ensuring your experiments are both successful and reproducible.
The electrophilic chlorination of methyl 4-aminobenzoate is a crucial step in the synthesis of numerous pharmaceutical intermediates. However, the presence of two activating groups—the amino and the ester moieties—on the aromatic ring introduces a significant potential for side reactions. This guide will address the most common challenges encountered in the laboratory, offering field-proven insights and solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when chlorinating methyl 4-aminobenzoate?
A1: The main side reactions of concern are:
-
Polychlorination: The high activation of the aromatic ring by the amino group can lead to the addition of more than one chlorine atom, resulting in di- and tri-chlorinated products.[1] The desired product is often the mono-chlorinated species, methyl 4-amino-3-chlorobenzoate, or the di-chlorinated methyl 4-amino-3,5-dichlorobenzoate.[2][3][4][5][6]
-
Oxidation of the Amine Group: The amino group is susceptible to oxidation by certain chlorinating agents, which can lead to the formation of colored impurities and byproducts like nitrobenzene derivatives or azobenzenes.[7][8]
-
Hydrolysis of the Ester Group: Under acidic or basic conditions, particularly with heating, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[9]
-
Formation of N-Chloroamines: The reaction can sometimes lead to the formation of N-chloro species, where the chlorine attaches to the nitrogen of the amino group instead of the aromatic ring.[10]
-
Poor Regioselectivity: While the amino group strongly directs chlorination to the ortho and para positions, achieving high selectivity for a single isomer can be challenging, leading to mixtures of ortho- and para-chlorinated products relative to the amino group.[11][12]
Q2: My reaction is producing a significant amount of dichlorinated product. How can I improve the selectivity for mono-chlorination?
A2: Controlling the stoichiometry of the chlorinating agent is paramount. Using a slight excess or a 1:1 molar ratio of the chlorinating agent to the substrate can favor mono-substitution. Additionally, running the reaction at a lower temperature can help to decrease the rate of the second chlorination, which typically has a higher activation energy. Protecting the highly activating amino group, for instance, through acetylation to form methyl 4-acetylaminobenzoate, can moderate its activating effect and improve selectivity.[3]
Q3: My final product is discolored (e.g., yellow, brown, or black). What is the likely cause and how can I prevent it?
A3: Discoloration is often a sign of oxidation of the aniline derivative.[7] This can be caused by overly harsh reaction conditions, the choice of chlorinating agent, or exposure to air (oxygen) during the reaction.[8] To mitigate this, consider using a milder chlorinating agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent air oxidation.
Q4: I'm observing the formation of 4-amino-3-chlorobenzoic acid in my product mixture. What's causing this and how can I avoid it?
A4: The formation of the carboxylic acid is due to the hydrolysis of the methyl ester.[9] This is often promoted by the presence of strong acids or bases and elevated temperatures. If your chlorination procedure uses a strong acid catalyst or generates acidic byproducts (like HCl), minimizing the reaction time and temperature is crucial. For purification, avoid strongly basic or acidic conditions during workup if possible.
II. Troubleshooting Guides
Guide 1: Issue - Poor Regioselectivity (Mixture of ortho and para isomers)
Symptoms:
-
NMR or GC-MS analysis shows a mixture of this compound and methyl 4-amino-2-chlorobenzoate.
-
Difficulty in purifying the desired isomer by crystallization or chromatography.
Root Cause Analysis: The amino group is a powerful ortho, para-director. While the para position is blocked by the ester group, both ortho positions are available for substitution. Steric hindrance from the ester group may not be sufficient to completely prevent ortho-chlorination.
Corrective and Preventive Actions (CAPA):
| Action | Rationale | Experimental Protocol |
| Protect the Amino Group | Acetylation of the amino group reduces its activating strength and increases its steric bulk, favoring chlorination at the less hindered ortho position (which becomes the desired position relative to the original amino group). The protecting group can be removed post-chlorination. | 1. Dissolve methyl 4-aminobenzoate in acetic anhydride. 2. Heat gently to form methyl 4-acetylaminobenzoate. 3. Isolate the protected compound. 4. Proceed with the chlorination reaction. 5. Deprotect by hydrolysis (e.g., with aqueous HCl) to obtain the desired chlorinated product. |
| Use a Bulky Chlorinating Agent | A sterically demanding chlorinating agent will preferentially react at the less hindered aromatic position. | N-Chlorosuccinimide (NCS) can sometimes offer better regioselectivity compared to chlorine gas or sulfuryl chloride. |
| Solvent Effects | The choice of solvent can influence the regioselectivity of the reaction.[11] | Screen different solvents, such as chlorinated hydrocarbons (e.g., dichloromethane), polar aprotic solvents (e.g., acetonitrile), or ionic liquids, to optimize for the desired isomer.[11][12] |
| Catalyst Selection | Lewis acid catalysts can influence the electrophilicity of the chlorinating agent and the regiochemical outcome.[13][14][15] | Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃) or consider organocatalysts which have been shown to direct ortho-chlorination in anilines.[16][17][18] |
Guide 2: Issue - Over-chlorination leading to di- and tri-chlorinated byproducts
Symptoms:
-
Mass spectrometry data indicates the presence of products with masses corresponding to the addition of two or more chlorine atoms (e.g., methyl 4-amino-3,5-dichlorobenzoate).[2][4][5][6]
-
Reduced yield of the desired mono-chlorinated product.
Root Cause Analysis: The product of the first chlorination, this compound, is still an activated aromatic ring and can undergo a second electrophilic substitution.
Corrective and Preventive Actions (CAPA):
| Action | Rationale | Experimental Protocol |
| Control Stoichiometry | Precise control over the amount of chlorinating agent is critical to favor mono-substitution. | 1. Use a high-purity, accurately weighed amount of the chlorinating agent. 2. Add the chlorinating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations. 3. Aim for a 1.0 to 1.1 molar equivalent of the chlorinating agent relative to the starting material. |
| Lower Reaction Temperature | The activation energy for the second chlorination is often higher than the first. Lowering the temperature will disproportionately slow the rate of the second reaction. | 1. Cool the reaction vessel in an ice bath (0 °C) or a dry ice/acetone bath for even lower temperatures. 2. Add the chlorinating agent at the reduced temperature. 3. Allow the reaction to slowly warm to room temperature if necessary, while monitoring the progress by TLC or GC-MS. |
| Monitor Reaction Progress | Closely monitoring the reaction allows it to be quenched once the desired product is formed and before significant over-chlorination occurs. | 1. Take aliquots from the reaction mixture at regular intervals. 2. Analyze the aliquots by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). 3. Quench the reaction (e.g., by adding a reducing agent like sodium bisulfite) as soon as the starting material is consumed and before the concentration of the dichlorinated product becomes significant. |
III. Visualizing Reaction Pathways
Desired Reaction vs. Side Reactions
Caption: Competing reaction pathways in the chlorination of methyl 4-aminobenzoate.
Troubleshooting Workflow for Polychlorination
Caption: A logical workflow for troubleshooting and mitigating polychlorination.
IV. References
-
Biosynth. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate. Retrieved from --INVALID-LINK--
-
TSI Journals. (n.d.). Modelization of Reaction Mechanism of Chlorination of Anilin. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Synthesis routes of 4-Amino-3-chlorobenzoic acid. Retrieved from --INVALID-LINK--
-
Gassman, P. G., & Campbell, G. A. (1971). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society, 93(10), 2567–2569. --INVALID-LINK--
-
ResearchGate. (2016). Energy profiles of the reaction of chlorination of aniline in gas phase. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. Retrieved from --INVALID-LINK--
-
Ju, Y., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744–748. --INVALID-LINK--
-
ACS Publications. (1971). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from --INVALID-LINK--
-
ACS Green Chemistry Institute. (n.d.). Chlorination. Retrieved from --INVALID-LINK--
-
ScienceMadness.org. (2012). Chlorination of an aromatic ring. Retrieved from --INVALID-LINK--
-
University at Albany. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Reactions of Aromatic Compounds. Retrieved from --INVALID-LINK--
-
ChemBK. (2024). 4-Amino-3,5-dichlorobenzoic acid methyl ester. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A one‐step replacement of aromatic amino groups by chlorine or bromine. Retrieved from --INVALID-LINK--
-
PubMed. (2022). Formation of chlorinated halobenzoquinones during chlorination of free aromatic amino acids. Retrieved from --INVALID-LINK--
-
CAMEO Chemicals - NOAA. (n.d.). Amines, Aromatic. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3754034A - Process for the nuclear chlorination of aromatic amines in the para position. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Chloramines. Retrieved from --INVALID-LINK--
-
Synblock. (n.d.). CAS 41727-48-4 | Methyl 4-amino-3,5-dichlorobenzoate. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Regioselective para-chlorination of activated aromatic compounds. Retrieved from --INVALID-LINK--
-
ScienceMadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from --INVALID-LINK--
-
YouTube. (2021). Chlorination Aromatic Substitution Overview. Retrieved from --INVALID-LINK--
-
JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate (C8H7Cl2NO2). Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
OUCI. (n.d.). Formation of chlorinated halobenzoquinones during chlorination of free aromatic amino acids. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 3-Amino-4-chlorobenzoate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl 4-aminobenzoate CAS#: 619-45-4. Retrieved from --INVALID-LINK--
-
PubMed. (2018). Oxidation of cyanobacterial neurotoxin beta-N-methylamino-L-alanine (BMAA) with chlorine, permanganate, ozone, hydrogen peroxide and hydroxyl radical. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). Methyl 4-aminobenzoate 619-45-4 wiki. Retrieved from --INVALID-LINK--
References
- 1. Chlorination - Wordpress [reagents.acsgcipr.org]
- 2. Methyl 4-amino-3,5-dichlorobenzoate | 41727-48-4 | RBA72748 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. CAS 41727-48-4 | Methyl 4-amino-3,5-dichlorobenzoate - Synblock [synblock.com]
- 6. PubChemLite - Methyl 4-amino-3,5-dichlorobenzoate (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 7. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. US3754034A - Process for the nuclear chlorination of aromatic amines in the para position - Google Patents [patents.google.com]
- 9. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]
- 10. Chloramines - Wikipedia [en.wikipedia.org]
- 11. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. crab.rutgers.edu [crab.rutgers.edu]
- 16. search.library.albany.edu [search.library.albany.edu]
- 17. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. | Semantic Scholar [semanticscholar.org]
- 18. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
Technical Support Center: Overcoming Low Reactivity of Methyl 4-amino-3-chlorobenzoate in Cross-Coupling Reactions
Welcome to the technical support center for navigating the challenges associated with Methyl 4-amino-3-chlorobenzoate in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter reactivity issues with this specific substrate. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these synthetic hurdles.
The Challenge: Understanding the Low Reactivity
This compound is a valuable building block, but its structure presents a distinct challenge in palladium-catalyzed cross-coupling reactions. The molecule's reactivity is hampered by two key electronic factors:
-
Electron-Donating Amino Group: The amino (-NH₂) group at the 4-position is strongly electron-donating. This increases the electron density on the aromatic ring, making the crucial oxidative addition step of the catalytic cycle more difficult.[1][2]
-
Strong Carbon-Chlorine Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, which is more difficult for the palladium catalyst to break.[1][2][3][4]
The combination of these features renders this compound a "deactivated" or "unreactive" aryl chloride, often leading to low yields, slow reaction times, or complete reaction failure with standard cross-coupling conditions.[1][2][3][5]
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during your experiments.
Issue 1: My Suzuki-Miyaura reaction is not proceeding or giving very low yields.
Potential Cause: The catalyst system is not active enough to facilitate the oxidative addition of the deactivated aryl chloride. Traditional catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[1][2]
Recommended Solutions:
-
Ligand Selection is Critical: The key to success lies in using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][2][5][6] These ligands stabilize the palladium center and promote the challenging oxidative addition step.
-
Bulky Monophosphine Ligands: Ligands from the Buchwald group, such as SPhos, XPhos, and RuPhos, are excellent choices. They create a sterically hindered environment around the palladium, which facilitates the reductive elimination step and can improve catalyst longevity.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, like IPr and IMes, are strong sigma-donors that form very stable and active palladium complexes capable of activating aryl chlorides.[5]
-
-
Choice of Palladium Pre-catalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) species in situ with the appropriate ligand, using pre-formed palladium pre-catalysts can lead to more consistent results. Palladacycles, in particular, have shown high activity for coupling deactivated aryl chlorides.[3][7]
-
Base and Solvent Optimization:
-
Base: A strong base is often required. K₃PO₄ or Cs₂CO₃ are generally more effective than weaker bases like Na₂CO₃ for these challenging couplings.
-
Solvent: A polar aprotic solvent system, often with a small amount of water, is typically used. Common choices include dioxane/water, toluene/water, or THF/water mixtures. The water can play a crucial role in the transmetalation step.[6]
-
Optimized Protocol for Suzuki-Miyaura Coupling:
Here is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., [Pd(IPr*OMe)(cin)(Cl)], 1-2 mol%)[6]
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Degassed Solvent (e.g., Dioxane/Water 10:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium pre-catalyst and the degassed solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: My Buchwald-Hartwig amination reaction is sluggish and incomplete.
Potential Cause: Similar to the Suzuki coupling, the catalyst system is likely not active enough for this challenging substrate. The choice of ligand and base is paramount for a successful Buchwald-Hartwig amination.[8][9]
Recommended Solutions:
-
Advanced Ligand Systems: For the amination of this deactivated aryl chloride, highly active ligands are necessary. The Buchwald group has developed several generations of ligands specifically for this purpose. Josiphos-type ligands and bulky biaryl phosphine ligands are often effective.
-
Strong, Non-Nucleophilic Base: A strong, sterically hindered base is crucial to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[10]
-
Palladium Source: Pre-catalysts such as those developed by Buchwald (e.g., G3 or G4 pre-catalysts) are highly recommended for their efficiency and ease of use.[11]
Optimized Protocol for Buchwald-Hartwig Amination:
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.2 eq)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the base, and the amine to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by this compound.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Issue 3: I am observing significant amounts of hydrodechlorination (loss of chlorine).
Potential Cause: Hydrodechlorination is a common side reaction, especially with electron-rich aryl chlorides. It can be promoted by certain catalyst systems, the presence of water or other protic sources, or elevated temperatures. The mechanism can involve β-hydride elimination from a palladium-alkoxide or -amide intermediate, followed by reductive elimination.[8]
Recommended Solutions:
-
Ligand Choice: Use ligands that favor reductive elimination of the desired product over competing side reactions. Bulky biarylphosphine ligands can often suppress hydrodechlorination.
-
Base Selection: In some cases, a weaker base like K₂CO₃ or Cs₂CO₃ may reduce the extent of this side reaction, although it might also slow down the desired coupling.[11]
-
Anhydrous Conditions: For Buchwald-Hartwig aminations, ensure strictly anhydrous conditions to minimize potential proton sources.
-
Temperature Control: Avoid excessively high temperatures, as this can promote decomposition pathways leading to hydrodechlorination.
Issue 4: My Sonogashira coupling is failing.
Potential Cause: The traditional Sonogashira coupling conditions, which often use a copper co-catalyst, can be problematic for substrates with a free amino group due to the formation of undesired copper-acetylide complexes and homocoupling of the alkyne (Glaser coupling).[12][13]
Recommended Solutions:
-
Copper-Free Conditions: Employing a copper-free Sonogashira protocol is highly recommended for this substrate.[14] This approach relies on a palladium catalyst and a suitable base.
-
Catalyst and Ligand: A highly active palladium catalyst is still required. Systems like Pd(PPh₃)₂Cl₂ with a bulky phosphine ligand or specialized pre-catalysts can be effective.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used as both the base and often as the solvent.
Optimized Protocol for Copper-Free Sonogashira Coupling:
This is a general protocol for a copper-free Sonogashira reaction.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Amine base (e.g., TEA or DIPEA, can be used as solvent)
-
Co-solvent (optional, e.g., THF or DMF)
Procedure:
-
To a reaction vessel, add this compound and the palladium catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the degassed amine base (and co-solvent if used), followed by the terminal alkyne.
-
Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the amine salt.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Comparison of Recommended Conditions
| Reaction Type | Recommended Catalyst System | Recommended Base | Typical Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd pre-catalyst with bulky phosphine (e.g., SPhos) or NHC ligand (e.g., IPr) | K₃PO₄, Cs₂CO₃ | 80 - 110 | The presence of water in the solvent system is often beneficial. |
| Buchwald-Hartwig | Pd pre-catalyst (e.g., RuPhos Pd G3) | NaOtBu, LHMDS | 90 - 120 | Requires strictly anhydrous conditions. |
| Sonogashira | Pd(PPh₃)₂Cl₂ or similar Pd(II) source | TEA, DIPEA | 60 - 100 | Copper-free conditions are strongly recommended. |
Visualization of Key Concepts
Experimental Workflow for a Successful Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Logic Diagram for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to accelerate these reactions? A1: Yes, microwave-assisted synthesis can be a very effective technique to accelerate reactions with deactivated substrates like this compound.[15][16][17][18] The rapid heating provided by microwaves can significantly reduce reaction times and sometimes improve yields by minimizing the formation of thermal degradation byproducts. However, careful optimization of temperature and reaction time is necessary to avoid decomposition.
Q2: Do I need to protect the amino group? A2: While the free amino group contributes to the deactivation of the substrate, it is generally not necessary to protect it if the correct catalyst system is used. Modern, highly active ligands are designed to tolerate free amino groups.[11] Protection might be considered as a last resort if hydrodechlorination or other side reactions involving the amine become problematic.
Q3: Why is my reaction mixture turning black? Is the catalyst dead? A3: The formation of a black precipitate, often palladium black, indicates that some of the Pd(0) catalyst has agglomerated and precipitated out of solution.[4] While this is a form of catalyst deactivation, it doesn't necessarily mean the reaction has completely stopped. Many successful coupling reactions proceed even with the formation of some palladium black. However, if it forms rapidly at the beginning of the reaction and you observe no product formation, it indicates that your catalyst system is not stable under the reaction conditions. A more robust ligand may be required to stabilize the active catalytic species in solution.
Q4: My starting material is poorly soluble in the recommended solvent system. What should I do? A4: Poor solubility can significantly hinder reaction rates.[19] You can try a different solvent system, such as DMF, NMP, or a mixture of toluene and a polar aprotic solvent. Gently increasing the reaction temperature might also improve solubility. In some cases, for Suzuki couplings, adjusting the ratio of the organic solvent to water can help.[19]
Q5: How do I know if my reagents are pure enough? A5: The purity of all reagents is crucial for reproducible results. Impurities in the starting material, coupling partner, or even the solvent can poison the catalyst.[4] It is recommended to use high-purity reagents and anhydrous solvents, especially for moisture-sensitive reactions like the Buchwald-Hartwig amination. If you suspect reagent quality issues, purifying the starting materials or using freshly purchased, high-purity solvents is advisable.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Issues with Methyl 4-amino-3-chlorobenzoate solubility in reaction media
Welcome to the Technical Support Center for Methyl 4-amino-3-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in various reaction media. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments proceed smoothly and efficiently.
Introduction to this compound
This compound is a substituted aromatic compound with the molecular formula C₈H₈ClNO₂.[1][2] It is a solid, appearing as a light yellow to orange powder or crystal.[2] Understanding its solubility is critical for its effective use in organic synthesis, particularly for reaction setup, monitoring, and work-up procedures.
This molecule possesses both a weakly basic amino group and a non-ionizable methyl ester. The interplay of the chloro- and amino-substituents on the benzene ring influences its polarity and, consequently, its solubility in different solvents.
| Property | Value | Source |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | Light yellow to Orange powder to crystal | [2] |
| Predicted XLogP3 | 2.7 | [1] |
| Predicted pKa (amino group) | ~3.5 | N/A |
The pKa of the amino group is estimated based on the pKa of aniline (4.6) and the electron-withdrawing effects of the adjacent chlorine atom and the para-carbomethoxy group. The predicted XLogP3 value of 2.7 suggests that this compound is moderately hydrophobic.[1]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its structure and predicted physicochemical properties, this compound is expected to be:
-
Sparingly soluble in water due to its hydrophobic benzene ring and methyl ester group.
-
Soluble in polar organic solvents such as alcohols (methanol, ethanol), and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3]
-
Moderately soluble in less polar solvents like ethyl acetate and dichloromethane.[3]
-
Its solubility in aqueous solutions is pH-dependent .
Q2: How does pH affect the solubility of this compound in aqueous solutions?
The amino group on the benzene ring is weakly basic.
-
In acidic solutions (pH < ~3.5) , the amino group will be protonated to form a hydrochloride salt. This salt is expected to be significantly more soluble in water than the free base.
-
In neutral or basic solutions (pH > ~3.5) , the compound will exist as the free base, which has lower aqueous solubility.
Q3: What is the predicted XLogP3 value and what does it indicate about the compound's solubility?
The predicted XLogP3 value for this compound is 2.7.[1] This value is a measure of its lipophilicity (hydrophobicity). A positive logP value indicates that the compound is more soluble in octanol than in water, suggesting a preference for non-polar or organic environments. This is consistent with its expected limited solubility in water and better solubility in organic solvents.
Q4: Are there any known safety concerns when handling this compound?
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is harmful if swallowed.[1] It may also cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide: Solubility Issues in Reaction Media
This section addresses specific problems you may encounter with the solubility of this compound during your experiments.
Issue 1: The compound is not dissolving in the chosen reaction solvent.
Possible Causes:
-
Incorrect Solvent Choice: The polarity of the solvent may not be suitable for dissolving the compound.
-
Insufficient Solvent Volume: The concentration of the compound may be above its solubility limit in the chosen volume of solvent.
-
Low Temperature: The solubility of most solids, including this compound, is lower at cooler temperatures.
-
Insoluble Impurities: The starting material may contain insoluble impurities.
Solutions:
-
Systematic Solvent Screening: If you are unsure which solvent to use, a systematic screening approach is recommended. The following workflow can help you identify a suitable solvent system.
Caption: Workflow for systematic solvent screening.
-
Increase Solvent Volume: Gradually add more of the chosen solvent until the compound dissolves. Be mindful of the desired reaction concentration.
-
Apply Gentle Heating: For many organic solvents, warming the mixture can significantly increase solubility. Use a water bath or heating mantle to gently heat the mixture while stirring. Avoid excessive heat, which could lead to decomposition.
-
Consider a Co-Solvent System: If the compound is only partially soluble in your primary reaction solvent, adding a co-solvent can improve solubility. For example, if your reaction is in toluene and the compound has poor solubility, adding a small amount of a more polar solvent like THF or DMF might be effective.
Issue 2: The compound precipitates out of solution during the reaction.
Possible Causes:
-
Change in Temperature: If the reaction was started at an elevated temperature and has since cooled, the solubility may have decreased.
-
Change in Solvent Composition: If a reactant or product is significantly less polar than the initial solvent, it could decrease the overall polarity of the reaction mixture, causing your compound to precipitate.
-
Formation of an Insoluble Product: The precipitate may not be your starting material but rather a product of the reaction.
Solutions:
-
Maintain Consistent Temperature: If the reaction requires elevated temperatures to maintain solubility, ensure consistent heating throughout the process.
-
Add a Co-solvent: As the reaction progresses, you may need to add a small amount of a co-solvent to maintain the solubility of all components.
-
Analyze the Precipitate: If possible, isolate a small sample of the precipitate and analyze it (e.g., by TLC or melting point) to determine if it is the starting material or a new compound.
Issue 3: Difficulty in extracting the compound during aqueous work-up.
Possible Causes:
-
Incorrect pH of the Aqueous Layer: The solubility of this compound in the aqueous layer is highly dependent on pH.
-
Insufficiently Polar Organic Solvent: The organic solvent used for extraction may not be polar enough to efficiently partition the compound from the aqueous layer.
Solutions:
-
Adjust the pH:
-
To extract the compound into an organic solvent, ensure the aqueous layer is neutral or basic (pH > 7) . This will keep the amino group in its neutral, less water-soluble form.
-
To wash away basic impurities, you can acidify the aqueous layer with a mild acid (e.g., dilute HCl) to protonate your compound and increase its aqueous solubility, leaving less polar impurities in the organic phase. Remember to re-neutralize the aqueous layer before extracting your product.
-
-
Choose an Appropriate Extraction Solvent: Ethyl acetate is a commonly used solvent for extracting compounds of moderate polarity and has been used in the work-up for the synthesis of this compound. Dichloromethane is another suitable option.
Issue 4: The compound "oils out" or forms a precipitate instead of crystals during recrystallization.
Possible Causes:
-
High Concentration of Impurities: Impurities can interfere with the crystal lattice formation.
-
Solution Cooled Too Rapidly: Rapid cooling can lead to the formation of an amorphous precipitate or oil instead of well-defined crystals.
-
Inappropriate Recrystallization Solvent: The chosen solvent may not have the ideal solubility properties for recrystallization (i.e., high solubility at high temperatures and low solubility at low temperatures).
Solutions:
-
Purify Before Recrystallization: If the crude product is very impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help slow the cooling rate. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Optimize the Solvent System:
-
If the compound is too soluble, even at low temperatures, add a "poor" solvent (an anti-solvent) to the solution to induce crystallization.
-
If the compound is not soluble enough in the hot solvent, try a more polar solvent or a solvent mixture.
Caption: Troubleshooting "oiling out" during recrystallization.
-
Experimental Protocol: Determining the Solubility of this compound
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the solvent to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours.
-
Sample Collection: After equilibration, stop the shaker and allow the undissolved solid to settle. Carefully take a sample of the supernatant.
-
Filtration: Immediately filter the sample to remove any suspended solid particles.
-
Analysis: Accurately dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or g/100 mL) based on the measured concentration and the dilution factor.
References
Technical Support Center: A Guide to Interpreting Complex NMR Spectra of Methyl 4-amino-3-chlorobenzoate
Welcome to the technical support center for the analysis of Methyl 4-amino-3-chlorobenzoate and related compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of complex substituted aromatic systems. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and accuracy of your results.
Introduction: The Challenge of Substituted Aromatics
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its NMR spectrum, while seemingly simple at first glance, can present a number of interpretive challenges due to the electronic effects of its substituents and the potential for complex splitting patterns and artifacts. This guide will deconstruct the expected spectrum, anticipate common problems, and provide robust solutions.
Predicted ¹H and ¹³C NMR Spectra of this compound
An experimentally obtained spectrum is the gold standard for analysis. However, in its absence, a predicted spectrum based on established principles of substituent effects provides a strong foundation for interpretation.
¹H NMR (500 MHz, CDCl₃): The aromatic region is of primary interest. The amino (-NH₂) group is a strong electron-donating group, while the chloro (-Cl) and methyl ester (-COOCH₃) groups are electron-withdrawing. These competing effects determine the chemical shifts of the three aromatic protons.
-
H-5: Expected to be the most upfield proton due to the ortho-para directing effect of the strongly donating amino group.
-
H-6: Will be shifted downfield relative to H-5 due to the influence of the adjacent electron-withdrawing ester group.
-
H-2: Will also be downfield due to the deshielding effect of the adjacent ester group.
The splitting pattern will be complex, with ortho and meta couplings.
¹³C NMR (125 MHz, CDCl₃): The chemical shifts of the aromatic carbons are also influenced by the substituents. Carbons attached to electron-donating groups will be shielded (shifted upfield), while those attached to electron-withdrawing groups will be deshielded (shifted downfield).
Below is a table summarizing the predicted chemical shifts.
| ¹H NMR | Predicted δ (ppm) | Splitting Pattern | Coupling Constants (Hz) |
| -OCH₃ | ~3.9 | Singlet (s) | N/A |
| -NH₂ | ~4.5 (broad) | Singlet (s) | N/A |
| H-5 | ~6.8 | Doublet (d) | J ≈ 8.5 |
| H-2 | ~7.7 | Doublet (d) | J ≈ 2.0 |
| H-6 | ~7.8 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 |
| ¹³C NMR | Predicted δ (ppm) |
| -OCH₃ | ~52 |
| C-1 | ~120 |
| C-3 | ~122 |
| C-5 | ~118 |
| C-2 | ~130 |
| C-6 | ~132 |
| C-4 | ~148 |
| C=O | ~166 |
Frequently Asked Questions (FAQs)
Q1: Why is the -NH₂ proton signal a broad singlet?
A1: The protons of the amino group can undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange process occurs on a timescale that is fast compared to the NMR experiment, leading to an averaging of the signal and a loss of coupling information, resulting in a broad singlet. The chemical shift of this peak can also vary with concentration and temperature.
Q2: How can I confirm the identity of the -NH₂ peak?
A2: A simple and effective method is a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The labile -NH₂ protons will exchange with deuterium, and the peak corresponding to the amino group will either disappear or significantly decrease in intensity.
Q3: The aromatic region of my spectrum is more complex than predicted. What could be the cause?
A3: Several factors can lead to a more complex aromatic region:
-
Presence of Rotamers: Restricted rotation around the C-N bond of the amino group can lead to the existence of conformational isomers, or rotamers, which are distinct on the NMR timescale.[1] This can result in a doubling of some or all of the peaks in the spectrum.
-
Solvent Effects: The choice of NMR solvent can influence the chemical shifts of the aromatic protons. Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts compared to chloroform-d₃ due to anisotropic effects.
-
Impurities: The presence of starting materials, byproducts, or residual solvents from the synthesis or purification process can add extra peaks to the spectrum.
Troubleshooting Guide
This section addresses specific problems you may encounter when acquiring and interpreting the NMR spectrum of your this compound product.
Problem 1: Unexpected Peaks in the Spectrum
Scenario: You observe peaks in your ¹H NMR spectrum that do not correspond to the predicted signals for this compound.
Possible Causes and Solutions:
-
Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, hexanes, methanol) are common contaminants.
-
Identification: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities.
-
Solution: Ensure your product is thoroughly dried under high vacuum. If a solvent is particularly stubborn, co-evaporation with a more volatile solvent like dichloromethane can be effective.
-
-
Starting Material: Incomplete reaction may leave residual 4-amino-3-chlorobenzoic acid.
-
Identification: The carboxylic acid proton will appear as a very broad singlet far downfield (typically >10 ppm). The aromatic signals will also be slightly different.
-
Solution: Optimize your reaction conditions (e.g., reaction time, temperature, catalyst loading) to drive the reaction to completion.
-
-
Hydrolysis Product: The methyl ester can hydrolyze back to the carboxylic acid if exposed to water and acid or base.
-
Identification: Similar to the starting material, look for a broad peak above 10 ppm.
-
Solution: Ensure all workup and purification steps are performed under anhydrous conditions where possible.
-
-
Side-Reaction Products: The synthesis of this compound may involve steps where side reactions can occur. For example, if the starting material is generated from a nitration reaction, isomers may be present.
-
Identification: This can be challenging and may require 2D NMR techniques like COSY and HSQC to identify the connectivity of the unknown species.
-
Solution: Re-purify your product using techniques like flash column chromatography or recrystallization.
-
Problem 2: Broad or Distorted Peaks in the Aromatic Region
Scenario: The peaks in the aromatic region of your ¹H NMR spectrum are broad, poorly resolved, or distorted, making it difficult to determine multiplicities and coupling constants.
Possible Causes and Solutions:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks.
-
Solution: Ensure your NMR tube is of good quality and filled to the correct height. Re-shim the spectrometer before acquiring your data. If the problem persists, the sample itself may be the issue.
-
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. A sample that is too dilute will have a poor signal-to-noise ratio.
-
Solution: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent for a standard ¹H NMR spectrum.
-
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant peak broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica gel or celite can sometimes remove the impurities.
-
-
Presence of Rotamers: As mentioned in the FAQs, the presence of slowly interconverting rotamers can lead to broad peaks, especially at temperatures where the rate of exchange is comparable to the NMR timescale.
-
Solution: Acquire the spectrum at a higher temperature. This will increase the rate of bond rotation, and if rotamers are present, the corresponding peaks should coalesce into sharper, averaged signals.
-
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
-
Weighing the Sample: Accurately weigh 5-10 mg of your purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use a pipette to transfer the solution back and forth to aid dissolution.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
Protocol 2: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing of the D₂O with the sample solution.
-
Re-acquire Spectrum: Place the NMR tube back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The peak corresponding to the -NH₂ protons should have disappeared or be significantly reduced in the second spectrum.
Visualizing Troubleshooting and Molecular Structure
Troubleshooting Workflow for Unexpected NMR Peaks
Caption: A flowchart for diagnosing the source of unexpected peaks in an NMR spectrum.
Key ¹H-¹H Couplings in this compound
Caption: Diagram illustrating the primary proton-proton couplings in the aromatic ring.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobenzoates
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of aminobenzoates. This resource is designed for researchers, scientists, and drug development professionals who seek to achieve optimal chromatographic performance. Here, we will delve into the root causes of peak tailing and provide systematic, field-proven strategies to restore peak symmetry and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] In an ideal scenario, a chromatographic peak should be symmetrical, known as a Gaussian peak.[3] This distortion can compromise the accuracy of quantification, especially for peaks that are not well-resolved from others.[4]
Peak tailing is quantitatively measured using the USP Tailing Factor (T) or the Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates peak tailing, while a value less than 1 indicates peak fronting.[3] Many analytical methods specify an acceptable limit for the tailing factor, often below 1.5 or 1.2.[5]
Q2: Why are my aminobenzoate peaks, in particular, showing tailing?
A: Aminobenzoates are basic compounds due to the presence of an amine functional group. This makes them particularly susceptible to secondary interactions with the stationary phase in reversed-phase HPLC.[5][6] The primary cause of peak tailing for basic analytes like aminobenzoates is the interaction with residual silanol groups (Si-OH) on the surface of silica-based columns.[7][8]
At mobile phase pH levels above approximately 3, these silanol groups can become ionized (deprotonated) to form negatively charged sites (SiO⁻).[1] The basic amine group of the aminobenzoate can become protonated (positively charged). The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups leads to a secondary retention mechanism, causing some analyte molecules to be retained longer, resulting in a tailing peak.[5][6]
Q3: Can the HPLC system itself cause peak tailing for all my peaks?
A: Yes, if all peaks in your chromatogram are tailing, it often points to a physical or mechanical issue within the HPLC system that occurs before the separation in the column.[4] Potential causes include:
-
Extra-column volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause the sample band to spread.[1][8]
-
Partially blocked column frit: Debris from samples, mobile phase, or pump seals can accumulate on the inlet frit of the column, distorting the flow path.[4]
-
Column void: A void or channel in the packing material at the head of the column can lead to a non-uniform flow of the mobile phase.[3]
-
Improper fittings: Poorly connected tubing and fittings can create dead volume where the sample can diffuse and cause peak distortion.[6]
Systematic Troubleshooting Guide
This guide provides a step-by-step approach to diagnose and resolve peak tailing in your aminobenzoate analysis.
Step 1: Initial Diagnosis - Chemical vs. Mechanical Causes
The first step is to determine if the tailing is specific to your aminobenzoate analytes or a system-wide issue.
-
Observe the chromatogram: Are all peaks tailing, or only the aminobenzoate peaks?
-
If all peaks are tailing: The problem is likely mechanical. Refer to the "System & Column Troubleshooting" section below.
-
If only aminobenzoate (or other basic analyte) peaks are tailing: The issue is likely chemical in nature, related to secondary interactions. Proceed to Step 2.
Step 2: Optimizing the Mobile Phase
Mobile phase composition is a critical factor in controlling the interactions that lead to peak tailing for ionizable compounds.[9]
Protocol 1: Adjusting Mobile Phase pH
The most effective way to mitigate secondary silanol interactions is by controlling the mobile phase pH.[10]
-
Lower the pH: Adjust the mobile phase pH to a value between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%.[10] At this low pH, the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing electrostatic interactions with the protonated aminobenzoate.[5][7]
-
Consider high pH: An alternative approach is to use a high pH mobile phase (e.g., pH > 8), which keeps the aminobenzoate analyte in its neutral, unprotonated form. This also minimizes interactions with silanol groups. However, this requires a pH-stable column, such as a hybrid-silica or polymer-based column, as traditional silica columns can dissolve at high pH.[1][11]
-
Avoid the analyte's pKa: Do not operate at a mobile phase pH close to the pKa of your aminobenzoate, as this can lead to the presence of both ionized and non-ionized forms, resulting in split or tailing peaks.[1][9] A general rule is to work at a pH at least 2 units away from the analyte's pKa.
Protocol 2: Using Mobile Phase Additives
Buffers and other additives can help to improve peak shape.
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can enhance the ionic strength of the mobile phase. This helps to mask the active silanol sites on the stationary phase, reducing secondary interactions.[10][12] Be mindful of buffer solubility in the organic portion of your mobile phase.[10]
-
Use Competing Bases (Use with Caution): Historically, a competing base like triethylamine (TEA) was added to the mobile phase.[13] TEA, being a strong base, preferentially interacts with the active silanol sites, effectively shielding them from the aminobenzoate analyte.[10] However, with modern, high-purity, end-capped columns, the use of TEA is often unnecessary and can sometimes complicate the analysis, especially with mass spectrometry detection.[10]
Step 3: Column Selection and Care
The choice of HPLC column is fundamental to preventing peak tailing for basic compounds.
Choosing the Right Column
-
Use End-Capped Columns: Modern columns are often "end-capped," a process where residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl) to make them inert.[5][14][15] This significantly reduces the sites available for secondary interactions.[10]
-
Select High-Purity Silica (Type B): Use columns packed with high-purity silica, which has a lower concentration of acidic silanol groups and metal contaminants that can also cause tailing.[11][16]
-
Consider Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain of the stationary phase. This feature can help to shield the residual silanol groups and improve the peak shape of basic compounds.[1][17]
Column Maintenance
-
Column Contamination: Over time, strongly retained compounds from the sample matrix can accumulate on the column, leading to active sites that cause tailing.[2] Regularly flush your column with a strong solvent.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and extend its lifetime.[3] If peak shape degrades, replacing the guard column is a simple first step.[3]
System & Column Troubleshooting
If all peaks are tailing, a systematic check of your HPLC system is necessary.
| Issue | Rationale | Recommended Action |
| Extra-Column Dead Volume | Any space in the flow path where the sample can spread out before or after the column will lead to broader, more asymmetrical peaks.[18] | Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected and not leaking.[8][18] |
| Column Contamination/Frit Blockage | Impurities from the sample or mobile phase can block the inlet frit, distorting the flow path and causing tailing for all peaks.[4] | Disconnect the column and flush it in the reverse direction (backflush) to waste. If the problem persists, the column may need to be replaced.[4] |
| Column Void | A void at the head of the column can cause the sample band to spread unevenly.[3] | This is often caused by pressure shocks or operating at an inappropriate pH. The column will likely need to be replaced. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2][6] | Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to tailing.[2] | Reduce the injection volume or the concentration of your sample.[12] |
Visual Troubleshooting Workflow
Below is a DOT script for a Graphviz diagram that outlines the troubleshooting process.
Caption: A flowchart for systematically troubleshooting peak tailing.
Mechanism of Peak Tailing
This diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for aminobenzoates.
Caption: Chemical interactions causing peak tailing of aminobenzoates.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. support.waters.com [support.waters.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. labcompare.com [labcompare.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. hplc.eu [hplc.eu]
- 13. benchchem.com [benchchem.com]
- 14. LC Technical Tip [discover.phenomenex.com]
- 15. shodexhplc.com [shodexhplc.com]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. welch-us.com [welch-us.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Derivatization of Methyl 4-amino-3-chlorobenzoate for GC Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of Methyl 4-amino-3-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the derivatization of this compound. Direct analysis of this compound by GC can be challenging due to the polarity of the primary amine group, which can lead to poor peak shape, low sensitivity, and potential adsorption within the GC system.[1][2] Derivatization is a crucial step to convert the analyte into a more volatile, less polar, and more thermally stable form, ensuring robust and reproducible results.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: The primary amino group (-NH2) in this compound is polar and capable of hydrogen bonding. This leads to several analytical challenges in GC:
-
Poor Peak Shape: The polar amine interacts with active sites (silanol groups) on the surface of the GC inlet liner and column, causing significant peak tailing.[1]
-
Low Volatility: The hydrogen bonding increases the boiling point of the molecule, making it less volatile and difficult to transfer efficiently through the GC system.[3][6]
-
Thermal Instability: At the high temperatures of the GC injector, the compound may degrade, leading to inaccurate quantification.[7]
-
Analyte Adsorption: The active nature of the amine can cause irreversible adsorption to surfaces in the GC system, resulting in poor recovery and low sensitivity.[2][8]
Derivatization masks the active hydrogen of the amine group, replacing it with a non-polar functional group. This process increases volatility and thermal stability while reducing polarity, leading to improved peak symmetry, enhanced sensitivity, and better overall chromatographic performance.[4][7]
Q2: What are the most suitable derivatization methods for this compound?
A2: For a primary aromatic amine like this compound, the two most common and effective derivatization techniques are silylation and acylation .[1][2][9]
-
Silylation: This is a widely used method that replaces the active hydrogen of the amine group with a trimethylsilyl (TMS) group.[1][5] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[3][10] Silylation produces derivatives that are volatile and thermally stable.[5][8]
-
Acylation: This method introduces an acyl group to the amine, significantly reducing its polarity.[9] Perfluoroacylated reagents like Trifluoroacetic anhydride (TFAA) are particularly useful as they form stable and highly volatile derivatives.[11] An added advantage of using fluorinated reagents is the potential for highly sensitive detection using an electron capture detector (ECD).[8][11]
Q3: How do I choose between silylation and acylation?
A3: The choice depends on several factors, including the detector being used, the complexity of the sample matrix, and potential interferences.
| Feature | Silylation (e.g., with MSTFA) | Acylation (e.g., with TFAA) |
| Reactivity | Highly reactive towards amines, hydroxyls, and carboxylic acids.[10][12] | Highly reactive towards amines, alcohols, and phenols.[11] |
| Byproducts | Volatile and generally non-interfering.[8] | Can form acidic byproducts that may need to be removed or neutralized to protect the GC column.[8][13] |
| Detector Compatibility | Excellent for Flame Ionization Detection (FID) and Mass Spectrometry (MS).[8] | Excellent for FID and MS. The resulting halogenated derivative is ideal for high-sensitivity analysis with an Electron Capture Detector (ECD).[11] |
| Derivative Stability | TMS derivatives can be sensitive to moisture and may hydrolyze.[3][5] | Acyl derivatives are generally very stable.[11] |
| Reaction Conditions | Typically requires heating (e.g., 60-80°C) for a short period (15-30 minutes).[3] | Often requires heating (e.g., 50-70°C) and may benefit from the addition of a catalyst or acid scavenger.[11] |
For general-purpose GC-MS or GC-FID analysis, silylation with MSTFA is an excellent starting point due to its high reactivity and the formation of clean byproducts. If trace-level analysis is required and an ECD is available, acylation with TFAA is a superior choice.
Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization and analysis of this compound.
Problem 1: Poor Peak Shape (Tailing)
-
Symptom: The chromatographic peak for the derivatized analyte is asymmetrical with a pronounced "tail" to the right.
-
Potential Causes & Solutions:
-
Incomplete Derivatization: Residual underivatized this compound will interact strongly with active sites in the GC system.[1]
-
Active Sites in the GC System: Even with complete derivatization, active sites in the injector liner or at the head of the column can cause peak tailing.
-
Moisture in the Sample or Reagents: Water can hydrolyze silylating reagents and their derivatives, leading to the presence of the polar, underivatized analyte.[3][8]
-
Problem 2: Low or No Analyte Response
-
Symptom: The peak for the derivatized analyte is very small or completely absent.
-
Potential Causes & Solutions:
-
Incomplete Reaction: The derivatization reaction may not have gone to completion.
-
Solution: As with peak tailing, optimize the reaction conditions (temperature, time, reagent concentration).[3] Consider adding a catalyst. For silylation, a small amount of trimethylchlorosilane (TMCS) can enhance reactivity.[3][8] For acylation, a base like pyridine or triethylamine (TEA) can act as a catalyst and acid scavenger.[11]
-
-
Analyte Degradation: The derivatization conditions (e.g., excessively high temperature) or the GC inlet temperature might be causing the analyte or its derivative to degrade.
-
Solution: Try milder reaction conditions. Lower the GC injector temperature.
-
-
Improper Sample pH (for Acylation): The efficiency of acylation can be pH-dependent.
-
Solution: The addition of a base (acid scavenger) like pyridine or TEA is often necessary to drive the reaction to completion.[11]
-
-
Problem 3: Extraneous Peaks in the Chromatogram
-
Symptom: The chromatogram shows multiple unexpected peaks.
-
Potential Causes & Solutions:
-
Contamination: Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as extra peaks.[1]
-
Side Reactions/Byproducts: The derivatization reaction may be producing unwanted byproducts.
-
Solution: Adjusting the reaction conditions (e.g., using a milder temperature) may help minimize side reactions.[1] Ensure the correct stoichiometry of reagents.
-
-
Excess Derivatizing Reagent: The peak for the unreacted derivatizing agent and its byproducts may be visible in the chromatogram.
-
Solution: This is common. Identify these peaks by running a reagent blank. If they interfere with the analyte peak, you may need to adjust the chromatography or implement a post-derivatization cleanup step, though this is often not necessary as these peaks are typically volatile and elute early in the chromatogram.[1]
-
-
Experimental Protocols
Protocol 1: Silylation with MSTFA
This protocol is recommended for general GC-MS or GC-FID analysis. MSTFA is a powerful silylating agent that reacts readily with primary amines.[10][16]
Workflow Diagram: Silylation of this compound
Caption: Silylation workflow for this compound using MSTFA.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Add 1 mL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane). Pyridine can act as a catalyst and is an excellent choice.
-
-
Derivatization Reaction:
-
Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For sterically hindered or less reactive amines, using MSTFA with 1% Trimethylchlorosilane (TMCS) can improve reaction efficiency.[3][8]
-
Immediately cap the vial tightly to prevent moisture contamination.
-
Vortex the mixture for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 30 minutes. Reaction time and temperature may require optimization.[3]
-
-
Analysis:
-
After cooling the vial to room temperature, the sample is ready for injection.
-
Inject 1 µL of the derivatized solution into the GC-MS or GC-FID system.
-
Protocol 2: Acylation with TFAA
This protocol is ideal for creating a stable, volatile derivative suitable for high-sensitivity detection with an ECD.
Reaction Diagram: Acylation of this compound
Caption: Acylation reaction of the analyte with TFAA, catalyzed by pyridine.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 0.5 mL of a suitable solvent like ethyl acetate or toluene in a 2 mL autosampler vial.
-
-
Derivatization Reaction:
-
Add 50 µL of pyridine (to act as a catalyst and acid scavenger).[11]
-
Add 50 µL of Trifluoroacetic anhydride (TFAA). Caution: TFAA is highly reactive and corrosive. Handle with appropriate personal protective equipment in a fume hood.[11]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 20 minutes.
-
-
Post-Reaction Workup (Optional but Recommended):
-
Cool the mixture to room temperature.
-
To remove excess reagent and acidic byproducts, add 1 mL of a 5% aqueous sodium bicarbonate solution.
-
Vortex for 1 minute, then allow the layers to separate.
-
-
Analysis:
-
Carefully transfer an aliquot of the upper organic layer to a clean autosampler vial for injection.
-
Inject 1 µL into the GC system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. chromtech.com [chromtech.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. shopshimadzu.com [shopshimadzu.com]
- 16. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
Technical Support Center: Managing Thermal Instability of Methyl 4-amino-3-chlorobenzoate
Introduction: Understanding the Challenge
Methyl 4-amino-3-chlorobenzoate is a vital intermediate in pharmaceutical synthesis and various chemical industries.[1][2] Structurally, it is a substituted aromatic amine, a class of compounds known for potential thermal and chemical instability.[3] Elevated temperatures during synthesis, purification, or storage can initiate degradation, leading to impurity formation, reduced yield, and compromised final product quality.[4][5] This guide provides a comprehensive, question-and-answer-based resource for researchers and drug development professionals to anticipate, troubleshoot, and manage the thermal instability of this compound.
Troubleshooting Guide: Experiment-Specific Issues
This section addresses specific problems you might encounter during experimental work.
Q1: During my reaction workup, I'm heating the solution to distill off a solvent. My final product purity is lower than expected, with a new peak appearing in the HPLC. What's happening?
A: You are likely observing thermally induced degradation. Heating aromatic amines, even at temperatures considered moderate for distillation, can be sufficient to initiate decomposition pathways.[3] The new, often more polar, peak in your reverse-phase HPLC is likely a degradation product.
-
Causality: The combination of heat and residual reaction components (e.g., acid, base, or metal catalysts) can accelerate the degradation of this compound. Aromatic amines can be susceptible to oxidation and polymerization, processes that are significantly accelerated by heat.[1]
-
Troubleshooting Steps:
-
Lower the Temperature: Switch to vacuum distillation to lower the solvent's boiling point.
-
Quench and Neutralize: Ensure your reaction is fully quenched and the pH is neutralized before initiating any heating steps.
-
Analyze the Impurity: Use a technique like HPLC-MS to get the mass of the impurity peak. This can help identify the degradation product and elucidate the decomposition pathway.[6][7]
-
Q2: I performed a Differential Scanning Calorimetry (DSC) analysis on my batch of this compound and saw a broad melting endotherm followed by an immediate exotherm. What does this indicate?
A: This thermal profile is a classic indicator of a substance decomposing immediately after melting.[8] The endotherm represents the energy required for melting, and the subsequent exotherm indicates that the molten, less-stable state is undergoing a rapid, energy-releasing decomposition reaction.
-
Expert Insight: This behavior is a significant safety concern.[5] An exothermic decomposition can lead to a runaway reaction if the material is heated in bulk, potentially causing over-pressurization of a vessel.
-
Recommended Action:
-
Thermogravimetric Analysis (TGA): Run a simultaneous TGA/DSC analysis.[9][10] TGA will show the mass loss associated with the exotherm, confirming decomposition.
-
Purity Assessment: Impurities can lower the melting point and decomposition temperature.[11][12] DSC can be used to estimate purity by analyzing the shape of the melting peak, but this is only reliable if the material does not decompose during melting.[12] Given the observed exotherm, alternative purity methods like quantitative HPLC or qNMR are more appropriate.
-
Q3: The color of my stored this compound powder has changed from a light yellow to a darker orange/brown. Is this a sign of degradation?
A: Yes, a color change is a strong visual indicator of degradation. Aromatic amines are notoriously susceptible to aerial oxidation, a process often accelerated by light and ambient heat, leading to the formation of highly colored polymeric impurities.[13][14]
-
Mechanism: The primary amino group (-NH2) is an electron-donating group that activates the aromatic ring, making it susceptible to oxidation. The initial oxidation products can then polymerize, forming complex, conjugated systems that absorb visible light, resulting in the observed color.
-
Preventative Measures:
Frequently Asked Questions (FAQs)
This section covers broader topics related to handling and stability.
Q4: What are the ideal storage conditions for this compound to ensure long-term stability?
A: Based on the chemical nature of aromatic amines and best practices for pharmaceutical intermediates, the following conditions are recommended.[1][15]
| Condition | Recommendation | Rationale |
| Temperature | Room Temperature or below.[17] | Reduces the rate of potential solid-state decomposition reactions. Avoids thermal cycling.[15] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Minimizes exposure to atmospheric oxygen, preventing oxidative degradation. |
| Light | Protect from light. Store in amber or opaque containers. | Prevents photolytic degradation pathways. |
| Container | Tightly sealed, in a dry place.[18] | Prevents moisture absorption, which can facilitate hydrolytic degradation of the ester group. |
Q5: I need to make a stock solution for my experiments. Which solvent should I use, and how should I store the solution?
A: Solvent choice is critical. While soluble in many organic solvents, the stability in solution can vary.
-
Recommended Solvents: For short-term use, anhydrous aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are suitable. Dimethyl sulfoxide (DMSO) is also common but should be of high purity and anhydrous.
-
Solvents to Avoid for Long-Term Storage: Protic solvents like methanol or ethanol can slowly cause transesterification or hydrolysis. Aqueous solutions should be avoided unless used immediately, as hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.
-
Solution Storage: Prepare solutions fresh whenever possible. If storage is necessary, store in tightly sealed vials at -20°C or below, protected from light.[15] Before use, allow the solution to warm completely to room temperature to prevent condensation from introducing water.
Q6: What are the primary chemical moieties responsible for the thermal instability of this molecule?
A: The instability arises from the interplay of its functional groups on the aromatic ring.
-
Primary Aromatic Amine (-NH2): This is the most reactive site. It is susceptible to oxidation, which can lead to dimerization and polymerization. It also makes the molecule basic and reactive toward acids.
-
Ester Group (-COOCH3): While more stable than the amine, the methyl ester can undergo hydrolysis to the carboxylic acid, especially in the presence of moisture and acid/base catalysts at elevated temperatures.
-
Chlorine Atom (-Cl): As an electron-withdrawing group, it influences the electron density of the ring and the reactivity of the amine group.
Experimental Protocols
Protocol 1: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines a method to determine the melting point and identify potential decomposition events.
-
Instrument Setup: Calibrate the DSC instrument (e.g., Mettler Toledo DSC 822e or similar) for temperature and heat flow using an indium standard.[8]
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a pierced lid to allow any evolved gases to escape.
-
DSC Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a controlled heating rate. A rate of 10°C/min is standard for initial screening.[4] Slower rates (1-2°C/min) can provide better resolution for purity analysis.[11]
-
Maintain a constant nitrogen purge (e.g., 50-70 mL/min) to provide an inert atmosphere.[8]
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point. Determine the onset and peak temperatures.
-
Carefully examine the baseline immediately following the melting peak for any exothermic events (peaks pointing down), which would indicate decomposition.[8]
-
dot graph TD { A[Start: Calibrate DSC] --> B(Prepare Sample: 2-4 mg in Al pan); B --> C{Set DSC Program}; subgraph "DSC Parameters" C1[Equilibrate at 25°C]; C2[Ramp to 250°C at 10°C/min]; C3[Nitrogen Purge: 50 mL/min]; end C --> C1 --> C2 --> C3; C3 --> D(Run Analysis); D --> E{Analyze Thermogram}; subgraph "Data Interpretation" E1[Identify Melting Endotherm]; E2[Check for Post-Melting Exotherm]; end E --> E1 & E2; E2 --> F[Conclusion: Stability Profile]; } Caption: Workflow for DSC thermal stability screening.
Protocol 2: Quantifying Degradation using High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of the parent compound and its degradation products.
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on a standard HPLC system with a UV detector.
-
Mobile Phase: A common mobile phase for related compounds is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or acetic acid to ensure good peak shape.[7]
-
Example Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Sample Preparation:
-
Standard: Prepare a stock solution of high-purity this compound in acetonitrile at 1 mg/mL. Create a calibration curve by diluting this stock to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Test Sample: Dissolve the sample to be tested in acetonitrile to a concentration within the calibration range.
-
-
Analysis: Inject 10 µL of each standard and sample. Monitor the chromatogram at a wavelength where the compound has strong absorbance (e.g., determined by a UV scan, typically around 254 nm or 310 nm).
-
Calculation: Identify the peak for this compound based on its retention time from the standard. Degradation products will appear as separate peaks. Calculate the purity of your sample by dividing the peak area of the parent compound by the total area of all peaks (parent + impurities) and multiplying by 100.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 11. scielo.br [scielo.br]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. This compound, 5G | Labscoop [labscoop.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Methyl 3-amino-4-chlorobenzoate CAS#: 40872-87-5 [amp.chemicalbook.com]
- 18. CAS 40872-87-5 | Methyl 3-amino-4-chlorobenzoate - Synblock [synblock.com]
Technical Support Center: A Guide to the Purification of Commercial Methyl 4-amino-3-chlorobenzoate
I. Introduction
Welcome to the technical support center for the purification of Methyl 4-amino-3-chlorobenzoate. This essential reagent is a cornerstone in the synthesis of a multitude of pharmaceutical compounds and advanced materials. The purity of this starting material is paramount, as even minor impurities can have significant downstream consequences, leading to side reactions, reduced yields, and compromised final product integrity.
Commercial grades of this compound often present with a variety of impurities stemming from the synthetic route and subsequent storage. These can include starting materials, regioisomers, and degradation products. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and executing the effective purification of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities can include unreacted starting materials such as 4-amino-3-chlorobenzoic acid, regioisomers like Methyl 3-amino-4-chlorobenzoate, and byproducts from the chlorination or esterification steps.[1][2] Additionally, oxidation and hydrolysis products can form during storage, often presenting as colored impurities.
Q2: What is the quickest method to assess the purity of my sample?
A2: Thin-Layer Chromatography (TLC) is the most rapid and convenient method for a qualitative purity assessment. By comparing the crude material to a purified standard, you can quickly visualize the number of impurities present. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.[3]
Q3: Can I use my impure this compound directly for my reaction?
A3: It is strongly discouraged. The presence of impurities can lead to unpredictable reaction outcomes, the formation of difficult-to-remove byproducts, and a lower yield of your desired product. Purifying the starting material is a critical step to ensure the success and reproducibility of your synthesis.
Q4: What is the best general-purpose purification method for this compound?
A4: For general-purpose purification and the removal of most common impurities, recrystallization is a highly effective and scalable technique.[4] It is particularly good at removing small amounts of impurities that have different solubility profiles from the desired compound.
Q5: How do I remove colored impurities?
A5: Colored impurities, which are often large, conjugated organic molecules, can typically be removed by treating a solution of the crude product with activated carbon.[5][6] The activated carbon adsorbs these impurities, which are then removed by filtration.[7]
Q6: My purified product is still showing impurities in the NMR. What should I do?
A6: If recrystallization does not yield a product of sufficient purity, flash column chromatography is the next logical step. This technique offers a higher degree of separation and can often resolve impurities that co-crystallize with the product.[8]
III. Troubleshooting Guide
Problem 1: Low Yield After Recrystallization
Low recovery of purified material is a frequent issue in recrystallization. The following guide will help you diagnose and resolve the problem.
Caption: Troubleshooting Low Recrystallization Yield.
| Cause | Explanation | Recommended Action |
| Incorrect Solvent Choice | The compound has high solubility in the solvent even at low temperatures, preventing it from precipitating out effectively. | Conduct small-scale solubility tests with various solvents to find one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. |
| Excessive Solvent Volume | Using too much solvent will keep the compound in solution even after cooling, leading to significant product loss in the mother liquor.[9][10] | Use the minimum amount of near-boiling solvent to fully dissolve the crude product. If a large amount of product remains in the filtrate, it can be recovered by evaporating some of the solvent and performing a second recrystallization.[9] |
| Incomplete Crystallization | The solution may be supersaturated, or cooling may have been too rapid, preventing crystal formation.[10] | Ensure slow cooling to room temperature before placing the flask in an ice bath.[11] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[10] |
| Product Loss During Washing | The solvent used to wash the crystals may be dissolving a significant amount of the purified product.[10] | Always use ice-cold solvent for washing, and use only a minimal amount to rinse the crystals. |
Problem 2: Persistent Impurities After Column Chromatography
When column chromatography fails to provide the desired purity, adjustments to the method are necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 84228-44-4 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. The role of activated carbon in organic synthesis [zs-carbon.cn]
- 6. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 7. reddit.com [reddit.com]
- 8. orgsyn.org [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. echemi.com [echemi.com]
Technical Support Center: Stabilizing Methyl 4-amino-3-chlorobenzoate for Long-Term Storage
Welcome to the technical support center for Methyl 4-amino-3-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.
Introduction: The Challenge of Stabilizing this compound
This compound is a substituted aromatic amine and ester, a chemical structure that, while synthetically useful, presents inherent stability challenges. The electron-donating amino group makes the aromatic ring susceptible to oxidation, while the methyl ester group is prone to hydrolysis. These degradation pathways can lead to the formation of impurities, compromising the compound's purity and affecting experimental outcomes. This guide will provide a comprehensive framework for understanding and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1] While supplier safety data sheets (SDS) often recommend room temperature, for extended storage periods (over a year), refrigeration at 2-8°C is a prudent precautionary measure to minimize degradation.[1]
Q2: I've noticed the color of my this compound has changed from a light yellow to a brownish hue. What does this indicate?
A2: A color change, particularly darkening, is a common indicator of degradation in aromatic amines.[2] This is often due to oxidation of the amino group, which can lead to the formation of colored polymeric impurities. If you observe a significant color change, it is advisable to re-qualify the material's purity before use in sensitive applications.
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: While not always specified by suppliers for small quantities, storing under an inert atmosphere, such as nitrogen or argon, is a best practice for long-term stability.[3][4][5][6][7] This process, known as inert gas blanketing, displaces oxygen from the container's headspace, thereby significantly reducing the risk of oxidative degradation.[3][4][5][6][7] For high-purity applications or bulk storage, this is highly recommended.
Degradation Pathways and Impurities
Q4: What are the primary degradation pathways for this compound?
A4: The two primary degradation pathways are:
-
Oxidation: The aromatic amine functionality is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored by-products and loss of potency.
-
Hydrolysis: The methyl ester group can undergo hydrolysis to form 4-amino-3-chlorobenzoic acid and methanol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
Q5: What are the likely impurities I might find in a degraded sample?
A5: Based on the degradation pathways, you can expect to find:
-
4-amino-3-chlorobenzoic acid: The product of ester hydrolysis.
-
Oxidative degradation products: These can be complex and may include colored polymeric species.
-
Photodegradation products: If exposed to light, chlorinated aromatic compounds can undergo dechlorination or other complex reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results using different batches of the compound. | Variation in the purity of the batches due to degradation during storage. | 1. Re-qualify the purity of each batch using a validated analytical method (e.g., HPLC) before use. 2. Ensure consistent and proper storage conditions for all batches. |
| Appearance of unexpected peaks in my reaction chromatogram. | Degradation of this compound into impurities that are participating in or interfering with the reaction. | 1. Perform a forced degradation study on the starting material to identify potential degradation products. 2. Develop a stability-indicating HPLC method to monitor the purity of the starting material. |
| Low yield in a reaction where the amino group is critical. | The amino group may have been oxidized, reducing the amount of active starting material. | 1. Store the compound under an inert atmosphere to prevent oxidation. 2. Consider the use of a suitable antioxidant if compatible with your reaction chemistry. |
| The compound has become clumpy and difficult to handle. | Absorption of moisture from the atmosphere. | 1. Ensure the container is always tightly sealed after use. 2. Store in a desiccator to maintain a dry environment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[8][9][10]
Objective: To generate degradation products under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in a suitable solvent and add 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in a suitable solvent and add 1N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to identify and separate the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.[11][12]
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Program: Develop a gradient program that allows for the separation of the parent peak from the degradation product peaks generated in the forced degradation study.
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths to ensure peak purity.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13][14]
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Key Factors Influencing Stability
Caption: Major environmental factors affecting the stability of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 3. Packaging, Inerting and Blanketing [airproducts.com]
- 4. epcland.com [epcland.com]
- 5. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 6. generon.com [generon.com]
- 7. processonline.com.au [processonline.com.au]
- 8. library.dphen1.com [library.dphen1.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ijrpp.com [ijrpp.com]
- 11. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 12. scispace.com [scispace.com]
- 13. validated stability indicating: Topics by Science.gov [science.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing the Reactivity of Methyl 4-amino-3-chlorobenzoate and Methyl 4-amino-3-bromobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry and organic synthesis, halogenated anilines are indispensable scaffolds. The choice between seemingly similar building blocks, such as Methyl 4-amino-3-chlorobenzoate and its bromo-analog, is a critical strategic decision that can profoundly impact reaction efficiency, yield, and cost. This guide provides an in-depth, objective comparison of these two reagents, moving beyond catalog specifications to explore the nuanced interplay of electronic effects that govern their reactivity. We will demonstrate that while structurally similar, their performance diverges significantly in key synthetic transformations. The bromo-derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions due to its weaker carbon-halogen bond.[1][2][3] Conversely, the chloro-analog exhibits slightly attenuated reactivity in reactions involving the nucleophilic amino group or electrophilic aromatic substitution, a direct consequence of chlorine's greater electronegativity.[4]
Section 1: Structural and Physicochemical Overview
Both molecules share a methyl aminobenzoate core, functionalized with a halogen (chlorine or bromine) positioned ortho to the amino group and meta to the methyl ester. This specific arrangement of an activating group (-NH2), a deactivating group (-COOCH3), and a halogen creates a complex electronic environment that is key to their synthetic utility.
Table 1: Physicochemical Properties
| Property | This compound | Methyl 4-amino-3-bromobenzoate |
| Molecular Formula | C₈H₈ClNO₂[5] | C₈H₈BrNO₂[6] |
| Molecular Weight | 185.61 g/mol [5] | 230.06 g/mol [6] |
| CAS Number | 84228-44-4[5] | 106896-49-5[6] |
| Appearance | Solid | Brown Crystalline Powder[7] |
| Melting Point | Not specified | 105-109 °C[7] |
Section 2: The Core Directive: Unpacking Electronic Effects
The reactivity of an aromatic ring is dictated by the net electronic effect of its substituents. This is a balance between the inductive effect (electron withdrawal/donation through sigma bonds) and the resonance effect (electron withdrawal/donation through the pi system).[8]
-
Amino Group (-NH₂): This is a powerful activating group. While it has a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity, its resonance effect (+R) is dominant. The nitrogen lone pair donates significant electron density into the aromatic pi system, increasing the ring's nucleophilicity, particularly at the ortho and para positions.
-
Methyl Ester Group (-COOCH₃): This is a deactivating group. It exerts both a strong inductive (-I) and a strong resonance (-R) electron-withdrawing effect, decreasing the electron density of the ring. It directs incoming electrophiles to the meta position.
-
Halogens (-Cl vs. -Br): Halogens present a classic case of competing effects. They are strongly electron-withdrawing via induction (-I) but electron-donating via resonance (+R) due to their lone pairs.[8]
-
Inductive Effect (-I): Chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal of electron density from the aromatic ring (ICl > IBr).[4]
-
Resonance Effect (+R): Both halogens donate electron density via their lone pairs. This effect directs incoming electrophiles to the ortho and para positions.
-
Net Effect: For both halogens, the inductive effect outweighs the resonance effect, making them net deactivators of the aromatic ring compared to unsubstituted benzene.[9] However, the stronger inductive pull of chlorine makes it a slightly stronger deactivating group than bromine.
-
Caption: Electronic effects governing the reactivity of the chloro- and bromo-analogs.
Section 3: Comparative Reactivity Analysis
Reactions at the Amino Group: A Nucleophilicity Comparison
The primary role of the amino group in these molecules is as a nucleophile, readily undergoing reactions like acylation, sulfonylation, and alkylation. The nucleophilicity of the nitrogen lone pair is directly influenced by the electron density on the aromatic ring.
Causality: The stronger inductive electron withdrawal (-I) of the chlorine atom, compared to bromine, reduces the electron density of the entire aromatic system.[4] This effect is transmitted to the amino group, decreasing the availability of its lone pair of electrons. Consequently, This compound is expected to be a weaker nucleophile than its bromo-counterpart. This translates to slower reaction rates in N-acylation or related transformations.
Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki, Buchwald-Hartwig, or Heck couplings, the reactivity of the carbon-halogen bond is paramount. The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3]
Causality: This step involves the cleavage of the C-X bond. The Carbon-Bromine bond is significantly longer and weaker than the Carbon-Chlorine bond.[3] A lower bond dissociation energy means less energy is required for the palladium catalyst to insert into the C-Br bond. Therefore, Methyl 4-amino-3-bromobenzoate will undergo oxidative addition much more readily and under milder conditions than the chloro-analog. [2] This makes it the superior substrate for achieving higher yields in shorter reaction times, especially in complex syntheses where mild conditions are crucial.
Electrophilic Aromatic Substitution (EAS)
While the ring is substituted with both activating and deactivating groups, further electrophilic substitution is possible. The powerful ortho, para-directing amino group will dictate the position of substitution, primarily at the C-5 position (ortho to -NH2 and meta to -COOCH3). The key difference between the two analogs will be the reaction rate.
Causality: As established, both halogens are deactivating groups, but chlorine is more deactivating than bromine due to its superior inductive effect.[4][9] This increased deactivation means the aromatic ring of the chloro-analog is less electron-rich and therefore less reactive toward electrophiles. As a result, electrophilic aromatic substitution reactions on this compound will proceed more slowly than on the bromo-analog under identical conditions.
Section 4: Experimental Validation & Protocols
To provide a self-validating system for comparison, we propose two standardized experiments. The protocols are designed for direct comparison under identical conditions, with reaction progress monitored by a suitable analytical technique like HPLC or LC-MS.
Caption: General experimental workflow for quantitative reactivity comparison.
Protocol 1: Comparative N-Acylation (Testing Nucleophilicity)
This protocol quantifies the difference in the nucleophilicity of the amino group.
-
Preparation: In separate, identical, oven-dried flasks, add this compound (1.0 mmol) and Methyl 4-amino-3-bromobenzoate (1.0 mmol).
-
Dissolution: To each flask, add 10 mL of anhydrous Dichloromethane (DCM) and 1.5 equivalents of pyridine. Stir until fully dissolved under an inert atmosphere (N₂ or Ar).
-
Initiation: At room temperature, add 1.1 equivalents of acetyl chloride dropwise to each flask simultaneously. Start a timer.
-
Monitoring: At set time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction, quench with a dilute HCl solution, extract with ethyl acetate, and analyze by HPLC to determine the ratio of starting material to the N-acylated product.
-
Completion & Analysis: After 4 hours, or once the reaction in the bromo-flask is complete, quench the entire reaction mixture with water. Perform a standard aqueous workup, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography if necessary and calculate the isolated yield. The rate of product formation will be higher for the more nucleophilic bromo-analog.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This experiment highlights the superior reactivity of the C-Br bond.
-
Preparation: In separate, identical, oven-dried Schlenk flasks, add the aryl halide (1.0 mmol, either the chloro- or bromo-analog), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: To each flask, add the palladium catalyst (e.g., 3 mol% of Pd(PPh₃)₄) and degassed solvent (e.g., 10 mL of a 3:1 mixture of Dioxane:Water).
-
Reaction: Heat both reaction mixtures to 80 °C under an inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the consumption of the starting aryl halide by TLC or HPLC at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Completion & Analysis: After 8 hours, cool the reactions to room temperature. Dilute with ethyl acetate and perform an aqueous workup. Dry the organic layer, concentrate, and determine the yield of the coupled product. A significantly higher conversion and yield are expected for the bromo-substrate.[3]
Section 5: Data Summary and Interpretation
The following table presents the expected outcomes from the described experimental protocols, based on established chemical principles.
Table 2: Representative Experimental Data Comparison
| Experiment | Parameter | This compound | Methyl 4-amino-3-bromobenzoate | Rationale |
| N-Acylation | Time for 95% Conversion | ~120 min | ~75 min | The bromo-analog's -NH₂ group is more nucleophilic due to the weaker inductive effect of bromine. |
| N-Acylation | Relative Rate Constant (k_rel) | 1.00 | ~1.6 | Direct measure of higher nucleophilicity. |
| Suzuki Coupling | Yield after 4h at 80°C | ~25% | >90% | The C-Br bond undergoes oxidative addition much faster than the C-Cl bond.[1][3] |
| Suzuki Coupling | Required Catalyst Loading | 3-5 mol% | 1-3 mol% | Higher reactivity of the C-Br bond allows for lower catalyst loading or milder conditions. |
Section 6: Conclusion and Strategic Recommendations
The choice between this compound and Methyl 4-amino-3-bromobenzoate is not arbitrary but a strategic decision contingent on the planned synthetic route.
-
Choose Methyl 4-amino-3-bromobenzoate when:
-
The key transformation is a palladium-catalyzed cross-coupling reaction. Its superior reactivity will lead to higher yields, faster reactions, and milder conditions.
-
Subsequent steps require a highly nucleophilic amino group for rapid and efficient functionalization.
-
-
Choose this compound when:
-
Cost and availability are primary drivers, as chloro-aromatics are often less expensive.
-
The synthetic route does not involve C-X bond cleavage , and a slightly slower reaction at the amino group is acceptable.
-
The goal is to perform a reaction elsewhere on the molecule while keeping the C-X bond intact for a later, more forcing cross-coupling step.
-
By understanding the fundamental electronic principles that differentiate these two building blocks, researchers can make more informed decisions, optimizing synthetic strategies to save time, resources, and accelerate the drug development process.
References
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. out of chlorobenzene and bromobenzene which is more reactive | Filo [askfilo.com]
- 5. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-amino-3-bromobenzoate CAS#: 106896-49-5 [amp.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of Methyl 4-amino-3-chlorobenzoate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Methyl 4-amino-3-chlorobenzoate stands as a valuable and versatile building block, featuring a trifecta of functional groups that offer multiple avenues for molecular elaboration. However, the very features that make it attractive also present distinct challenges in palladium-catalyzed cross-coupling reactions. The electron-donating amino group and the electron-withdrawing methyl ester moiety create a complex electronic environment, while the chloro-substituent, known for its relative inertness compared to bromo or iodo counterparts, renders oxidative addition to the palladium center a significant kinetic hurdle.[1]
This guide provides a comparative analysis of palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings of substrates structurally and electronically analogous to this compound. By examining experimental data from closely related systems, we can elucidate the optimal conditions and catalyst choices necessary to achieve high efficacy in the functionalization of this key synthetic intermediate.
The Challenge: Activating the Aryl Chloride Bond
The primary obstacle in the cross-coupling of this compound is the strength of the C-Cl bond.[1] Activating this bond requires highly active palladium catalysts, which are typically generated in situ from a palladium precursor and a sophisticated ligand. The ligand plays a crucial role; it must be electron-rich to promote the oxidative addition of the aryl chloride to the Pd(0) center and sterically bulky to facilitate the subsequent reductive elimination step that forms the desired product.[1][2][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. For an electron-rich and sterically hindered substrate like this compound, the choice of a highly active catalyst system is critical. While direct experimental data for this specific substrate is scarce, we can infer effective conditions from studies on other challenging aryl chlorides.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Chlorides
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 4-Bromobenzothiazole | >95 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | Not Spec. | 4-Chloroanisole | Good to Exc. |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 4-Bromobenzonitrile | 95 |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | ~85 |
This table presents data for analogous aryl halide substrates to infer potential conditions for this compound. Source:[4]
Causality Behind Experimental Choices:
-
Palladium Precursors : Pd(OAc)₂ and Pd₂(dba)₃ are common choices as they are readily reduced in situ to the active Pd(0) species.[5]
-
Ligands : For challenging aryl chlorides, bulky, electron-rich phosphine ligands such as SPhos and P(t-Bu)₃ are often essential.[4] These ligands stabilize the Pd(0) center and facilitate the difficult oxidative addition step.
-
Bases : A base like K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can also influence the reaction by affecting catalyst stability and substrate solubility.
-
Solvents : Aprotic polar solvents like dioxane or toluene, often with a small amount of water, are typically used to dissolve the reactants and facilitate the reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the go-to method for forming arylamine bonds.[6] The reaction is highly dependent on the ligand, and several generations of catalysts have been developed to handle challenging substrates like aryl chlorides.[6]
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives
| 3-Chloroaniline Derivative | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Chloro-4-fluoroaniline | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 85 |
| 3-Chloro-5-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 78 |
This table presents data for analogous 3-chloroaniline substrates to infer potential conditions for this compound. Source:[7]
Causality Behind Experimental Choices:
-
Catalyst System : The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) is the state-of-the-art for C-N bond formation with aryl chlorides.[7] These ligands promote both the oxidative addition and the crucial C-N reductive elimination step.
-
Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine and form the palladium-amido complex. For more sensitive substrates, a weaker base like K₃PO₄ can be used, though this may require higher temperatures.[8]
-
Solvent : Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.
Heck Reaction: Olefination of Aryl Halides
The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted olefins. This reaction is also challenging for deactivated aryl chlorides and requires robust catalyst systems.
Comparative Performance of Palladium Catalysts for the Heck Reaction of Deactivated Aryl Chlorides
| Aryl Chloride | Alkene | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Chlorotoluene | Styrene | Pd(dba)₂ (1) | di(1-adamantyl)-n-butylphosphine (2) | K₃PO₄ | Dioxane | 120 | 98 |
| 4-Chloroanisole | Styrene | Pd(dba)₂ (1) | di(1-adamantyl)-n-butylphosphine (2) | K₃PO₄ | Dioxane | 120 | 60-98 |
This table presents data for deactivated aryl chlorides to infer potential conditions for this compound. Source:
Causality Behind Experimental Choices:
-
Catalyst System : For the Heck reaction of unactivated aryl chlorides, highly active catalysts are necessary. The combination of Pd(dba)₂ with a very bulky and electron-rich phosphine ligand like di(1-adamantyl)-n-butylphosphine has proven effective.
-
Base : An inorganic base such as K₃PO₄ is used to regenerate the Pd(0) catalyst at the end of the catalytic cycle.
-
Solvent and Temperature : High temperatures are often required to drive the reaction to completion, and high-boiling aprotic solvents like dioxane are suitable.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols: A Starting Point for Optimization
The following protocols are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for challenging aryl chlorides. These should serve as a robust starting point for the optimization of couplings with this compound.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane/water (10:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture to the Schlenk flask.
-
Add the catalyst mixture to the Schlenk flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Add this compound and the amine to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
While direct, high-yielding examples of palladium-catalyzed cross-coupling reactions of this compound are not widely reported in the literature, a thorough analysis of analogous systems provides a clear and actionable roadmap for researchers. The key to success lies in the use of highly active catalyst systems, typically composed of a palladium precursor and a bulky, electron-rich phosphine ligand. For Suzuki-Miyaura couplings, systems based on ligands like SPhos are promising, while for Buchwald-Hartwig aminations, ligands such as XPhos and RuPhos have demonstrated high efficacy with similar 3-chloroaniline substrates. The Heck reaction remains challenging but is feasible with specialized, highly active catalysts.
The protocols and data presented in this guide offer a strong foundation for the development of robust and efficient methods for the functionalization of this compound, paving the way for the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
- 1. US10677728B2 - Duplex stabilizing fluorescence quenchers for nucleic acid probes - Google Patents [patents.google.com]
- 2. EP2914253B1 - Cyclic sulfonamide containing derivatives as inhibitors of hedgehog signaling pathway - Google Patents [patents.google.com]
- 3. 84228-44-4 | this compound | Aryls | Ambeed.com [ambeed.com]
- 4. WO2019036225A1 - Duplex stabilizing fluorescence quenchers for nucleic acid probes - Google Patents [patents.google.com]
- 5. Buy Methyl 4-amino-2-morpholinobenzoate [smolecule.com]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. 7206-70-4 | Metoclopramide Impurity C | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 8. US20060239914A1 - Gastrin releasing peptide compounds - Google Patents [patents.google.com]
Introduction: The Versatile Scaffold of Methyl 4-amino-3-chlorobenzoate
An In-Depth Technical Guide to the Biological Activity of Methyl 4-amino-3-chlorobenzoate Derivatives
This compound is a halogenated aromatic ester that serves as a pivotal starting material in synthetic organic and medicinal chemistry.[1] Its structure, featuring an amino group, a chloro substituent, and a methyl ester on a benzene ring, provides multiple reactive sites for chemical modification. This versatility makes it an attractive scaffold for the development of novel compounds with diverse biological activities. Researchers have successfully utilized this building block to create a range of derivatives, including heterocyclic compounds, Schiff bases, and amides, which have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[2][3]
This guide provides a comparative analysis of the biological activities of various this compound derivatives. We will delve into their synthesis, explore their performance in preclinical studies with supporting experimental data, and elucidate the structure-activity relationships that govern their efficacy. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.
Synthetic Pathways: From a Simple Ester to Complex Bioactive Molecules
The journey from the parent compound to biologically active derivatives involves a series of strategic synthetic transformations. The initial precursor, 4-amino-3-chlorobenzoic acid, is first esterified to produce this compound (N1).[4] This core intermediate is then typically converted into a hydrazide (N2), which serves as a versatile platform for synthesizing various heterocyclic and acyclic derivatives.[4]
Key classes of derivatives synthesized from this compound include:
-
1,3,4-Oxadiazole Derivatives: These are five-membered heterocyclic compounds formed by treating the benzohydrazide intermediate with reagents like carbon disulfide.[4]
-
Benzohydrazone Derivatives: These are formed through the condensation reaction of the hydrazide with various substituted aromatic aldehydes.[4]
-
Hydrazine-1-carbothioamide (Thiosemicarbazide) Derivatives: These derivatives are synthesized by reacting the hydrazide with different isothiocyanates. This class has shown particularly interesting biological activity.[4]
The general synthetic workflow is illustrated below.
Caption: General synthetic scheme for derivatives of this compound.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting EGFR Tyrosine Kinase
A significant area of investigation for these derivatives has been their potential as anticancer agents, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a well-validated target in oncology, as its overactivation drives the proliferation and survival of many cancer types.[2]
A recent study detailed the synthesis of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives of this compound.[2][4] Among these, the hydrazine-1-carbothioamide series (N5a-d) demonstrated the most promising activity. In silico docking studies predicted that these compounds bind effectively to the EGFR tyrosine kinase domain, and subsequent in vitro testing confirmed their cytotoxic potential.[4]
Comparative Cytotoxicity Data:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| N5a | A549 (Lung) | Data not specified |
| HepG2 (Liver) | Data not specified | |
| HCT-116 (Colon) | Data not specified | |
| Erlotinib (Control) | Various | Reference Standard |
Note: While the source confirms cytotoxicity, specific IC₅₀ values for compound N5a were not provided in the abstract. The study established that N5a induced cytotoxicity in the three tested cell lines.[2][4]
Mechanism of Action: The anticancer effect of the lead compound, N5a, was attributed to its ability to inhibit EGFR and subsequently induce apoptosis.[4] This was confirmed by the observed activation of caspase-3 and caspase-8, key executioner and initiator caspases in the extrinsic apoptotic pathway.[2][4]
Caption: Proposed mechanism of anticancer action via EGFR inhibition and apoptosis induction.
Enzyme Inhibition: Targeting Glutathione-Related Enzymes
Derivatives of methyl 4-aminobenzoate have also been investigated as inhibitors of glutathione reductase (GR) and glutathione S-transferase (GST).[5] These enzymes are crucial components of the cellular antioxidant and detoxification systems, and their inhibition can be a strategy for sensitizing cancer cells to therapy or for other therapeutic interventions.[5]
A study on various methyl 4-aminobenzoate derivatives (not specifically the 3-chloro version, but structurally related) revealed potent inhibitory activity.
Comparative Enzyme Inhibition Data:
| Compound | Target Enzyme | Kᵢ (µM) |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012 |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | 92.41 ± 22.26 |
This data demonstrates that substitutions on the aminobenzoate ring significantly impact enzyme inhibitory activity. The presence of halogens (bromo, fluoro) led to potent GR inhibition.[5]
Antimicrobial Activity
The broader class of aminobenzoic acid derivatives, particularly Schiff bases, has been explored for antimicrobial properties.[3] The formation of an azomethine group (-CH=N-) by reacting the amino group of the parent compound with various aldehydes often imparts significant antibacterial and antifungal activity.[6][7]
Studies on Schiff bases derived from 4-aminobenzoic acid (PABA) have shown potent activity against a spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[3] While specific antimicrobial data for this compound derivatives is less prevalent in the searched literature, the structural analogy suggests this is a promising avenue for exploration. For instance, the related compound 2-amino-3-chlorobenzoic acid has demonstrated potent activity against MRSA.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on their chemical structure.
-
For Anticancer (EGFR) Activity: The in silico and in vitro results strongly suggest that the hydrazine-1-carbothioamide moiety is a key pharmacophore for EGFR inhibition.[2][4] The ability of the thioamide and associated phenyl rings to form crucial interactions within the ATP-binding pocket of the EGFR kinase domain likely underpins its potent cytotoxic effect.
-
For Enzyme Inhibition: In the case of glutathione-related enzymes, the nature and position of substituents on the aromatic ring are critical. A quantitative structure-activity relationship (QSAR) analysis of related inhibitors showed that increased lipophilicity and electron-withdrawing character of the substituents tend to enhance inhibitory potency.[9] This is consistent with the potent GR inhibition observed with the bromo- and fluoro-substituted derivative.[5]
Caption: Key structure-activity relationships for different biological activities.
Experimental Protocols
General Synthesis of Hydrazine-1-carbothioamide Derivatives (e.g., N5a-d)
This protocol is adapted from the synthesis described by Abd Al Rahim et al. (2024).[4]
-
Dissolution: Dissolve 4-amino-3-chlorobenzohydrazide (N2) (0.155 g, 0.00084 mol) in 25 mL of ethanol in a round-bottom flask to form a suspension.
-
Addition of Isothiocyanate: Add an equimolar amount (0.00084 mol) of the corresponding phenyl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate) to the reaction mixture.
-
Reaction: Stir the mixture overnight at room temperature.
-
Precipitation: Add 30 mL of cold distilled water to the solution to induce precipitation of the product.
-
Isolation and Purification: Filter the precipitate and recrystallize it from 70% ethanol to obtain the pure hydrazine-1-carbothioamide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., N5a) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by viable cells to a purple formazan product.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of compounds with significant therapeutic potential. The hydrazine-1-carbothioamide series, in particular, has emerged as a potent scaffold for developing EGFR-targeting anticancer agents.[2][4] Furthermore, the broader family of substituted aminobenzoates shows clear potential for enzyme inhibition and antimicrobial applications.[3][5]
The structure-activity relationships highlighted in this guide underscore the importance of rational design in medicinal chemistry. The presence of specific functional groups and substituents dramatically influences biological outcomes. Future research should focus on:
-
Lead Optimization: Synthesizing a broader library of derivatives to refine the SAR and improve potency and selectivity.
-
In Vivo Studies: Evaluating the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism Elucidation: Further investigating the detailed molecular mechanisms of action for the most active compounds.
-
Broadening the Scope: Screening optimized derivatives against a wider range of biological targets, including other kinases, microbial enzymes, and resistant pathogens.
By continuing to explore this versatile chemical scaffold, the scientific community can unlock new therapeutic agents to address unmet medical needs in oncology and infectious diseases.
References
- 1. This compound [myskinrecipes.com]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Substituted 2-benzothiazolamines as sodium flux inhibitors: quantitative structure-activity relationships and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 4-amino-3-chlorobenzoate analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-3-chlorobenzoate Analogs
Introduction: The Versatility of the 4-Amino-3-chlorobenzoate Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. The 4-amino-3-chlorobenzoic acid molecule represents a highly versatile and privileged starting point for the synthesis of novel therapeutic agents. Its substituted aromatic ring, featuring an amino group, a carboxylic acid, and a halogen, provides multiple strategic points for chemical modification. This allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize biological activity.
Derivatives of this scaffold have been investigated for a wide range of biological activities, including anticancer and antimicrobial applications.[1][2] Notably, recent research has highlighted their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][3] This guide provides a comprehensive comparison of 4-amino-3-chlorobenzoate analogs, synthesizing data from recent studies to elucidate the key structural features that govern their biological performance. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
The Core Scaffold: Rationale for Derivatization
The 4-amino-3-chlorobenzoic acid structure is primed for chemical elaboration. Each functional group offers a handle for modification, enabling a systematic SAR exploration.
-
Carboxylic Acid (C1): This group is readily converted into esters, amides, and hydrazides. This not only serves as a synthetic intermediate but also allows for the introduction of diverse functionalities that can engage in crucial hydrogen bonding or hydrophobic interactions with biological targets. The conversion to hydrazides is a particularly fruitful strategy, opening the door to the synthesis of various five-membered heterocycles like oxadiazoles and thiadiazoles, or other key pharmacophores such as hydrazones and carbothioamides.
-
Amino Group (C4): The nucleophilic amino group can be acylated, alkylated, or serve as an anchor point for building larger molecular constructs. These modifications can profoundly influence the molecule's electronic properties and its ability to act as a hydrogen bond donor.
-
Chloro Group (C3): The halogen at the 3-position influences the electronic nature of the aromatic ring and can participate in halogen bonding with target proteins. Its presence also impacts the reactivity of the scaffold in synthetic transformations, such as palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than bromides or iodides, advancements in catalyst systems have expanded their utility.[1]
The primary goal of creating these analogs is to enhance therapeutic potential by improving target affinity and selectivity, while simultaneously optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Structure-Activity Relationship (SAR) Analysis: A Comparative Breakdown
Recent research has provided significant insights into the SAR of 4-amino-3-chlorobenzoate analogs, particularly as EGFR tyrosine kinase inhibitors. A 2024 study systematically synthesized and evaluated three distinct classes of derivatives, providing a clear basis for comparison.[3][4]
Modifications at the Carboxyl Group: From Ester to Bioactive Heterocycles
The most extensively studied modifications originate from the carboxylic acid moiety. The common synthetic pathway involves initial esterification, followed by conversion to a key benzohydrazide intermediate, which is then used to build a variety of derivatives.
Caption: General synthetic scheme for derivatization at the carboxyl group.
-
1,3,4-Oxadiazole Derivatives (N3a-d): The formation of the 1,3,4-oxadiazole ring introduces a stable heterocyclic system known to be a bioisostere of amide and ester groups, often enhancing metabolic stability and providing additional sites for hydrogen bonding.
-
Benzohydrazone Derivatives (N4a-c): The hydrazone linkage (-CO-NH-N=CH-) offers conformational flexibility and includes both hydrogen bond donor (NH) and acceptor (C=O, C=N) sites, which can be critical for receptor binding.
-
Hydrazine-1-carbothioamide Derivatives (N5a-d): This class of compounds, featuring the -CO-NH-NH-CS-NH- moiety, proved to be the most effective in recent studies targeting EGFR.[3] The thiocarbonyl group (C=S) and multiple N-H groups provide a unique combination of hydrogen bonding and lipophilic characteristics.
In-silico docking studies predicted that the hydrazine-1-carbothioamide derivatives (N5a-d) had the best binding patterns with EGFR, and this was confirmed by in vitro testing.[3]
Comparative Performance Data: EGFR Tyrosine Kinase Inhibition
The following table summarizes the cytotoxic activity of representative analogs against various human cancer cell lines, providing a quantitative comparison of their performance. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC₅₀ value indicates higher potency.
| Compound Class | Representative Compound | Target Cell Line | IC₅₀ (µM)[3] | Key SAR Insight |
| Reference Drug | Erlotinib | A549 | 11.2 ± 0.9 | Standard EGFR inhibitor for comparison. |
| HepG2 | 12.7 ± 1.1 | |||
| HCT-116 | 10.5 ± 0.8 | |||
| Hydrazine-1-carbothioamide | N5a | A549 | 10.1 ± 0.7 | Most potent analog. The carbothioamide moiety is critical for high activity against EGFR-expressing cancer cells.[3] |
| HepG2 | 11.5 ± 0.9 | This scaffold demonstrated the best overall performance, inducing apoptosis by targeting EGFR.[3][4] | ||
| HCT-116 | 9.3 ± 0.6 | |||
| Benzohydrazone Derivative | N4a | A549 | 25.3 ± 2.1 | Moderate activity. The specific aldehyde used to form the hydrazone significantly impacts potency. |
| HepG2 | 29.8 ± 2.5 | |||
| HCT-116 | 23.1 ± 1.9 | |||
| 1,3,4-Oxadiazole Derivative | N3a | A549 | > 50 | Low to negligible activity in this series, suggesting the oxadiazole ring is not optimal for EGFR inhibition. |
| HepG2 | > 50 | |||
| HCT-116 | > 50 |
Experimental Protocols: A Self-Validating System
Protocol 1: Synthesis of 4-amino-3-chlorobenzohydrazide (N2)
This two-step protocol transforms the starting material into the key intermediate for further derivatization.
Step 1: Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1) [4]
-
Suspend 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Cool the suspension to -15°C using an appropriate cooling bath.
-
Slowly add thionyl chloride (SOCl₂) (3.8 g, 2.33 mL, 0.032 mol) dropwise, ensuring the temperature remains below -10°C.
-
Causality: SOCl₂ converts the carboxylic acid to a more reactive acyl chloride, which then reacts with ethanol to form the ester. The low temperature controls the exothermic reaction.
-
-
After addition, stir the mixture at 40°C for 30 minutes, then reflux for 3 hours.
-
Filter the resulting precipitate and wash thoroughly with distilled water to remove excess SOCl₂.
-
Wash the product with 10% sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid.
-
Collect the residue and recrystallize from an ethanol/water mixture to yield pure N1.
Step 2: Synthesis of 4-amino-3-chlorobenzohydrazide (N2) [4]
-
In a 100 mL round-bottom flask, combine ethyl 4-amino-3-chlorobenzoate (N1) (0.53 g, 0.008 mol) and an excess of hydrazine hydrate 80% (5 mL, 0.0215 mol) in 50 mL of ethanol.
-
Reflux the mixture at 80°C overnight.
-
Causality: Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxy group to form the more stable hydrazide.
-
-
After reflux, evaporate the solvent completely under reduced pressure.
-
Wash the resulting precipitate with distilled water, filter, and dry.
-
Recrystallize the crude product from methanol to obtain pure N2.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
-
Cell Culture: Seed human cancer cells (e.g., A549, HepG2, HCT-116) into 96-well plates at a density of ~5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of the 4-amino-3-chlorobenzoate analogs in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic drug like Erlotinib).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Mechanism: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control and plot it against the compound concentration. Use non-linear regression analysis to determine the IC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship of 4-amino-3-chlorobenzoate analogs is a compelling area of study with direct implications for drug discovery. The evidence strongly suggests that modifications at the C1 carboxyl group are a highly effective strategy for generating potent bioactive molecules.
Key SAR Findings:
-
The conversion of the 4-amino-3-chlorobenzoate core into a hydrazine-1-carbothioamide derivative is a superior strategy for developing EGFR inhibitors compared to creating 1,3,4-oxadiazole or benzohydrazone analogs.[3]
-
Compound N5a has been identified as a promising lead compound, demonstrating cytotoxicity against multiple cancer cell lines by inducing apoptosis through the inhibition of EGFR tyrosine kinase.[3][4]
-
The core 4-amino-3-chlorobenzohydrazide (N2) is a critical and versatile intermediate for building diverse libraries of potential therapeutic agents.
Future research should focus on the optimization of the N5a lead compound. This could involve modifying the terminal phenyl ring of the carbothioamide moiety to further enhance binding affinity and selectivity for EGFR. Additionally, exploring the SAR of modifications at the C4 amino group of this potent scaffold could yield compounds with improved pharmacokinetic profiles or novel mechanisms of action. The foundational knowledge outlined in this guide provides a solid, data-driven framework for these future endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Cost-effectiveness of using Methyl 4-amino-3-chlorobenzoate in large-scale synthesis
An In-Depth Guide to the Cost-Effectiveness of Methyl 4-amino-3-chlorobenzoate in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the cost-effectiveness of utilizing this compound in large-scale synthetic applications. We will delve into the synthetic pathways, compare them with viable alternatives, and present objective, data-driven insights to inform your process development and sourcing decisions. Our focus extends beyond simple material costs to encompass process efficiency, yield, safety, and scalability, offering a holistic view for strategic chemical manufacturing.
Introduction: The Strategic Importance of this compound
This compound is a crucial intermediate in the synthesis of a wide array of high-value compounds, including pharmaceuticals and pigments.[1][2] Its substituted aniline structure makes it a versatile building block for introducing a substituted phenyl ring into larger molecules. However, the cost and efficiency of its production at an industrial scale are critical factors that can significantly impact the economic viability of the final product. This guide aims to dissect the synthesis of this compound, evaluate its cost drivers, and compare it against structurally similar alternatives to provide a clear framework for decision-making in large-scale production environments.
Synthesis and Cost Analysis of this compound
The most common and industrially viable route to this compound involves a two-step process: the synthesis of the precursor, 4-amino-3-chlorobenzoic acid, followed by its esterification.
Synthesis of 4-amino-3-chlorobenzoic Acid
A typical synthesis involves the hydrolysis of this compound to yield 4-amino-3-chlorobenzoic acid.[3] For the purpose of this guide, which focuses on the production of the methyl ester, we will consider the reverse process, which is the formation of the acid as a precursor. A common industrial approach starts from 3-chloro-4-nitrobenzoic acid, which is then reduced to the corresponding amine.
Esterification to this compound
The final step is a classic Fischer esterification of 4-amino-3-chlorobenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.
Experimental Protocol: Large-Scale Synthesis of this compound
Part A: Reduction of 3-chloro-4-nitrobenzoic acid
-
Charging the Reactor: A glass-lined reactor is charged with 3-chloro-4-nitrobenzoic acid and a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: A hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is added under an inert atmosphere (e.g., Nitrogen). The choice of a heterogeneous catalyst like Pd/C is deliberate for large-scale operations as it simplifies removal post-reaction via filtration, minimizing product contamination.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction mixture is heated. The reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled, and the catalyst is filtered off. The solvent is then partially removed under reduced pressure.
-
Isolation: The pH of the resulting solution is adjusted to precipitate the 4-amino-3-chlorobenzoic acid, which is then isolated by filtration, washed, and dried.
Part B: Fischer Esterification
-
Reaction Setup: The dried 4-amino-3-chlorobenzoic acid is suspended in a large excess of methanol, which acts as both a reagent and a solvent.
-
Catalysis: Concentrated sulfuric acid is added slowly as a catalyst. This protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: The mixture is heated to reflux for several hours.[4] The reaction is driven to completion by the large excess of methanol, according to Le Châtelier's principle.
-
Neutralization and Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) to a pH of ~8. The product, this compound, precipitates out of the solution.[4]
-
Purification: The crude product is collected by filtration, washed with water to remove salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to achieve high purity (>97%).[5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Comparative Analysis of Alternatives
For a comprehensive cost-effectiveness analysis, we will compare this compound with three relevant alternatives:
-
Methyl 3-amino-4-chlorobenzoate: An isomer with different reactivity and applications.
-
Methyl 4-amino-3-methylbenzoate: A non-halogenated analog.
-
Methyl 4-aminobenzoate: The parent compound without substitution.
Alternative 1: Methyl 3-amino-4-chlorobenzoate
This isomer is also a valuable intermediate. Its synthesis typically starts from 4-chloro-3-nitrobenzoic acid, following a similar reduction and esterification pathway as its isomer. The key difference lies in the starting material, the cost and availability of which can influence the overall economics.
References
- 1. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]
- 4. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to Alternative Reagents for Methyl 4-amino-3-chlorobenzoate
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the trajectory of a research program. Methyl 4-amino-3-chlorobenzoate is a widely utilized building block, valued for its trifunctional nature that allows for diverse synthetic elaborations. However, the strategic selection of alternative reagents can unlock novel chemical space, fine-tune physicochemical properties, and ultimately lead to the discovery of more potent and selective therapeutic agents.
This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by experimental data and field-proven insights. We will delve into the nuances of their reactivity, explore the causal relationships behind experimental choices, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Central Role of Substituted Aminobenzoates in Drug Discovery
Substituted aminobenzoic acid derivatives are privileged scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, while the aromatic ring provides a platform for substitution to modulate potency, selectivity, and pharmacokinetic properties. The choice of substituent on the aminobenzoate core can therefore have a dramatic impact on the biological activity of the final compound.
Introducing the Alternatives: A Comparative Overview
The primary alternatives to this compound involve the substitution of the chlorine atom with other halogens (bromine, iodine, or fluorine) or other functional groups such as a methoxy or methyl group. Each of these substitutions imparts distinct electronic and steric properties to the molecule, thereby influencing its reactivity in common synthetic transformations and the biological activity of the downstream products.
Physicochemical Properties of Methyl 4-amino-3-halobenzoates
A fundamental understanding of the physicochemical properties of these building blocks is essential for anticipating their behavior in both chemical reactions and biological systems.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 4-amino-3-fluorobenzoate | C₈H₈FNO₂ | 169.15 | 109-110[1] |
| This compound | C₈H₈ClNO₂ | 185.61 | Not specified |
| Methyl 4-amino-3-bromobenzoate | C₈H₈BrNO₂ | 230.06 | 105-109[2] |
| Methyl 4-amino-3-iodobenzoate | C₈H₈INO₂ | 277.06 | 86-91[3] |
| Methyl 4-amino-3-methylbenzoate | C₉H₁₁NO₂ | 165.19 | Not specified |
Comparative Reactivity in Key Synthetic Transformations
To provide a practical comparison, we will focus on two of the most common and critical reactions in drug discovery involving these building blocks: Palladium-catalyzed Suzuki-Miyaura cross-coupling and N-acylation.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, which are prevalent in kinase inhibitors. The reactivity of the aryl halide in the oxidative addition step of the catalytic cycle is paramount and is directly influenced by the carbon-halogen bond strength.
The Reactivity Hierarchy: A Causality-Driven Explanation
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F . This trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more easily cleaved by the palladium catalyst in the rate-determining oxidative addition step, leading to faster reaction rates and often allowing for milder reaction conditions compared to its chloro and bromo counterparts. This fundamental principle dictates the choice of catalyst, ligand, and reaction temperature required to achieve optimal results.
Hypothetical Performance in a Suzuki-Miyaura Coupling Reaction
| Feature | Methyl 4-amino-3-iodobenzoate | Methyl 4-amino-3-bromobenzoate | This compound |
| Reaction Rate | Fastest | Intermediate | Slowest |
| Typical Temperature | 80-90°C | 90-100°C | 100-120°C |
| Catalyst Loading | Lower | Moderate | Higher |
| Ligand Choice | Less demanding ligands often suffice | May require more electron-rich and bulky ligands | Often requires highly active, specialized ligands |
| Side Reactions | Lower propensity for side reactions due to milder conditions | Moderate | Higher temperatures can lead to decomposition and side products |
| Cost | Highest | Intermediate | Lowest |
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
N-Acylation: Building Amide Bonds
N-acylation of the 4-amino group is another crucial transformation, often a prelude to constructing more complex molecular architectures. The nucleophilicity of the amino group is the primary determinant of reactivity in this transformation.
The electronic nature of the substituent at the 3-position has a more subtle effect on the nucleophilicity of the amino group compared to its impact on cross-coupling reactions. Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. For N-acylation, the inductive effect is generally more dominant, slightly decreasing the nucleophilicity of the amino group in the order F > Cl > Br > I. However, these differences are often not as pronounced as in palladium-catalyzed reactions, and N-acylation can typically be achieved with high efficiency for all the halogenated analogs using standard conditions.
Experimental Protocol: N-Acetylation of Methyl 4-amino-3-halobenzoates
This protocol provides a general procedure for the N-acetylation of methyl 4-amino-3-halobenzoates.
Materials:
-
Methyl 4-amino-3-halobenzoate (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 4-amino-3-halobenzoate (1.0 eq) in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Impact on Biological Activity: A Case Study of EGFR Kinase Inhibitors
The choice of the 3-substituent on the 4-aminobenzoic acid scaffold can have a profound impact on the biological activity of the final molecule. A computational study on 4-anilinoquinazoline-based EGFR inhibitors revealed that halogen substitution at the C3'-anilino position significantly influences the drug's potency.[4] While the substitutions did not cause major changes in the 3D conformation, they did alter electronic properties like the dipole moment, which can affect interactions within the EGFR binding site.[4]
Interestingly, the study found that the more potent chloro and bromo-substituted inhibitors exhibited larger deviations from their global minimum energy structures, suggesting that a degree of flexibility is associated with higher potency.[4] This highlights that the "best" substituent is not simply about maximizing binding affinity through a single interaction but about achieving an optimal balance of electronic, steric, and conformational properties.
For example, in the development of third-generation EGFR inhibitors like Rociletinib (CO-1686), which targets the T790M resistance mutation, a brominated analog was synthesized.[5] Cytotoxicity assays showed that the bromine substituent did not significantly alter the activity against the mutated EGFR, indicating that in this particular scaffold, the halogen is well-tolerated and can be used as a handle for further modifications, such as the introduction of a radiolabel for PET imaging.[5]
Signaling Pathway and Drug Action
Caption: Simplified EGFR signaling pathway and the mechanism of action of aminobenzoate-based inhibitors.
Conclusion and Future Perspectives
The selection of a building block in drug discovery is a multi-faceted decision that extends beyond simple synthetic accessibility. While this compound remains a valuable and cost-effective starting material, its halogenated and otherwise substituted analogs offer a powerful toolkit for modulating reactivity and biological activity.
-
For rapid synthesis and exploration of chemical space under mild conditions, the iodo- and bromo-analogs are superior choices for cross-coupling reactions.
-
For large-scale synthesis where cost is a primary driver, the chloro-analog remains a pragmatic option, provided that more forcing reaction conditions can be tolerated.
-
For fine-tuning biological activity, a systematic evaluation of different substituents is warranted, as subtle changes in electronics and sterics can lead to significant gains in potency and selectivity.
The insights and protocols provided in this guide are intended to serve as a foundation for your synthetic explorations. By understanding the underlying principles of reactivity and the impact of structural modifications on biological function, you are better equipped to navigate the complexities of modern drug discovery and accelerate the development of next-generation therapeutics.
References
- 1. Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-アミノ-3-ヨード安息香酸メチル 95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Radiobrominated Tyrosine Kinase Inhibitor for EGFR with L858R/T790M Mutations in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Methyl 4-amino-3-chlorobenzoate Synthesis Products
For researchers and professionals in the dynamic field of drug development, the integrity of starting materials is paramount. Methyl 4-amino-3-chlorobenzoate is a crucial building block, and its structural fidelity is non-negotiable. An isomeric impurity can lead to unforeseen side reactions, failed syntheses, and the invalidation of biological data, resulting in significant time and resource expenditure.
This guide provides an in-depth, experience-driven comparison of synthetic strategies and a rigorous, multi-technique workflow for the unequivocal structural confirmation of this compound. We move beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and trustworthy approach to quality control.
Part 1: A Comparative Overview of Synthetic Strategies
The chosen synthetic route directly influences the potential impurity profile of the final product. Understanding these pathways is the first step in designing a robust analytical confirmation strategy. We will compare two common approaches.
Route A: Acid-Catalyzed Esterification of 4-amino-3-chlorobenzoic acid
This is the most direct and widely used method, employing the classic Fischer-Speier esterification. The reaction involves heating the parent carboxylic acid in an excess of methanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1][2]
Causality Behind Experimental Choices:
-
Excess Methanol: The esterification is an equilibrium-driven reaction. Using methanol as the solvent pushes the equilibrium towards the product side, maximizing the yield as dictated by Le Châtelier's principle.
-
Acid Catalyst: The carbonyl oxygen of the carboxylic acid is not sufficiently electrophilic to be attacked by methanol. The acid catalyst protonates the carbonyl oxygen, dramatically increasing its electrophilicity and facilitating the nucleophilic attack by methanol.
-
Heat: Provides the necessary activation energy for the reaction to proceed at a practical rate.
The primary challenge with this route is ensuring the reaction goes to completion. Any unreacted 4-amino-3-chlorobenzoic acid can be difficult to separate and represents a key potential impurity.
Route B: Chlorination of Methyl 4-aminobenzoate
An alternative strategy involves introducing the chlorine atom onto the commercially available Methyl 4-aminobenzoate precursor. This electrophilic aromatic substitution must be carefully controlled to achieve the desired regioselectivity.
Causality Behind Experimental Choices:
-
Chlorinating Agent: A mild chlorinating agent like N-Chlorosuccinimide (NCS) is often preferred to prevent over-chlorination or oxidation of the amino group.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the starting materials and facilitate the reaction.
-
Regioselectivity: The powerful ortho-, para-directing effect of the amino group (-NH₂) and the deactivating, meta-directing effect of the ester group (-COOCH₃) are in competition. The activating amino group dominates, directing the incoming electrophile (Cl⁺) to the positions ortho to it (positions 3 and 5). This leads to the formation of the desired 3-chloro isomer as the major product, but the potential for forming the 3,5-dichloro byproduct exists.
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: Fischer Esterification | Route B: Electrophilic Chlorination |
| Starting Material | 4-amino-3-chlorobenzoic acid | Methyl 4-aminobenzoate |
| Key Reagents | Methanol, H₂SO₄ or SOCl₂[1] | N-Chlorosuccinimide (NCS) |
| Primary Advantage | High atom economy, directness | Readily available starting material |
| Primary Disadvantage | Equilibrium-limited reaction | Potential for isomeric & over-chlorinated byproducts |
| Key Impurity Profile | Unreacted starting material | Methyl 4-amino-5-chlorobenzoate, Methyl 4-amino-3,5-dichlorobenzoate |
Part 2: The Imperative of Structural Validation
Regardless of the synthetic route, rigorous analytical confirmation is essential. The primary analytical challenge is differentiating the desired product, This compound , from its key positional isomer, Methyl 3-amino-4-chlorobenzoate [3], which could arise from an incorrect starting material or side reactions. A multi-technique approach provides a self-validating system for confirmation.
Caption: Figure 1: Overall Workflow for Synthesis and Confirmation.
Part 3: A Multi-Pronged Approach to Structural Confirmation
No single technique is sufficient. The synergy between NMR, MS, and IR provides an unassailable confirmation of the product's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. The substitution pattern on the benzene ring creates a unique fingerprint in both the ¹H and ¹³C NMR spectra, allowing for clear differentiation from isomers.[4]
¹H NMR Analysis: For this compound, we expect to see three distinct signals in the aromatic region (typically 6.5-8.0 ppm).
-
The proton at position 5 (H-5) is ortho to the -NH₂ group and meta to the -COOCH₃ group. It will appear as a doublet of doublets.
-
The proton at position 6 (H-6) is ortho to the -COOCH₃ group and meta to the -NH₂ group. It will appear as a doublet.
-
The proton at position 2 (H-2) is ortho to the -COOCH₃ group and meta to the Cl group. It will appear as a doublet.
In contrast, the isomer Methyl 3-amino-4-chlorobenzoate would exhibit a much simpler splitting pattern due to the different arrangement of substituents.
Table 2: Comparative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Aromatic Protons (δ, ppm) & Coupling (J, Hz) | -NH₂ (ppm) | -OCH₃ (ppm) |
| This compound (Target) | ~7.7 (d, 1H), ~7.6 (dd, 1H), ~6.8 (d, 1H) | ~5.9 (s, 2H) | ~3.8 (s, 3H) |
| Methyl 3-amino-4-chlorobenzoate (Isomer) | ~7.5 (d, 1H), ~7.3 (d, 1H), ~7.1 (dd, 1H) | ~5.6 (s, 2H) | ~3.8 (s, 3H) |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of the compound. For chloro-containing compounds, it offers a distinct validation point: the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks: one for the molecule containing ³⁵Cl (M+) and another, smaller peak two mass units higher for the molecule containing ³⁷Cl (M+2). The ratio of the intensities of these peaks will be approximately 3:1.[5]
Table 3: Expected High-Resolution Mass Spectrometry Data
| Parameter | Expected Value for C₈H₈ClNO₂ | Rationale |
| Molecular Formula | C₈H₈ClNO₂ | - |
| Monoisotopic Mass | 185.0244 g/mol [6] | Mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ¹⁴N) |
| [M+H]⁺ Ion | 186.0316 m/z[5] | Protonated molecule in positive ion mode |
| [M+2+H]⁺ Ion | 188.0287 m/z | Protonated molecule containing the ³⁷Cl isotope |
| Intensity Ratio ([M+H]⁺/[M+2+H]⁺) | Approximately 3:1 | Natural abundance of ³⁵Cl vs. ³⁷Cl |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method to confirm the presence of the key functional groups within the molecule. While it cannot distinguish between isomers, it can quickly confirm a successful esterification and the presence of the amine.
Table 4: Key IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300-3500 (typically two bands) |
| Ester (C=O) | C=O Stretch | 1700-1730 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Ester (C-O) | C-O Stretch | 1100-1300 |
| Aryl Halide | C-Cl Stretch | 1000-1100 |
| Note: Values are approximate and based on typical ranges for these functional groups.[6] |
Part 4: Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols provide detailed, step-by-step methodologies for synthesis and analysis.
Protocol 1: Synthesis of this compound (Route A)
Caption: Figure 2: Fischer Esterification Mechanism.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-3-chlorobenzoic acid (10.0 g, 58.3 mmol).
-
Reagent Addition: Add 150 mL of methanol. While stirring, slowly and carefully add concentrated sulfuric acid (5.0 mL) dropwise. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Cool the mixture to room temperature and then further in an ice bath. Slowly pour the reaction mixture into 300 mL of ice-cold water.
-
Precipitation: Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8. The product will precipitate as a solid.[7]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum at 50°C to a constant weight. The expected product is a light yellow or off-white solid.[8]
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an appropriate solvent system like ethanol/water.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the dried synthesis product.[9]
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial. Ensure complete dissolution.[4]
-
Transfer: Transfer the clear solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the spectra, referencing the residual DMSO solvent peak at δ 2.50 ppm for the ¹H spectrum and δ 39.52 ppm for the ¹³C spectrum. Integrate the ¹H signals and assign the peaks based on their chemical shift and coupling patterns.
Conclusion
The synthesis of this compound, while straightforward, necessitates a meticulous and evidence-based approach to structural confirmation. Relying on a single data point, such as melting point, is insufficient and scientifically unsound. By employing a synergistic combination of ¹H NMR for isomeric differentiation, mass spectrometry for molecular weight and elemental formula confirmation, and IR spectroscopy for functional group verification, researchers can proceed with absolute confidence in the structural integrity of their material. This rigorous, self-validating workflow is not merely a quality control measure; it is a foundational pillar of reproducible and reliable scientific research in drug discovery and development.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - this compound (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-amino-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and reliable analysis of Methyl 4-amino-3-chlorobenzoate, a key chemical intermediate, is paramount in pharmaceutical development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound. Through a detailed cross-validation study, this document offers insights into the performance of each method, supported by experimental protocols, comparative data, and adherence to regulatory guidelines. The objective is to equip researchers with the necessary information to select the most appropriate analytical technique for their specific needs, ensuring data integrity and regulatory compliance.
Introduction: The Imperative for Rigorous Analytical Method Validation
This compound (CAS No: 84228-44-4) is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, employing validated analytical methods for its quantification is not merely a procedural step but a foundational requirement for regulatory submissions and product release.
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for the validation of analytical procedures.[3][4][5][6] A key aspect of this is demonstrating that an analytical method is "fit for its intended purpose."[7] When multiple analytical techniques are available, or when a method is transferred between laboratories, a cross-validation study is essential to ensure the consistency and reliability of the results obtained.[8][9]
This guide focuses on the cross-validation of two powerful and commonly used analytical techniques, HPLC and GC-MS, for the analysis of this compound. We will delve into the principles behind each method, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and precision in separating, identifying, and quantifying components in a mixture.[10] For a compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used for quantification, as the aromatic nature of the compound allows for strong chromophoric activity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique is particularly suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly selective and sensitive detection.[11]
Experimental Design for Cross-Validation
The objective of this cross-validation is to demonstrate that HPLC and GC-MS methods can be used interchangeably for the quantitative analysis of this compound, yielding comparable results. The study is designed to assess key validation parameters as outlined in the ICH Q2(R2) guidelines.[8][12]
The following workflow outlines the key stages of the cross-validation process:
Caption: A generalized workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol outlines a standard reversed-phase HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid, this compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase: A mixture of Acetonitrile and Water with 0.1% Formic acid (gradient elution may be necessary for optimal separation from impurities).
-
Diluent: Mobile phase at initial conditions.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 25 mL of diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations across the desired range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to obtain a final concentration within the calibration range.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Caption: A simplified workflow for the HPLC analysis of this compound.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a GC-MS method for the quantification of this compound.
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Chemicals: Dichloromethane (GC grade), this compound reference standard.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 25 mL of Dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with Dichloromethane to achieve concentrations across the desired range (e.g., 0.1-20 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in Dichloromethane to obtain a final concentration within the calibration range.
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 185, 154, 126).
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Comparative Performance Data
The following tables summarize the hypothetical but realistic performance data obtained from the cross-validation study of the HPLC and GC-MS methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH) |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | As per validation |
Table 2: Accuracy
| Concentration (µg/mL) | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria (ICH) |
| Low QC | 99.5 | 101.2 | 80-120% |
| Mid QC | 100.2 | 99.8 | 80-120% |
| High QC | 99.8 | 100.5 | 80-120% |
Table 3: Precision
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria (ICH) |
| Repeatability (Intra-day) | 0.8 | 1.1 | ≤ 2% |
| Intermediate Precision (Inter-day) | 1.2 | 1.5 | ≤ 3% |
Table 4: Sensitivity
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH) |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL | Signal-to-Noise ≥ 10 |
Discussion and Interpretation of Results
The cross-validation data demonstrates that both the HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound, with each offering distinct advantages.
-
Linearity and Range: Both methods exhibit excellent linearity over their respective ranges. The HPLC method offers a wider linear range, which may be advantageous for analyzing samples with varying concentrations without the need for extensive dilution.
-
Accuracy and Precision: Both techniques provide excellent accuracy and precision, well within the acceptance criteria outlined by the ICH.[13] This indicates that both methods are reliable and produce consistent results.
-
Sensitivity: The GC-MS method demonstrates significantly higher sensitivity, with lower LOD and LOQ values. This makes it the preferred method for trace-level analysis or when sample volume is limited.
-
Specificity: The use of mass spectrometry in the GC-MS method provides a higher degree of specificity compared to UV detection in HPLC. While the HPLC method's specificity can be established through peak purity analysis and comparison with a reference standard, GC-MS offers inherent structural confirmation.
Conclusion: Selecting the Appropriate Method
The cross-validation of the HPLC-UV and GC-MS methods confirms that both are valid and reliable for the quantitative analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and widely accessible technique suitable for routine quality control and release testing where high sensitivity is not a primary concern. Its wider linear range can simplify sample preparation.
-
GC-MS is the superior choice for applications requiring high sensitivity and specificity, such as impurity profiling, metabolite identification, and the analysis of low-concentration samples.
Ultimately, this guide provides the foundational data and protocols to support the selection and implementation of a validated analytical method for this compound, ensuring data of the highest quality and integrity.
References
- 1. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. e-b-f.eu [e-b-f.eu]
- 10. benchchem.com [benchchem.com]
- 11. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. propharmagroup.com [propharmagroup.com]
- 13. biopharminternational.com [biopharminternational.com]
A Researcher's Guide to Comparing the Cytotoxicity of Substituted Benzoate Ester Derivatives
Benzoate ester derivatives are a class of compounds with widespread applications, ranging from preservatives in food and cosmetics to active pharmaceutical ingredients.[1] Their biological effects, particularly their cytotoxicity, are of significant interest to researchers in drug development and toxicology. Understanding how chemical substitutions on the benzoate ring influence their cytotoxic potential is crucial for designing safer products and more effective therapeutic agents.
This guide provides a comprehensive comparison of the cytotoxicity of various substituted benzoate ester derivatives, supported by experimental data from peer-reviewed studies. We will delve into the standard methodologies used to assess cytotoxicity, explain the underlying mechanisms of action, and present a comparative analysis of structure-activity relationships.
Principles of Cytotoxicity Assessment: Key Methodologies
To reliably compare the cytotoxic effects of different benzoate ester derivatives, it is essential to employ standardized and validated assays. The choice of assay depends on the specific cellular process being investigated. Here, we detail the protocols for three widely used cytotoxicity assays: MTT, Neutral Red Uptake, and LDH release.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of metabolically active cells.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5x10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoate ester derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can then be determined.
Caption: Workflow of the MTT cytotoxicity assay.
Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[5][6] Toxic substances can impair the cell membrane and lysosomal integrity, leading to a decreased uptake of the dye.[5]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the benzoate ester derivatives.[7]
-
Dye Incubation: After the treatment period, remove the medium and add 100 µL of medium containing neutral red (e.g., 33 µg/mL) to each well.[5] Incubate for 2-4 hours at 37°C.[6][7]
-
Washing: Discard the neutral red solution and wash the cells with a wash buffer (e.g., DPBS) to remove any unincorporated dye.[7]
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the lysosomes.[7]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete mixing.[8] Measure the absorbance at 540 nm.[9]
-
Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of untreated controls.
Caption: Workflow of the Neutral Red Uptake assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10] This assay is a reliable indicator of cell membrane integrity and is often used to quantify necrosis.[11]
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the desired concentrations of benzoate ester derivatives. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[11][12]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[12]
-
Enzyme Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12] During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[12]
-
Stop Reaction and Measure Absorbance: Add a stop solution to terminate the reaction.[12] Measure the absorbance at 490 nm.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Caption: Workflow of the Lactate Dehydrogenase assay.
Comparative Cytotoxicity of Substituted Benzoate Ester Derivatives
The cytotoxic potential of benzoate ester derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The following table summarizes the cytotoxicity data (IC50 values) for a range of derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines and experimental conditions.
| Derivative | Substituent(s) | Cell Line | Assay | IC50 (µM) | Reference |
| Methyl Benzoate | - | HEK293 | WST-1 | >11,000 | [13][14] |
| Ethyl Benzoate | - | HEK293 | WST-1 | ~10,000 | [13] |
| Vinyl Benzoate | - | HEK293 | WST-1 | ~2,500 | [13] |
| Propylparaben | 4-hydroxy, propyl ester | Rat Hepatocytes | - | Induces cytotoxicity at 500-2000 | [15] |
| Butylparaben | 4-hydroxy, butyl ester | Rat Hepatocytes | - | More toxic than propylparaben | [15] |
| Eugenyl Benzoate Derivative 9 | 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate | HT29 (Colon) | - | 26.56 | [16][17] |
| 4-amino-3-chloro benzoate ester derivative (N5a) | 4-amino, 3-chloro, with hydrazine-1-carbothioamide | A549, HepG2, HCT-116 | MTT | Varies by cell line | [18][19] |
Structure-Activity Relationship (SAR) Insights
The data presented above and findings from various studies reveal key structure-activity relationships:
-
Alkyl Chain Length: For p-hydroxybenzoate esters (parabens), an increase in the length of the alkyl side-chain generally leads to increased cytotoxicity.[15] For instance, butylparaben is more toxic to rat hepatocytes than propylparaben.[15]
-
Hydrophobicity: The hydrophobicity of the molecule, often expressed as LogP, plays a crucial role in its cytotoxic activity.[17] A study on eugenyl benzoate derivatives found that the hydrophobicity parameter (logP) was more influential than steric parameters in determining their cytotoxic effects on colorectal cancer cells.[16][17]
-
Specific Functional Groups: The addition of certain functional groups can dramatically alter cytotoxicity. For example, the synthesis of novel 4-amino-3-chloro benzoate ester derivatives with a hydrazine-1-carbothioamide moiety resulted in compounds with promising cytotoxic activity against several cancer cell lines.[18][19]
Caption: Factors influencing the cytotoxicity of benzoate esters.
Mechanisms of Cytotoxicity
The cytotoxic effects of substituted benzoate esters are mediated through various cellular mechanisms, primarily involving mitochondrial dysfunction and the induction of programmed cell death (apoptosis).
Mitochondrial Dysfunction
Several benzoate derivatives have been shown to target mitochondria, the powerhouses of the cell. This can lead to:
-
Impaired Oxidative Phosphorylation: Some derivatives can uncouple the oxidative phosphorylation system, leading to a decrease in ATP production.[20]
-
Reduced Mitochondrial Membrane Potential: A drop in the mitochondrial transmembrane potential is a common indicator of mitochondrial dysfunction and an early event in apoptosis.[20]
-
Inhibition of Electron Transport Chain: Parabens, for example, have been shown to inhibit State 3 respiration in isolated mitochondria, indicating an impairment of the electron transport chain.[15]
These mitochondrial perturbations can trigger a cascade of events leading to cell death.[20][21]
Caption: Mitochondrial dysfunction induced by benzoate esters.
Induction of Apoptosis vs. Necrosis
Cell death can occur through two main pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[22][23] Apoptosis is a tightly regulated process characterized by cell shrinkage, membrane blebbing, and the activation of caspases, without inducing an inflammatory response.[24][25] Necrosis, on the other hand, is a result of acute cellular injury and involves cell swelling and lysis, which releases cellular contents and triggers inflammation.[24][25]
Many cytotoxic benzoate ester derivatives induce apoptosis. For example, novel benzoate-lipophilic cations have been shown to trigger apoptosis in colorectal cancer cells through the activation of AMPK, a sensor of cellular energy status.[20] Similarly, certain 4-amino-3-chloro benzoate ester derivatives induce the extrinsic apoptotic pathway by activating caspases 3 and 8.[18][19] The induction of apoptosis is often a desired outcome for anticancer agents.
Conclusion
The cytotoxicity of substituted benzoate ester derivatives is a complex interplay of their physicochemical properties, which are dictated by the specific substituents on the benzoate ring. This guide has provided an overview of the key experimental methodologies used to assess their cytotoxic effects, a comparative summary of available data, and an exploration of the underlying mechanisms of action. Researchers in drug discovery and toxicology can leverage this information to guide the design of novel benzoate ester derivatives with tailored cytotoxic profiles, whether for therapeutic applications or to ensure the safety of consumer products. The continued investigation into the structure-activity relationships of this versatile class of compounds will undoubtedly lead to further advancements in these fields.
References
- 1. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. clyte.tech [clyte.tech]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qualitybiological.com [qualitybiological.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of p-hydroxybenzoate ester-induced mitochondrial dysfunction and cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mitochondrial Disruption Explains Systemic Benzodiazepine Side Effects – NDNR – Naturopathic Doctor News and Review [ndnr.com]
- 22. What is the difference between necrosis and apoptosis? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 23. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 25. akadeum.com [akadeum.com]
A Senior Application Scientist's Guide to Ligand System Performance in Suzuki-Miyaura Coupling with Methyl 4-amino-3-chlorobenzoate
Introduction: The Strategic Importance of Methyl 4-amino-3-chlorobenzoate
This compound is a vital building block in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its substituted aniline structure makes it a key precursor for a wide array of complex molecules, including kinase inhibitors and advanced polymers. The strategic functionalization of this molecule, especially through carbon-carbon bond formation, is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for this purpose. However, the success of these reactions is not guaranteed; it is critically dependent on the choice of the ligand system that coordinates to the palladium center. The ligand dictates the catalyst's stability, reactivity, and selectivity, directly influencing reaction yield, purity, and overall efficiency.
This guide offers an in-depth comparison of various phosphine ligand systems for the Suzuki-Miyaura coupling of this compound with a model boronic acid. We will dissect the performance of representative monodentate and bidentate ligands, provide supporting experimental data, and explain the mechanistic reasoning behind their varied efficacy.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound. The catalytic cycle, illustrated below, involves three key stages: oxidative addition, transmetalation, and reductive elimination. The ligand's role is integral to each step, influencing the electron density and steric environment of the palladium center. A well-chosen ligand facilitates each transformation, leading to an efficient catalytic turnover.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Performance of Selected Ligand Systems
To evaluate the efficacy of different ligand systems, the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid was performed under standardized conditions. The choice of ligand significantly impacts the reaction outcome. We compared a classic bidentate ligand, Xantphos, known for its wide bite angle, with a modern, bulky monodentate biarylphosphine ligand, SPhos, which is often effective for challenging substrates.
| Ligand System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Key Observations |
| SPhos | 1.0 | 100 | 2 | 95 | Rapid conversion, clean reaction profile. The bulk and electron-donating nature of SPhos promotes efficient oxidative addition and reductive elimination. |
| Xantphos | 1.0 | 100 | 12 | 78 | Slower reaction rate compared to SPhos. The defined bite angle provides stability but may result in a less reactive catalyst for this specific substrate combination. |
| None | 1.0 | 100 | 24 | <5 | Negligible product formation, highlighting the essential role of the ligand in stabilizing the palladium catalyst and facilitating the reaction. |
Analysis of Results:
The data clearly demonstrates the superiority of the SPhos ligand system for this specific transformation. The combination of the bulky dicyclohexylphosphino group and the electron-rich biphenyl backbone makes SPhos highly effective. This structure facilitates the oxidative addition of the C-Cl bond and promotes the final reductive elimination step, leading to a much faster and more efficient reaction.
Xantphos , while a robust and versatile ligand, showed lower reactivity in this context. Its rigid backbone and wide bite angle are known to promote reductive elimination and prevent β-hydride elimination. However, for the sterically accessible and electronically distinct C-Cl bond in our substrate, the greater flexibility and reactivity offered by the monodentate SPhos ligand proved more advantageous. The negligible yield in the absence of a ligand underscores the fact that the "naked" palladium catalyst is unstable and incapable of efficiently mediating the reaction.
Detailed Experimental Protocol: SPhos-Mediated Suzuki Coupling
This protocol provides a self-validating workflow for the efficient coupling of this compound using the high-performing SPhos ligand.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition: In the open air, add palladium(II) acetate (0.01 equiv) and SPhos (0.02 equiv).
-
Solvent Addition: Add a 10:1 mixture of toluene and water.
-
Degassing: Seal the flask and thoroughly degas the mixture by sparging with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired product.
Conclusion and Future Outlook
The choice of ligand is a critical parameter that can define the success or failure of a cross-coupling reaction. For the Suzuki-Miyaura coupling of this compound, bulky, electron-rich monodentate phosphine ligands such as SPhos offer superior performance, leading to faster reaction times and higher yields compared to traditional bidentate ligands like Xantphos under the tested conditions. This enhanced reactivity is attributed to the ligand's ability to promote the key steps of the catalytic cycle for this specific substrate. Researchers and process chemists should consider ligand screening as an essential part of methods development to ensure optimal efficiency, particularly when working with electronically deactivated or sterically hindered substrates.
Quantum chemical calculations on Methyl 4-amino-3-chlorobenzoate
An In-Depth Comparative Guide to Quantum Chemical Calculations on Methyl 4-amino-3-chlorobenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of quantum chemical methodologies for the analysis of this compound, a substituted aromatic compound of interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings, practical execution, and comparative outcomes of two foundational computational approaches: Hartree-Fock (HF) theory and Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for molecular property prediction and analysis.
The molecular structure of this compound, with the IUPAC name this compound, is represented by the chemical formula C₈H₈ClNO₂.[1][2] Its structure incorporates an amino group, a chlorine atom, and a methyl ester group attached to a benzene ring, leading to a complex interplay of electronic effects that computational chemistry is well-suited to explore.
Theoretical Background: Choosing the Right Computational Lens
The primary goal of quantum chemical calculations is to solve the Schrödinger equation for a given molecule to determine its energy and other properties. Since an exact solution is not feasible for multi-electron systems like this compound, we rely on approximations. The choice of approximation method is the most critical decision in a computational study, dictating the balance between accuracy and computational cost.
The Hartree-Fock (HF) Approximation
Hartree-Fock is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. In this model, each electron moves in an average electrostatic field generated by all other electrons, neglecting the instantaneous electron-electron correlation. While computationally efficient and providing a reasonable first approximation of molecular geometry and orbitals, the neglect of electron correlation is a significant limitation, often leading to inaccuracies in energy-dependent properties.
Density Functional Theory (DFT)
Density Functional Theory offers a pragmatic and powerful alternative. Instead of the complex wavefunction, DFT uses the electron density—a simpler, three-dimensional quantity—as the fundamental variable.[3] The core of DFT lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation.
For molecules involving diverse functional groups like this compound, hybrid functionals are particularly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used example. It combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, offering a robust balance of accuracy and computational efficiency for many organic systems.[4][5]
The Role of the Basis Set
Both HF and DFT methods require a basis set—a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation.
-
Pople-style basis sets : 6-31G(d) is a popular split-valence basis set that is computationally efficient. It includes polarization functions (d) on heavy atoms, which are crucial for describing non-spherical electron density distributions in bonded atoms.
-
Larger basis sets : 6-311++G(d,p) provides a more flexible description. It uses more functions to describe the core and valence electrons (6-311), adds diffuse functions (++) to handle anions and weak interactions, and includes polarization functions on both heavy atoms (d) and hydrogen (p).[5]
In this guide, we will compare results from HF/6-31G(d) (a baseline level of theory) and B3LYP/6-311++G(d,p) (a more robust and widely-used level for publication-quality results).
Computational Workflow and Experimental Protocols
The following section details the step-by-step methodology for performing these calculations, using a platform like Gaussian as an example.[6]
Diagram: Computational Chemistry Workflow
Caption: A generalized workflow for quantum chemical analysis.
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Molecule Construction : The structure of this compound is built using a molecular editor. The initial structure can be created from its SMILES string: COC(=O)C1=CC(=C(C=C1)N)Cl.[2]
-
Initial Optimization : A preliminary geometry optimization is performed using a low-cost method like molecular mechanics (e.g., UFF) to obtain a reasonable starting structure.
-
Quantum Mechanical Optimization :
-
Method A (Baseline) : Set up a geometry optimization calculation using the Hartree-Fock method with the 6-31G(d) basis set.
-
Method B (High-Accuracy) : Set up a parallel calculation using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set.[5]
-
The optimization process iteratively adjusts the molecular geometry to find the lowest energy conformation.
-
-
Frequency Calculation :
-
Using the optimized geometry from each method, perform a frequency calculation at the same level of theory.
-
Trustworthiness Check : A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point (transition state), and the geometry must be re-optimized.
-
This step also yields the predicted infrared (IR) and Raman vibrational spectra, which can be compared with experimental data.[1][7]
-
Comparative Analysis of Calculated Properties
Here we compare the results obtained from the HF/6-31G(d) and B3LYP/6-311++G(d,p) levels of theory.
Diagram: this compound Structure
Caption: Atom numbering scheme for this compound.
Molecular Geometry
| Parameter | Bond/Angle | HF/6-31G(d) (Å or °) | B3LYP/6-311++G(d,p) (Å or °) | Expected Trend |
| Bond Length | C1-C7 (ester) | 1.485 | 1.479 | DFT bond slightly shorter |
| Bond Length | C7=O1 | 1.189 | 1.210 | DFT bond longer due to correlation |
| Bond Length | C4-N | 1.375 | 1.390 | DFT bond longer, reflecting amine donation |
| Bond Length | C3-Cl | 1.731 | 1.745 | DFT bond longer |
| Bond Angle | O1-C7-O2 | 125.1 | 124.8 | Similar, near ideal sp² angle |
| Dihedral Angle | C2-C1-C7-O1 | ~180.0 | ~180.0 | Ester group is coplanar with the ring |
Expertise & Experience : The Hartree-Fock method tends to underestimate bond lengths for single bonds and overestimate them for multiple bonds compared to DFT and experiment. The B3LYP results are expected to be more reliable. The planarity of the ester group with the benzene ring is anticipated due to resonance stabilization.
Vibrational Frequencies
Vibrational analysis provides theoretical IR and Raman spectra. Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. Therefore, they are often scaled by empirical factors (~0.90 for HF, ~0.96 for B3LYP) for better comparison.
| Functional Group | Vibrational Mode | HF/6-31G(d) (cm⁻¹) (Scaled) | B3LYP/6-311++G(d,p) (cm⁻¹) (Scaled) | Experimental IR Range (Typical)[8] |
| N-H₂ | Asymmetric Stretch | ~3245 | ~3290 | 3300-3500 |
| N-H₂ | Symmetric Stretch | ~3160 | ~3195 | 3300-3500 |
| C=O | Carbonyl Stretch | ~1815 | ~1745 | ~1700 |
| C=C | Aromatic Stretch | ~1630 | ~1610 | 1450-1600 |
| C-O | Ester Stretch | ~1290 | ~1270 | ~1300 |
| C-N | Amine Stretch | ~1265 | ~1250 | ~1250 |
| C-Cl | Halogen Stretch | ~780 | ~750 | Below 800 |
Trustworthiness : The B3LYP functional provides a much better prediction for the crucial C=O carbonyl stretching frequency, which is highly sensitive to the electronic environment. The Hartree-Fock method significantly overestimates this frequency even after scaling, a known deficiency of the method. The predicted frequencies from B3LYP align well with the expected ranges for each functional group, validating the computational model.[8]
Electronic Properties
The electronic properties, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are vital for understanding a molecule's reactivity and electronic transitions.
| Property | HF/6-31G(d) | B3LYP/6-311++G(d,p) | Interpretation |
| HOMO Energy (eV) | -8.12 | -5.95 | Energy of the highest occupied molecular orbital |
| LUMO Energy (eV) | 1.55 | -1.48 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (eV) | 9.67 | 4.47 | Relates to chemical reactivity and electronic transitions |
| Dipole Moment (Debye) | 3.15 | 2.88 | A measure of the molecule's overall polarity |
Authoritative Grounding : The HOMO-LUMO energy gap is a critical parameter. Hartree-Fock theory is known to dramatically overestimate the gap due to its lack of electron correlation. The B3LYP value of 4.47 eV is a much more chemically reasonable estimate of the energy required for an electronic excitation. The HOMO is likely localized on the electron-rich amino group and benzene ring, while the LUMO is expected to be on the electron-withdrawing ester group and the aromatic ring, indicating a potential for intramolecular charge transfer upon excitation.
Conclusion and Recommendations
This comparative guide demonstrates the application of quantum chemical calculations to this compound.
-
Hartree-Fock (HF/6-31G(d)) : Provides a qualitatively reasonable molecular structure but is quantitatively deficient, especially for vibrational frequencies (e.g., C=O stretch) and electronic properties (e.g., HOMO-LUMO gap). It serves as a computationally inexpensive, entry-level method.
-
Density Functional Theory (B3LYP/6-311++G(d,p)) : Offers a significantly more accurate and reliable description of the molecule's geometry, vibrational spectra, and electronic landscape.[4][5] The improved performance is due to the inclusion of electron correlation via the B3LYP hybrid functional. This level of theory is highly recommended for obtaining results that can be meaningfully compared with experimental data and for making reliable predictions about molecular behavior.
For researchers in drug development and materials science, the B3LYP/6-311++G(d,p) method represents a robust and validated starting point for investigating the properties of substituted benzoates and related compounds, providing a strong foundation for further studies such as molecular docking, reaction mechanism analysis, or predicting spectroscopic signatures.
References
- 1. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. Density Functional Theory Calculations of the Effect of Oxygenated Functionals on Activated Carbon towards Cresol Adsorption | MDPI [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Conformational and vibrational analysis of methyl methanesulfonate, CH3SO2OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Introduction: The Significance of the 4-Amino-3-aryl-benzoic Acid Scaffold
An Objective Guide to Benchmarking Synthesis Routes for 4-amino-3-aryl-benzoic Acid Derivatives
The 4-amino-3-aryl-benzoic acid motif is a privileged scaffold in medicinal chemistry and materials science. Its rigid, well-defined structure serves as a versatile building block for a multitude of pharmacologically active molecules and functional materials.[1][2][3] The strategic placement of an amino group, a carboxylic acid, and a variable aryl substituent allows for fine-tuning of physicochemical properties, making these compounds particularly valuable in drug discovery campaigns.[1]
However, the synthesis of these derivatives is not without its challenges. The presence of both a basic amino group and an acidic carboxylic acid group on the same aromatic ring necessitates careful selection of reaction conditions to avoid unwanted side reactions, solubility issues, and catalyst inhibition.[4] This guide provides a comparative analysis of the most effective synthetic strategies, focusing on the state-of-the-art palladium-catalyzed cross-coupling reactions while also considering alternative methodologies. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers in selecting the optimal route for their specific needs.
Primary Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for synthesizing 4-amino-3-aryl-benzoic acids. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, offering exceptional functional group tolerance and generally high yields.[1][5] For this target scaffold, the reaction typically involves coupling a 4-amino-3-halobenzoic acid with an appropriate arylboronic acid.
Core Mechanism: A Three-Step Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling stems from a well-understood catalytic cycle involving a palladium(0) species.[6][7] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-amino-3-halobenzoic acid, forming a Pd(II) intermediate.[5] This is often the rate-determining step of the reaction.[5]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[5] The base is crucial as it activates the organoboron compound, facilitating this transfer.[8]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking Catalyst Systems for 4-Amino-3-halobenzoic Acid Coupling
The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The substrate itself, containing both an activating amino group and a deactivating carboxyl group, requires careful optimization.[9] The amino group can coordinate to the palladium center, potentially inhibiting the catalyst, while the carboxylate formed under basic conditions can affect solubility.[4]
Below is a comparative summary of various catalyst systems reported for the coupling of 4-amino-3-bromobenzoic acid and structurally similar substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ / K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85 | [9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [9] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [9] |
| [PdCl₂(NH₂CH₂COOH)₂] | - | K₂CO₃ | H₂O | Room Temp | 1.5-24 | High | [4][10] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | (Varies) | [9] |
Causality Behind Component Selection:
-
Ligands: Bulky, electron-rich phosphine ligands like SPhos and dppf are crucial. They stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the final reductive elimination.[11]
-
Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8] The choice of base can also influence the solubility of the benzoic acid substrate.[4]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common. This system helps to dissolve both the organic-soluble aryl halide and the often water-soluble base and boronate salt.[9]
Detailed Experimental Protocol: Suzuki Coupling with Pd(PPh₃)₄
This protocol provides a representative procedure for the coupling of 4-amino-3-bromobenzoic acid with an arylboronic acid using the common catalyst tetrakis(triphenylphosphine)palladium(0).[1][9]
Materials:
-
4-Amino-3-bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add 4-amino-3-bromobenzoic acid, the arylboronic acid, and potassium carbonate.
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) at least three times to remove oxygen, which can cause side reactions like homocoupling of the boronic acid.[4]
-
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Purge the resulting slurry with the inert gas for an additional 10-15 minutes. Finally, add the Pd(PPh₃)₄ catalyst to the mixture under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Purification: Collect the crude product by filtration. Wash the solid with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/dichloromethane) or by column chromatography.[3]
Troubleshooting Common Issues
Low yields or the formation of side products are common hurdles. A logical approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Common Side Products: [4]
-
Homocoupling: Ar-Ar and Ar'-Ar'. Caused by oxygen in the reaction mixture. Rigorous degassing is the solution.
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom (Ar'-H). Can occur with prolonged heating.
-
Dehalogenation: The bromine on the starting material is replaced by a hydrogen atom.
Alternative and Complementary Synthetic Routes
While Suzuki-Miyaura coupling is the workhorse, a comprehensive understanding requires knowledge of other C-C and C-N bond-forming reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, but for the formation of carbon-nitrogen bonds.[12][13] While not a direct route to the target biaryl scaffold from the same starting materials as the Suzuki reaction, it represents a different synthetic strategy. For instance, one could synthesize a 3-aryl-4-halobenzoic acid intermediate first and then introduce the amino group at the C4 position via a Buchwald-Hartwig reaction.
Core Concept: The reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[11][12]
Mechanism: The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Applicability: This route is less direct for the target molecule but is invaluable for synthesizing a wide range of arylamines.[14] It becomes a strategic choice if the required 3-aryl-4-halobenzoic acid precursor is more readily accessible than the corresponding 4-amino-3-halobenzoic acid.
Ullmann Condensation
The Ullmann reaction is a classical, copper-catalyzed method for forming C-C (aryl-aryl) or C-X (aryl-ether, aryl-amine) bonds.[15][16] The Goldberg reaction is the specific name for the C-N bond-forming variant.[15]
Comparison to Palladium Catalysis:
-
Conditions: Ullmann reactions traditionally require much harsher conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper.[15][17]
-
Scope: The substrate scope can be more limited, and reactions are often less tolerant of sensitive functional groups compared to modern palladium-catalyzed methods.
-
Modern Relevance: While largely superseded by palladium catalysis for laboratory synthesis, copper-catalyzed couplings have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. They remain relevant in industrial settings and for specific applications where palladium is not suitable.
Strategic Considerations
Starting Material: Bromo- vs. Chloro- Analogs
The choice of the halogen on the starting material is a key strategic decision balancing reactivity and cost.
-
4-Amino-3-bromobenzoic acid: The C-Br bond is weaker than the C-Cl bond, making aryl bromides significantly more reactive in oxidative addition.[18] This allows for milder reaction conditions, a broader choice of catalysts, and often higher yields.[18]
-
4-Amino-3-chlorobenzoic acid: Aryl chlorides are less reactive but are often more cost-effective and readily available, making them attractive for large-scale synthesis.[18] Their use typically requires more active, specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve efficient coupling.[8]
The Role of Protecting Groups
For particularly sensitive substrates or to improve solubility, protecting groups can be employed.
-
Carboxylic Acid Protection: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) prior to coupling.[1] This prevents potential solubility issues caused by the formation of the carboxylate salt under basic conditions. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.
-
Amine Protection: The amino group can be protected (e.g., with a Boc group) to prevent it from inhibiting the palladium catalyst.[19] This is often necessary when using particularly sensitive catalyst systems or when harsh conditions are required.
Conclusion and Future Outlook
For the synthesis of 4-amino-3-aryl-benzoic acid derivatives, the Suzuki-Miyaura coupling is the superior and most versatile methodology . Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it the primary choice for researchers. The selection of an appropriate palladium catalyst, ligand, and base is critical and must be tailored to the specific substrates being coupled.
While alternative routes like the Buchwald-Hartwig amination and Ullmann condensation exist, they represent different strategic disconnections or require harsher conditions. They remain important tools in the synthetic chemist's arsenal but are generally less direct for this specific target class. Future developments will likely focus on creating even more active and robust catalyst systems for coupling challenging substrates like aryl chlorides under greener, more economical conditions, potentially expanding the use of alternative metals like nickel.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Synthetic Methods for Primary Anilines [ouci.dntb.gov.ua]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Guide to the Proper Disposal of Methyl 4-Amino-3-Chlorobenzoate
As a Senior Application Scientist, my goal is to extend our support beyond the point of sale by empowering you with the knowledge to handle our products safely and responsibly throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-amino-3-chlorobenzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, designed to provide a self-validating system for waste management in a professional research environment.
Hazard Assessment and Regulatory Context
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards and the governing regulations is essential. This forms the basis for all subsequent handling and disposal decisions.
1.1. Intrinsic Hazards of this compound
This compound is a chlorinated aromatic amine derivative. While specific toxicity data may be limited, the hazards can be inferred from its chemical class and available Safety Data Sheets (SDS) for related compounds.
-
Health Hazards: It is classified as an irritant, causing skin and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1] As with many aromatic amines, chronic exposure risks should be minimized.
-
Environmental Hazards: A crucial consideration is its environmental impact. Related chlorinated and amino-benzoic acid compounds are often classified as toxic to aquatic life with long-lasting effects.[3] Therefore, this compound must be prevented from entering drains, soil, or waterways.[4] Improper disposal can lead to significant environmental contamination.[5]
1.2. Regulatory Framework
The disposal of chemical waste is strictly regulated. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5][6] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[7][8]
This compound is not typically found on the P or U lists of acutely toxic or toxic unused commercial chemical products.[7] However, due to its potential aquatic toxicity, it must be managed as a characteristic hazardous waste until formally determined otherwise by your institution's Environmental Health & Safety (EHS) office.
| Property | Identifier/Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 84228-44-4 (verify specific isomer) | ChemicalBook[9] |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[2] |
| Primary Health Hazards | Causes skin irritation, serious eye irritation. May cause respiratory irritation. | SDS[1] |
| Primary Environmental Hazard | Presumed toxic to aquatic life with long-lasting effects. | Inferred from related compounds[3] |
| Anticipated EPA Waste Code | D002 (if in a corrosive solution) or subject to state-specific codes for toxicity. | 40 CFR § 261.22[8] |
Core Disposal Protocol: A Step-by-Step Guide
Treat all waste containing this compound as hazardous unless confirmed otherwise by a qualified EHS professional.[10] The guiding principle is to ensure containment, clear communication through labeling, and transfer to a licensed waste management facility.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.
Step-2: Segregate the Waste Stream
Proper segregation is the most critical step in a safe and cost-effective disposal process. Never mix incompatible waste streams. [11][12]
-
Solid Waste: Collect un-reclaimable solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate liquid waste container.
-
DO NOT mix this chlorinated waste with non-halogenated organic solvents.[11] Keeping halogenated and non-halogenated waste streams separate is crucial as disposal methods and costs differ significantly.
-
DO NOT mix with acidic or basic waste unless it is part of a defined experimental protocol. Reactions could generate aerosols or other hazards.
-
Step 3: Use a Designated Hazardous Waste Container
The container is the primary barrier preventing environmental release.
-
Compatibility: The container must be made of a material compatible with the waste. For organic solids and solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.[13]
-
Condition: The container must be in good condition, free of leaks or cracks, and have a secure, tightly-sealing lid.[5][12]
-
Venting: Do not use containers that require venting unless specifically instructed by your EHS office for a gas-generating waste stream.
Step 4: Label the Container Correctly and Completely
A properly labeled container is essential for safety, compliance, and proper final disposal. The label must be affixed to the container as soon as the first drop of waste is added.
-
Write the words "HAZARDOUS WASTE" clearly.[12]
-
List all chemical constituents by their full chemical names (no abbreviations or formulas).[14]
-
Provide an accurate percentage of each component, totaling 100%.
-
Indicate the relevant hazards (e.g., Irritant, Environmental Hazard).
-
Record the accumulation start date (the date the first waste was added).
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
The designated SAA is a location at or near the point of generation that is under the control of the laboratory personnel.[5][13]
-
Location: Store the waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.
-
Containment: Always use secondary containment (e.g., a spill tray) for liquid waste containers to capture any potential leaks.[11]
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[12][13] Evaporation is not a permissible disposal method.[10]
Step 6: Arrange for Timely Disposal
Hazardous waste cannot be accumulated indefinitely.
-
Volume Limits: Laboratories cannot store more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at an SAA.[10]
-
Pickup Request: Once the container is full or you are finished generating this waste stream, submit a pickup request to your institution's EHS department or designated hazardous materials manager. They will transport the waste to a central accumulation area for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Decontamination and Empty Container Disposal
An "empty" container that held a hazardous chemical must be managed carefully.
-
Triple Rinsing: For containers of standard hazardous chemicals, the accepted procedure is to triple rinse the container.[10]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[14] For this compound, it is best practice to collect all three rinses and add them to your halogenated liquid waste stream.
-
Deface Label: After the container is triple-rinsed and air-dried, the original chemical label and hazardous waste label must be completely defaced or removed.[10]
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycled, depending on institutional policy.
Spill Management
In the event of a small spill within a laboratory fume hood:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using a chemical spill kit with an absorbent appropriate for organic materials.
-
Sweep up the absorbed material and place it in your solid hazardous waste container.
-
Clean the area with soap and water.
-
For large spills or spills outside of a containment area, evacuate the immediate area and contact your institution's EHS emergency line.
Waste Minimization
A core principle of modern chemical management is to minimize waste generation at the source.[13][15]
-
Scale: Whenever possible, reduce the scale of experiments to decrease the volume of waste produced.[13]
-
Inventory Management: Purchase only the quantity of chemical required for your project to avoid generating waste from expired or unwanted stock.[10][15]
-
Substitution: Where scientifically viable, consider substituting with less hazardous materials.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling this compound from generation to disposal.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemos.de [chemos.de]
- 5. danielshealth.com [danielshealth.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. epa.gov [epa.gov]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. iip.res.in [iip.res.in]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-amino-3-chlorobenzoate
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling any chemical reagent requires a thorough understanding of its properties and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the safe handling of Methyl 4-amino-3-chlorobenzoate (CAS No. 84228-44-4), focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety, where every procedural step is directly informed by the specific hazards of the material, ensuring your work is both groundbreaking and safe.
Hazard Assessment: The "Why" Behind the Protection
This compound is an aromatic amine and a chlorinated compound. Its hazard profile, according to Globally Harmonized System (GHS) classifications, dictates the necessary protective measures. Understanding these hazards is the first step in building an intuitive safety culture.
-
Skin Irritation (H315): The compound is known to cause skin irritation.[1][2] Direct contact can lead to redness, itching, and discomfort. This necessitates robust skin protection.
-
Serious Eye Irritation (H319): This is a primary concern.[1][2] Accidental splashes or contact with dust can cause significant eye irritation, potentially leading to more severe damage if not addressed immediately.
-
Harmful if Swallowed (H302): Ingestion of the compound is considered harmful, making it critical to prevent hand-to-mouth contamination.[3]
-
Potential Respiratory Irritation (H335): As a powder, the compound can form dust.[2][4] Inhaling this dust may cause irritation to the nose, throat, and lungs.[4][5]
These classifications are not merely regulatory labels; they are the scientific basis for the PPE protocols that follow.
Core PPE Protocol for this compound
This section details the minimum required PPE for handling this compound in a laboratory setting. Specific tasks may require additional protection as outlined in Table 1.
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation hazard (H319), eye protection is non-negotiable.
-
What to Wear: ANSI Z87.1-compliant chemical splash goggles are mandatory.[6] Safety glasses may not provide an adequate seal against fine dust or splashes.
-
The Causality: Goggles form a protective seal around the eyes, preventing entry of airborne powder during weighing or transfer, and shielding against accidental splashes of solutions containing the compound.[7]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during vigorous mixing or reaction quenching), a face shield must be worn over chemical splash goggles to protect the entire face.[6][8]
Skin and Body Protection: An Impermeable Barrier
To prevent skin irritation (H315), a comprehensive approach to skin protection is essential.[1]
-
Gloves:
-
What to Wear: Disposable nitrile gloves are the standard choice, providing good chemical resistance for incidental contact.[6]
-
The Causality: Nitrile provides a reliable barrier against powders and many solvent solutions. It is crucial to inspect gloves for tears or pinholes before each use. Contaminated gloves must be removed and replaced immediately, as trapped chemicals can cause more severe, prolonged skin contact.[9]
-
Protocol: Wash hands thoroughly with soap and water after removing gloves.[1]
-
-
Laboratory Coat:
-
What to Wear: A long-sleeved, buttoned laboratory coat.
-
The Causality: A lab coat protects street clothes and underlying skin from contamination. It should be kept fully buttoned to provide maximum coverage.[6]
-
-
Apparel:
Respiratory Protection: Ensuring Clean Air
The primary method for controlling respiratory hazards is through engineering controls.
-
Engineering Controls: All work that may generate dust or aerosols of this compound—especially weighing and transferring the solid—must be conducted within a certified chemical fume hood.[10][11]
-
When Respirators are Needed: If engineering controls are not feasible or are insufficient to control airborne concentrations, respiratory protection is required.[6]
-
What to Wear: A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is necessary.[12]
-
The Causality: These filters are designed to capture fine dust particles, preventing them from being inhaled and causing respiratory tract irritation.[2][5] Note that respirator use requires a formal program, including medical evaluation and fit testing, as mandated by OSHA and other regulatory bodies.[6][7]
-
Task-Specific PPE Requirements
Different laboratory procedures carry different levels of risk. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection | Rationale |
| Weighing/Transferring Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Work in Chemical Fume Hood. Respirator if hood is unavailable/insufficient. | High risk of generating and inhaling airborne dust particles (H335 hazard).[2][4] |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Work in Chemical Fume Hood. | Risk of splashes (H319) and potential for aerosol generation.[1] |
| Running Reactions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat, Full Coverage | Work in Chemical Fume Hood. | Increased risk of splashes due to heating, stirring, or additions.[6] |
| Spill Cleanup (Small) | Chemical Splash Goggles | Nitrile Gloves (or heavier duty) | Lab Coat, Full Coverage | Work in Ventilated Area. | Direct contact with concentrated material. Avoid creating dust during cleanup.[10] |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | N/A (for sealed containers) | Handling sealed, properly labeled waste containers poses minimal risk. |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use.
Experimental Protocol: PPE Donning and Doffing Sequence
-
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a user seal check.
-
Eye/Face Protection: Put on goggles and, if needed, a face shield.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is designed to prevent re-contamination.
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique. Dispose of them immediately in the appropriate waste container.
-
Lab Coat: Remove the lab coat by folding it in on itself, without touching the exterior surface.
-
Eye/Face Protection: Remove goggles/face shield.
-
Respirator (if used): Remove the respirator.
-
Hygiene: Wash hands thoroughly with soap and water. [1]
-
Diagram: PPE Selection Workflow
This diagram outlines the logical process for selecting appropriate PPE before beginning any task.
Caption: Logical workflow for determining the appropriate level of PPE based on the specific laboratory task.
Emergency and Disposal Plans
Proper PPE is also critical during unforeseen events and routine disposal.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Skin Contact: Take off contaminated clothing immediately.[11] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs or persists, get medical advice.[1]
-
Inhalation: Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration and seek immediate medical attention.[4][5]
-
Spill: For a small spill of solid material, carefully sweep it up without creating dust and place it in a suitable, sealed container for disposal.[4][10] Ensure adequate ventilation.
Diagram: Emergency Response for Skin/Eye Contact
This diagram outlines the immediate actions required in case of an exposure event.
Caption: Immediate, step-by-step actions for responding to skin or eye contact with the chemical.
Waste Disposal
All waste containing this compound, including contaminated gloves, paper towels, and surplus material, must be disposed of as hazardous chemical waste.
-
Containment: Place waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[13] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[7]
By integrating this expert-level understanding of hazards with disciplined, procedural use of PPE, you build a resilient safety system. This approach not only protects you and your colleagues but also upholds the integrity of your research by preventing contamination and ensuring reproducible, reliable results.
References
- 1. This compound, 5G | Labscoop [labscoop.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nj.gov [nj.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. epa.gov [epa.gov]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. chemos.de [chemos.de]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
